molecular formula C4H10O4S B066590 2-Methoxyethyl methanesulfonate CAS No. 175172-61-9

2-Methoxyethyl methanesulfonate

Cat. No.: B066590
CAS No.: 175172-61-9
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Description

2-Methoxyethyl methanesulfonate (CAS 16427-44-4) is a monofunctional alkylating agent belonging to the class of methanesulfonate esters. Its structure features a 2-methoxyethyl group, which distinguishes it from simpler analogs like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) by incorporating an ether linkage. This key structural feature enhances the compound's polarity and is expected to influence its solubility and reactivity profile, making it a valuable intermediate in synthetic organic chemistry, particularly as an alkylating agent in nucleophilic substitution reactions where it acts as a precursor for introducing the 2-methoxyethyl functional group. In a research context, alkylating agents like this compound are fundamental tools for studying biological processes. These compounds function by covalently attaching alkyl groups to nucleophilic sites in biomolecules, including DNA, RNA, and proteins. This alkylation can lead to base mispairing, replication fork stalling, and ultimately, mutations or cytotoxicity, allowing researchers to probe DNA repair mechanisms, induce genetic variations, and study cellular stress responses. The compound is offered as a clear, colorless to light yellow liquid with a boiling point of 126°C at 12 mmHg and a specific gravity of 1.25. It is recommended to be stored sealed in a cool, dark place at room temperature. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAHDGFNHDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

175172-61-9
Record name Polyethylene glycol methyl ether mesylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167737
Record name Ethanol, 2-methoxy-, methanesulfonate
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-44-4, 175172-61-9
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, methanesulfonate
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Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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Record name Polyethylene glycol monomethyl ether mesylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class of organic compounds, is a subject of interest in chemical and biological research due to its potential as an alkylating agent. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its presumed biological activity based on its structural class.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature. Key physical and chemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
CAS Number 16427-44-4[1]
Appearance Colorless to Light yellow to Light orange clear liquid
Boiling Point 126 °C at 12 mmHg
Density (Specific Gravity) 1.25 (20/20 °C)
Refractive Index 1.43
Purity >97.0% (GC)

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis

Materials:

  • 2-Methoxyethanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1.0 N Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a cooled (0 °C) solution of 2-methoxyethanol in anhydrous dichloromethane in a round-bottom flask, slowly and dropwise add methanesulfonyl chloride and triethylamine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature while stirring continuously for one hour.

  • Upon completion of the reaction, wash the mixture sequentially with 1.0 N NaOH solution and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Methoxyethanol, Methanesulfonyl Chloride, Triethylamine ReactionVessel Cool to 0°C in Ice Bath Reactants->ReactionVessel Solvent Anhydrous Dichloromethane Solvent->ReactionVessel Stirring Stir at Room Temperature for 1 hour ReactionVessel->Stirring Wash1 Wash with 1.0 N NaOH Stirring->Wash1 Wash2 Wash with Saturated Brine Wash1->Wash2 Drying Dry with Anhydrous MgSO₄ Wash2->Drying Filtration Filter Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Product This compound (Oil) Concentration->Product

Caption: Synthesis workflow for this compound.

Experimental Protocols for Property Determination

Boiling Point Determination (Distillation Method)

Apparatus:

  • Simple distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle or sand bath

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the simple distillation apparatus, ensuring all joints are secure.

  • Place at least 5 mL of this compound and a few boiling chips into the distilling flask.

  • Heat the flask gently to bring the liquid to a boil.

  • Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point.

  • Record the atmospheric pressure.

Density Measurement

Apparatus:

  • Pycnometer or specific gravity bottle

  • Analytical balance

  • Water bath

Procedure:

  • Clean and dry the pycnometer and weigh it accurately.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it.

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the thermal equilibration, volume adjustment, and weighing steps.

  • Calculate the density using the masses of the water and the sample and the known density of water at the measurement temperature.

Refractive Index Measurement

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Apply a few drops of this compound to the prism.

  • Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: A ¹H NMR spectrum of this compound would be expected to show the following signals:

  • A singlet for the methyl protons of the methanesulfonyl group.

  • A singlet for the methyl protons of the methoxy group.

  • A triplet for the methylene protons adjacent to the methoxy group.

  • A triplet for the methylene protons adjacent to the sulfonate ester oxygen.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the attached oxygen and sulfur atoms.

Experimental Protocol for NMR Spectroscopy:

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • C-H stretching vibrations of the methyl and methylene groups.

  • Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.

  • S-O-C stretching vibrations.

  • C-O-C stretching of the ether linkage.

Experimental Protocol for FT-IR Spectroscopy:

  • Obtain a background spectrum of the clean ATR crystal or salt plates (for a neat liquid sample).

  • Apply a small drop of this compound to the ATR crystal or between the salt plates.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Process the spectrum to obtain the transmittance or absorbance plot.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

  • Ionize the sample using an appropriate technique (e.g., electron ionization - EI).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its chemical structure as a methanesulfonate ester strongly suggests it functions as a DNA alkylating agent.[2] Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA.[3][4] This action can lead to genotoxicity and cytotoxicity.

The primary mechanism of action for such compounds involves the alkylation of DNA bases, particularly at the N7 position of guanine and the N3 position of adenine.[5][6] This can result in base mispairing during DNA replication, leading to mutations. Furthermore, bifunctional alkylating agents can form cross-links within or between DNA strands, which can physically block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[3][4][7]

Cellular responses to DNA alkylation involve the activation of complex DNA damage response (DDR) pathways. These pathways aim to repair the damaged DNA and maintain genomic integrity. Key pathways involved include:

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing single-base lesions, such as those caused by monofunctional alkylating agents.[8]

  • Nucleotide Excision Repair (NER): NER can also play a role in removing bulky DNA adducts.[8]

  • Mismatch Repair (MMR): This system recognizes and attempts to correct mispaired bases that can arise from replication over an alkylated template.[8]

  • Double-Strand Break (DSB) Repair: If replication forks collapse due to extensive damage, highly toxic double-strand breaks can occur, which are repaired by pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[8]

The activation of these repair pathways is often coupled with cell cycle checkpoints, which halt cell cycle progression to allow time for repair. If the DNA damage is too severe to be repaired, the cell may be directed towards apoptosis.

DNA_Alkylation_Pathway cluster_damage DNA Damage cluster_response Cellular Response cluster_outcome Cellular Outcome AlkylatingAgent This compound (Alkylating Agent) DNA Cellular DNA AlkylatingAgent->DNA Alkylation AlkylatedDNA Alkylated DNA (e.g., N7-Guanine, N3-Adenine) DNA->AlkylatedDNA DDR DNA Damage Response (DDR) Activation AlkylatedDNA->DDR BER Base Excision Repair (BER) DDR->BER MMR Mismatch Repair (MMR) DDR->MMR DSB_Repair DSB Repair (HR, NHEJ) DDR->DSB_Repair CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest SuccessfulRepair Successful Repair & Cell Survival BER->SuccessfulRepair Apoptosis Apoptosis (Programmed Cell Death) MMR->Apoptosis Mutation Mutation MMR->Mutation DSB_Repair->SuccessfulRepair DSB_Repair->Apoptosis CellCycleArrest->SuccessfulRepair CellCycleArrest->Apoptosis

Caption: General signaling pathway of DNA damage and repair induced by alkylating agents.

Safety and Handling

This compound should be handled with caution in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin, eyes, and clothing. Store in a cool, dark place away from incompatible materials such as oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. While direct biological data is limited, its classification as a methanesulfonate ester strongly suggests it possesses DNA alkylating capabilities, a characteristic with significant implications for its potential applications and toxicological profile. The provided experimental protocols offer a foundation for researchers working with this compound, and the outlined biological pathways provide a framework for understanding its likely mechanism of action. Further research is warranted to fully elucidate the specific biological effects and potential therapeutic or toxicological relevance of this compound.

References

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16427-44-4

This technical guide provides a comprehensive overview of 2-Methoxyethyl methanesulfonate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and predicted biological activities.

Chemical and Physical Properties

This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an organic compound featuring both an ether and a sulfonate functional group.[1] It is typically a colorless to pale yellow liquid.[1] The presence of the methanesulfonate group makes it an excellent leaving group in nucleophilic substitution reactions, while the methoxy group influences its reactivity and solubility.[1] It is soluble in water and various organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 16427-44-4[1][2][3][4]
Molecular Formula C₄H₁₀O₄S[1][3][4][5]
Molecular Weight 154.18 g/mol [3][4][5]
Appearance Colorless to light yellow/orange clear liquid[1][3]
Boiling Point 126 °C / 12 mmHg[2][3]
Density 1.25 g/cm³[2][3]
Refractive Index 1.425 - 1.434[2][3]
Storage Temperature Room Temperature (Recommended <15°C in a cool, dark place) or Refrigerator[3]
Purity >95%, >97% (GC)[2]
SMILES O(S(C)(=O)=O)CCOC[1][5]
InChI Key BCKAHDGFNHDQST-UHFFFAOYSA-N[1]

Safety and Hazard Information

This compound is classified as hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment should be used when handling this chemical.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302Harmful if swallowed[3][6]
H315Causes skin irritation[6]
H319Causes serious eye irritation[6]
H332Harmful if inhaled[3]
H335May cause respiratory irritation[6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[3]
P280Wear protective gloves/protective clothing/eye protection/face protection[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Applications in Organic Synthesis

This compound serves as a key reagent in various synthetic applications due to its reactive nature.

  • Alkylation Agent: The methanesulfonate moiety is an excellent leaving group, making the compound a proficient alkylating agent for introducing the 2-methoxyethyl group onto various nucleophiles in substitution reactions.[1]

  • Polymer Chemistry: It is utilized in the ring-opening polymerization of lactide.[3]

  • Pharmaceutical Synthesis: The compound is used in the synthesis of acetylcholine receptor ligands.[3] For instance, it has been used to synthesize intermediates like 2-methoxy-4-(2-methoxyethoxy)-1-nitrobenzene, a precursor for more complex molecules.[3]

  • General Materials: It finds use as an epoxy resin active diluent, a stabilizer for chlorinated compounds, and in fabric finishing agents, coatings, and adhesives.[7]

Experimental Protocols

A common method for synthesizing this compound involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine.[3]

Experimental Details:

  • Reactants: 2-methoxyethanol (0.8 mL), methanesulfonyl chloride (1.3 mL), triethylamine (2 mL).[3]

  • Solvent: Dichloromethane (50 mL).[3]

  • Procedure:

    • A solution of 2-methoxyethanol in dichloromethane is cooled to 0°C in an ice bath.[3]

    • Methanesulfonyl chloride and triethylamine are added slowly and dropwise to the cooled solution.[3]

    • After 5 minutes, the ice bath is removed, and the reaction mixture is warmed to room temperature and stirred for 1 hour.[3]

    • Upon completion, the reaction is quenched and washed sequentially with 1.0 N NaOH solution and saturated saline.[3]

    • The organic layer is dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product as an oil in quantitative yield.[3]

G Workflow for Synthesis of this compound cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product R1 2-Methoxyethanol Mix 1. Combine Reactants in DCM at 0°C R1->Mix R2 Methanesulfonyl Chloride R2->Mix R3 Triethylamine R3->Mix Solvent Dichloromethane (DCM) Solvent->Mix Stir 2. Stir at RT for 1 hour Mix->Stir Warm to RT Wash 3. Wash with NaOH and Brine Stir->Wash Quench Dry 4. Dry over MgSO₄ & Concentrate Wash->Dry Product 2-Methoxyethyl Methanesulfonate (Oil) Dry->Product G General Nucleophilic Substitution Workflow Start Combine this compound, Nucleophile (Phenol), and Base (Cs₂CO₃) in Solvent (2-Butanone) React Reflux for 19 hours Start->React Heat Cooldown Cool to Room Temperature React->Cooldown Filter Filter and Concentrate Cooldown->Filter Purify Purify via Column Chromatography Filter->Purify Product Final Product (Ether) Purify->Product Predicted DNA Alkylation and Damage Response Pathway MMS 2-Methoxyethyl Methanesulfonate Alkylation DNA Alkylation (e.g., N7-Guanine) MMS->Alkylation Alkylates DNA Cellular DNA DNA->Alkylation Damage DNA Lesions & Replication Fork Stalling Alkylation->Damage DDR DNA Damage Response (DDR) Activation Damage->DDR Repair DNA Repair Pathways DDR->Repair Successful Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Unrepaired Damage MMS-Induced p53-Independent Apoptosis Pathway MMS High Concentration Methanesulfonate DNA_Damage γH2AX Foci (DNA Damage) MMS->DNA_Damage Casp2 Active Caspase 2 (Nuclear-Cytosolic Translocation) DNA_Damage->Casp2 Mito Mitochondria Casp2->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase 9 Cleavage (Activation) CytC->Casp9 Casp3 Caspase 3 Cleavage (Activation) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyethyl methanesulfonate, a chemical compound of interest in various research and development applications. This document details its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Core Properties of this compound

This compound, with the CAS number 16427-44-4, is a methanesulfonic acid ester.[1][2] It is also known as methanesulfonic acid 2-methoxyethyl ester.[1][2] The compound is a colorless to light yellow or light orange clear liquid at room temperature.[3]

Quantitative Data Summary
PropertyValueSource
Molecular Weight 154.18 g/mol [1][2]
Molecular Formula C₄H₁₀O₄S[1][2]
Boiling Point 126 °C at 12 mmHg[3]
Density (Specific Gravity at 20/20 °C) 1.25[3]
Refractive Index 1.43[3]
Purity (by GC) >97.0%[3]

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Mesylation of an Alcohol

Materials:

  • 2-Methoxyethanol (or corresponding alcohol)

  • Methanesulfonyl Chloride

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.[5]

G Synthesis Workflow A 1. Dissolve 2-methoxyethanol and triethylamine in anhydrous DCM B 2. Cool the reaction mixture to 0°C A->B C 3. Add methanesulfonyl chloride dropwise B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Quench with saturated NaHCO3 solution D->E F 6. Perform aqueous workup (wash with water and brine) E->F G 7. Dry the organic layer and evaporate the solvent F->G H 8. Purify by column chromatography (optional) G->H I Pure this compound H->I

Synthesis and Purification Workflow

Biological Activity and Applications in Drug Development

This compound belongs to the class of alkylating agents. Related compounds, such as methyl methanesulfonate (MMS), are known carcinogens and reproductive toxicants.[6] These compounds act by methylating DNA, primarily at the N7-deoxyguanosine and N3-deoxyadenosine positions.[6] This DNA damage can stall replication forks and, if not properly repaired, lead to mutations or cell death.[6]

Mechanism of Action and Signaling Pathway

Studies on methyl methanesulfonate have shown that it can induce apoptosis (programmed cell death) in a p53-independent manner.[7] This pathway involves the activation of caspase-2 and is associated with the mitochondria.[7] The process includes the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent cleavage of caspases 9 and 3, ultimately leading to apoptosis.[7]

G p53-Independent Apoptosis Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol A 2-Methoxyethyl methanesulfonate B DNA Alkylation A->B C Active Caspase-2 (Nuclear-Cytosolic Translocation) B->C D Mitochondrial Membrane Potential Loss C->D E Cytochrome c Release D->E F Caspase-9 Cleavage E->F G Caspase-3 Cleavage F->G H Apoptosis G->H

Signaling Pathway of Methanesulfonate-Induced Apoptosis

Applications and Considerations in Drug Development

Methanesulfonate compounds have been investigated for their antineoplastic activity.[8] For instance, 2-Chloroethyl (methylsulfonyl)methanesulfonate has shown high activity against P388 leukemia in vivo.[8]

However, due to their genotoxic nature, methanesulfonates like this compound are often considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[9][10] Regulatory bodies require strict control of such impurities.[9] Therefore, sensitive analytical methods are crucial for their detection and quantification at trace levels in pharmaceutical materials.[9]

Analytical Protocols for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the detection of methanesulfonate impurities due to their high sensitivity and specificity.[9]

Proposed GC-MS Protocol for a Similar Analyte (1-Methoxypropan-2-yl methanesulfonate):

  • Sample Preparation: An accurately weighed amount of the API is vortexed with n-hexane for extraction. The supernatant is then analyzed.[9]

  • GC-MS Parameters: A polar capillary column is used with a splitless injection mode. The oven temperature is programmed to achieve optimal separation.[9]

Safety and Handling

Methanesulfonates are classified as hazardous substances. They can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All work should be conducted in a well-ventilated fume hood.

References

In-Depth Technical Guide: 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, a member of the sulfonate ester class of organic compounds, is a versatile reagent in chemical synthesis. Its utility stems from the methanesulfonate (mesylate) group, which functions as an excellent leaving group. This property makes it a valuable precursor for the introduction of the 2-methoxyethyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and a key application in organic synthesis.

Synonyms and Chemical Identifiers

To ensure clarity and accurate identification, a list of synonyms and key chemical identifiers for this compound is provided below.

Identifier TypeValue
Primary Name This compound
Synonym Methanesulfonic Acid 2-Methoxyethyl Ester[1]
CAS Number 16427-44-4[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 126 °C at 12 mmHg
Density 1.25 g/mL
Refractive Index 1.4300-1.4340

Experimental Protocols

General Synthesis of this compound

This compound is typically synthesized by the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis_of_2_Methoxyethyl_methanesulfonate cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-Methoxyethanol 2-Methoxyethanol Product 2-Methoxyethyl methanesulfonate 2-Methoxyethanol->Product Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium chloride Base->Byproduct Solvent Solvent (e.g., Dichloromethane) Synthesis_of_4_Methoxyethoxyaniline cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection start 4-Aminophenol protect Protecting Group (e.g., Acetyl chloride) protected_phenol N-(4-hydroxyphenyl)acetamide protect->protected_phenol mesylate 2-Methoxyethyl methanesulfonate alkylated_product N-(4-(2-methoxyethoxy)phenyl)acetamide protected_phenol->alkylated_product mesylate->alkylated_product base Base (e.g., K₂CO₃) base->alkylated_product deprotection_reagent Acid or Base (e.g., HCl) final_product 4-(2-Methoxyethoxy)aniline alkylated_product->final_product deprotection_reagent->final_product

References

An In-Depth Technical Guide to the Safety and Hazards of 2-Methoxyethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2-Methoxyethyl methanesulfonate. This guide incorporates data from structurally similar and well-studied alkylating agents, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), as a predictive measure of its potential hazards. This practice, known as read-across, is a common approach in chemical safety assessment.

Executive Summary

This compound is a chemical compound with potential applications in research and development. As a methanesulfonate ester, it is structurally related to known alkylating agents, which are a class of compounds with well-documented genotoxic and carcinogenic properties. This guide provides a comprehensive overview of the known and anticipated safety and hazard profile of this compound, drawing upon available data and information from analogous compounds to ensure a high standard of safety in its handling and use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueReference
CAS Number 16427-44-4[1][2]
Molecular Formula C₄H₁₀O₄S[1][2]
Molecular Weight 154.18 g/mol [1][2]
Appearance Colorless to Light yellow to Light orange clear liquid[2][3]
Boiling Point 126°C at 1.6 kPa[4]
Relative Density 1.25[4]
Purity >97.0% (GC)[2]

Hazard Identification and Classification

Based on GHS classifications for structurally similar compounds and available information, this compound is anticipated to be a hazardous substance.

GHS Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity1BH340: May cause genetic defects
Carcinogenicity1BH350: May cause cancer
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Note: This classification is predictive and based on the profiles of MMS and EMS.

Toxicological Data (Read-Across from MMS and EMS)

Due to the absence of specific toxicological studies on this compound, the following data for Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are provided to indicate the potential toxicity.

Acute Toxicity
CompoundRouteSpeciesLD50/LC50Reference
Methyl MethanesulfonateOralRat210 mg/kg
Methyl MethanesulfonateInhalationRat55 ppm/4H
Ethyl MethanesulfonateOralRat1500 mg/kg
Genotoxicity

Both MMS and EMS are potent mutagens and clastogens. It is highly probable that this compound shares these properties.

AssayCompoundResult
Ames TestMMSPositive
Ames TestEMSPositive
In vitro Chromosomal AberrationMMSPositive
In vitro Chromosomal AberrationEMSPositive
In vivo Micronucleus TestMMSPositive
In vivo Micronucleus TestEMSPositive
Carcinogenicity

MMS and EMS are classified as probable or reasonably anticipated human carcinogens.[5][6]

CompoundAgencyClassification
Methyl MethanesulfonateIARCGroup 2A: Probably carcinogenic to humans
Methyl MethanesulfonateNTPReasonably anticipated to be a human carcinogen
Ethyl MethanesulfonateIARCGroup 2B: Possibly carcinogenic to humans

Mechanism of Action and Signaling Pathways

Alkylating agents like methanesulfonates exert their toxic effects primarily through the covalent modification of cellular macromolecules, most critically DNA.

DNA Alkylation

The methoxyethyl group of this compound can be transferred to nucleophilic sites on DNA bases. This alkylation can lead to DNA damage, including the formation of DNA adducts, which can cause mutations if not properly repaired, and may lead to the initiation of carcinogenesis.[7]

Apoptosis Induction

Studies on Methyl Methanesulfonate (MMS) have shown that it can induce apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways. In p53-deficient cells, MMS has been demonstrated to activate a pathway involving caspase-2 and the mitochondria.[2][8]

MMS_Apoptosis_Pathway MMS 2-Methoxyethyl methanesulfonate (by analogy to MMS) DNA_Damage DNA Damage (Alkylation) MMS->DNA_Damage Caspase2_Activation Caspase-2 Activation (Nuclear-Cytosolic Translocation) DNA_Damage->Caspase2_Activation p53-independent Mitochondria Mitochondria Caspase2_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9_Activation Caspase-9 Activation Cytochrome_c->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

MMS-induced p53-independent apoptosis pathway.

Experimental Protocols

Standard genotoxicity assays are crucial for evaluating the mutagenic potential of this compound. The following are detailed methodologies for key experiments.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10][11]

Methodology:

  • Strains: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure:

    • Prepare a top agar containing a trace amount of histidine.

    • Add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer to the top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15][16]

Methodology:

  • Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.

  • Harvesting: At a predetermined time after treatment, add a metaphase-arresting agent (e.g., colcemid).

  • Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and drop them onto microscope slides.

  • Analysis: Stain the slides and analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.

  • Scoring: Score at least 200 metaphases per concentration. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.[4][17][18][19]

Methodology:

  • Animal Model: Typically use mice or rats.

  • Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels to groups of animals.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

  • Staining and Analysis: Stain the slides (e.g., with Giemsa or acridine orange) and score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

  • Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

Genotoxicity_Workflow cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing Ames Ames Test (Bacterial Reverse Mutation) Genotoxic_Potential Assessment of Genotoxic Potential Ames->Genotoxic_Potential Positive/Negative Chrom_Aberration Chromosomal Aberration Test (Mammalian Cells) Chrom_Aberration->Genotoxic_Potential Positive/Negative Micronucleus Micronucleus Test (Rodent) Micronucleus->Genotoxic_Potential Confirms in vivo activity Test_Substance Test Substance: This compound Test_Substance->Ames Test_Substance->Chrom_Aberration Genotoxic_Potential->Micronucleus If in vitro positive

A typical workflow for assessing genotoxicity.

Safe Handling and Storage

Given its potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge is necessary.

Engineering Controls
  • Work in a well-ventilated laboratory.

  • Use a certified chemical fume hood for all manipulations of the neat substance.

  • Ensure safety showers and eyewash stations are readily accessible.

Storage
  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Emergency Procedures

Spills and Leaks
  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE.

  • Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contain the spill and follow institutional and regulatory guidelines for cleanup and disposal.

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound should be handled with extreme caution due to its structural similarity to known potent alkylating agents that are genotoxic and carcinogenic. All work with this compound should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The information provided in this guide serves as a starting point for a comprehensive risk assessment, and it is imperative to consult the most current Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling this substance.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methoxyethyl methanesulfonate (MMS-OCH3) is an alkylating agent with expected genotoxic properties. While direct and extensive research on this compound is limited, its mechanism of action can be largely inferred from its structural analog, methyl methanesulfonate (MMS). This guide synthesizes the known molecular mechanisms of MMS to provide a comprehensive understanding of the probable cytotoxic and genotoxic effects of this compound. The primary mechanism involves the alkylation of DNA, leading to the formation of DNA adducts, which in turn triggers cellular stress responses, DNA repair pathways, cell cycle arrest, and ultimately, apoptosis. This document details the key signaling pathways, presents quantitative data from related studies, and provides outlines of relevant experimental protocols.

Introduction

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, DNA is a primary target. The resulting DNA damage disrupts normal cellular processes and can lead to mutations, cytotoxicity, and carcinogenicity. Methyl methanesulfonate (MMS) is a well-characterized monofunctional alkylating agent used extensively in cancer research and as a model genotoxic compound. This compound, containing a methoxyethyl group instead of a methyl group, is anticipated to act through a similar mechanism of electrophilic attack on DNA bases.

Core Mechanism of Action: DNA Alkylation

The principal mechanism of action for methanesulfonate esters is the covalent modification of DNA bases. This process, known as alkylation, primarily occurs at nitrogen and oxygen atoms in purine bases.

  • Primary Adducts: The most common DNA adducts formed by MMS are N7-methylguanine and N3-methyladenine.[1][2][3] These modifications can distort the DNA helix, block DNA replication and transcription, and lead to base mispairing.[1][2]

  • Consequences of DNA Adducts: The formation of these adducts is a critical initiating event that triggers a cascade of cellular responses. If the damage is not efficiently repaired, it can lead to the stalling of replication forks, the formation of single-strand breaks (SSBs), and, under certain conditions, double-strand breaks (DSBs).[1][3]

Cellular Response to DNA Damage

Upon detection of DNA alkylation damage, cells activate a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).

DNA Repair Pathways

The primary pathway for repairing the types of lesions induced by MMS is Base Excision Repair (BER). This pathway involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[1]

Cell Cycle Arrest

To allow time for DNA repair, the DDR can induce cell cycle arrest. This is often mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2 to halt cell cycle progression.

Induction of Apoptosis

If DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. MMS has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.[4][5][6]

p53-Independent Apoptosis: In cells lacking functional p53, MMS can still induce apoptosis.[4][6] This pathway involves the activation of caspase-2 and the mitochondrial-mediated apoptotic cascade.[4] Key events include the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of methyl methanesulfonate on various cell lines. This data provides a reference for the concentrations at which biological effects are observed.

Cell LineConcentration (µM)Observed EffectReference
H1299 (p53-deficient)50, 100, 200, 400, 800Induction of gammaH2AX foci (DNA damage marker)[4]
H1299 (p53-deficient)400, 800Induction of apoptosis[4]
Hep3B (p53-deficient)50, 100, 200, 400, 800Induction of gammaH2AX foci[4]
Hep3B (p53-deficient)400, 800Induction of apoptosis[4]
Mouse Neuroblastoma N-18250Neurite formation, 83% inhibition of cell growth[7]

Experimental Protocols

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a widely used method to detect DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the cell line of interest (e.g., human lymphocytes, HeLa, V79, or Hep-G2 cells).[8]

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., MMS) for a defined period.

  • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Apoptosis Detection by Flow Cytometry

Flow cytometry can be used to quantify the percentage of apoptotic cells in a population.

  • Cell Culture and Treatment: Culture cells (e.g., H1299 or Hep3B) and treat with the desired concentrations of the alkylating agent.[4]

  • Harvesting and Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways

MMS_DNA_Damage_Response cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MMS 2-Methoxyethyl Methanesulfonate DNA DNA MMS->DNA Alkylation DNA_adducts Alkylated DNA (N7-Gua, N3-Ade) DNA->DNA_adducts BER Base Excision Repair DNA_adducts->BER Repair p53_independent p53-Independent Apoptosis Pathway DNA_adducts->p53_independent Severe Damage caspase2 Active Caspase-2 p53_independent->caspase2 caspase2_inactive Inactive Caspase-2 caspase2->caspase2_inactive Activation mitochondrion Mitochondrion caspase2->mitochondrion Translocation caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis cytochrome_c Cytochrome c cytochrome_c->caspase9 Activation MMP_loss Loss of Mitochondrial Membrane Potential mitochondrion->MMP_loss MMP_loss->cytochrome_c Release

Caption: p53-Independent Apoptotic Pathway Induced by MMS.

Experimental Workflow

Comet_Assay_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment embedding Embed Cells in Agarose on a Microscope Slide treatment->embedding lysis Cell Lysis (High Salt Solution) embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (Fluorescent Dye) electrophoresis->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis: Quantify DNA in Tail visualization->analysis end End: DNA Damage Assessment analysis->end

Caption: Workflow for the Comet Assay.

Conclusion

The mechanism of action of this compound is predicted to be centered on its activity as a DNA alkylating agent, analogous to methyl methanesulfonate. The formation of DNA adducts triggers a robust cellular response, including the activation of DNA repair mechanisms and, in cases of extensive damage, the induction of apoptosis through pathways that can be independent of p53 status. The information presented in this guide, derived from studies on a closely related compound, provides a strong foundation for understanding and predicting the molecular and cellular effects of this compound in biological systems. Further direct experimental validation is necessary to confirm these inferred mechanisms.

References

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate is a monofunctional alkylating agent belonging to the class of methanesulfonate esters. These esters are recognized for their utility in organic synthesis as efficient alkylating agents due to the excellent leaving group nature of the methanesulfonate moiety. In the context of drug development and biomedical research, alkylating agents are a significant class of compounds, historically used in chemotherapy, that exert their biological effects by covalently modifying cellular macromolecules such as DNA. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity as an alkylating agent, and its implications in biological systems, with a focus on its genotoxic potential and the cellular responses it elicits.

Chemical and Physical Properties

This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is a colorless to light yellow liquid at room temperature. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 16427-44-4[1]
Molecular Formula C4H10O4S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to Light yellow to Light orange clear liquid[2]
Purity >97.0% (GC)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

  • A solution of 2-methoxyethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath.

  • Triethylamine (1.5 to 2.0 equivalents) is added to the stirred solution.[2]

  • Methanesulfonyl chloride (1.2 to 1.5 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.[2]

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., 1.0 N NaOH, saturated saline) to remove the triethylamine hydrochloride salt and any unreacted starting materials.[2]

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

  • If necessary, the product can be purified by vacuum distillation or column chromatography.

A quantitative yield has been reported for this synthesis methodology.[2]

Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methoxyethanol 2-Methoxyethanol Reaction Reaction 2-Methoxyethanol->Reaction Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Workup Workup Reaction->Workup Crude Product Purification Purification Workup->Purification Washed Product This compound This compound Purification->this compound Pure Product

Synthesis workflow for this compound.

Reactivity as an Alkylating Agent

This compound is an effective alkylating agent for a variety of nucleophiles. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Alkylation of Phenols

Phenols can be readily alkylated by this compound under basic conditions. The phenoxide ion, generated by a base, acts as the nucleophile.

A specific example of the alkylation of a phenol is the reaction with 3-fluoro-4-nitrophenol:

  • This compound (1.0 equivalent) is dissolved in a suitable solvent such as 2-butanone.[2]

  • Cesium carbonate (approximately 2.5 equivalents) and 3-fluoro-4-nitrophenol (approximately 1.0 equivalent) are added to the solution.[2]

  • The reaction mixture is refluxed for an extended period (e.g., 19 hours).[2]

  • After cooling, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired ether.

This reaction has been reported to proceed with a high yield of 98%.[2]

Alkylation of Amines

Amines are also good nucleophiles for alkylation by this compound. The reaction typically proceeds to give the corresponding N-alkylated product. In the case of primary amines, over-alkylation to the tertiary amine can be a potential side reaction.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A ¹H NMR spectrum for a compound identified as 2-methoxymethyl methansulfonate, which is synonymous with this compound, is available.[4] The spectrum shows characteristic peaks corresponding to the different protons in the molecule.

  • ¹³C NMR: While a specific ¹³C NMR spectrum for this compound was not found in the search results, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like 2-methoxypropane and 2-methoxyethylamine.[5][6] One would expect signals for the methyl carbon of the methoxy group, the two methylene carbons of the ethyl chain, and the methyl carbon of the methanesulfonate group.

Infrared (IR) Spectroscopy

A dedicated IR spectrum for this compound was not found. However, based on its structure, characteristic absorption bands would be expected for the C-O-C ether linkage, the S=O stretching of the sulfonate group, and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound was not located, the mass spectrum of the related compound, methyl methanesulfonate, shows a parent peak at m/z 110.[7] For this compound (MW 154.18), the molecular ion peak [M]+ would be expected around m/z 154. A mass spectrum for the starting material, 2-methoxyethanol, shows a molecular ion peak at m/z 76.[8]

Biological Activity and Genotoxicity

As an alkylating agent, this compound has the potential to react with biological nucleophiles, most significantly with DNA. This reactivity is the basis for its potential genotoxicity.

Mechanism of Genotoxicity

Alkylating agents like this compound can transfer their alkyl group to various nucleophilic sites on DNA bases. The primary targets are the nitrogen and oxygen atoms in purine and pyrimidine bases. A particularly important lesion is the formation of O⁶-alkylguanine, which can lead to mispairing during DNA replication and is considered a pro-mutagenic lesion.[9]

DNA_Alkylation Alkylating_Agent 2-Methoxyethyl Methanesulfonate DNA DNA Alkylating_Agent->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., O⁶-alkylguanine)

General mechanism of DNA alkylation.

Cellular DNA Damage Response

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The primary pathways involved in repairing alkylation damage are Base Excision Repair (BER) and Mismatch Repair (MMR).

  • Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions, which are typical of the damage caused by monofunctional alkylating agents.[10][11] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by a series of enzymes that excise the abasic site and synthesize a new, correct base.[10]

Base_Excision_Repair Damaged_Base Alkylated Base Glycosylase DNA Glycosylase Damaged_Base->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Incision Nick Single-Strand Break AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase Gap Filling Ligase DNA Ligase Polymerase->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Simplified Base Excision Repair (BER) pathway.

  • Mismatch Repair (MMR): The MMR system recognizes and corrects mispaired bases that can arise during DNA replication, including those resulting from the replication of DNA containing alkylated bases like O⁶-alkylguanine.[9] The MMR pathway is crucial for signaling the initiation of apoptosis in response to O⁶-methylguanine lesions.[9]

Mismatch_Repair Mismatch Mismatched Base Pair (e.g., O⁶-alkylG:T) MutS MutSα/MutSβ Mismatch->MutS Recognition MutL MutLα MutS->MutL Recruitment Exonuclease Exonuclease I MutL->Exonuclease Activation & Excision Polymerase DNA Polymerase δ Exonuclease->Polymerase Resynthesis Ligase DNA Ligase I Polymerase->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Simplified Mismatch Repair (MMR) pathway.

If the DNA damage is too extensive to be repaired, these pathways can trigger cell cycle arrest or apoptosis (programmed cell death) to prevent the propagation of mutations.[9]

Experimental Protocols for Genotoxicity Assessment

Assessing the genotoxic potential of a compound like this compound is a critical step in its evaluation for any application with potential for human exposure. Standard assays include the Ames test for mutagenicity in bacteria and the in vitro micronucleus assay for chromosomal damage in mammalian cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Prepare_Bacteria Culture His- auxotrophic Salmonella typhimurium strains Mix Combine bacteria, test compound, and S9 mix (or buffer) Prepare_Bacteria->Mix Prepare_Test_Compound Prepare serial dilutions of This compound Prepare_Test_Compound->Mix Prepare_S9 Prepare S9 mix (for metabolic activation) Prepare_S9->Mix Incubate Pre-incubate mixture Mix->Incubate Plate Plate mixture onto histidine-deficient agar plates Incubate->Plate Incubate_Plates Incubate plates at 37°C for 48-72 hours Plate->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Compare_Controls Compare to negative and positive controls Count_Colonies->Compare_Controls Determine_Mutagenicity Determine mutagenicity Compare_Controls->Determine_Mutagenicity

Workflow for the Ames Test.

A detailed protocol involves preparing the bacterial strains, the test chemical solutions, and the S9 mix for metabolic activation.[12] The bacteria are exposed to the chemical with and without the S9 mix and then plated on a minimal glucose agar medium lacking histidine.[12][13] After incubation, the number of revertant colonies is counted and compared to controls to determine the mutagenic potential.[12][13]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Micronucleus_Assay_Workflow cluster_culture Cell Culture and Treatment cluster_harvest Harvesting and Slide Preparation cluster_analysis Analysis Seed_Cells Seed mammalian cells (e.g., CHO, TK6) Treat_Cells Treat cells with various concentrations of this compound (with and without S9 mix) Seed_Cells->Treat_Cells Add_CytoB Add Cytochalasin B to block cytokinesis Treat_Cells->Add_CytoB Harvest_Cells Harvest cells Add_CytoB->Harvest_Cells Hypotonic_Treatment Hypotonic treatment Harvest_Cells->Hypotonic_Treatment Fixation Fix cells Hypotonic_Treatment->Fixation Prepare_Slides Prepare slides Fixation->Prepare_Slides Stain_Slides Stain slides with a DNA dye (e.g., Giemsa) Prepare_Slides->Stain_Slides Microscopy Score binucleated cells for the presence of micronuclei Stain_Slides->Microscopy Calculate_Frequency Calculate the frequency of micronucleated cells Microscopy->Calculate_Frequency Assess_Genotoxicity Assess genotoxicity Calculate_Frequency->Assess_Genotoxicity

Workflow for the In Vitro Micronucleus Assay.

A typical protocol involves treating cultured mammalian cells with the test compound for a defined period.[14] Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of nuclear division.[15] After treatment, the cells are harvested, fixed, and stained.[16] The frequency of micronucleated cells is then determined by microscopic analysis.[14]

Conclusion

This compound is a versatile alkylating agent with applications in organic synthesis. Its reactivity also imparts it with the potential for genotoxicity through the alkylation of DNA. Understanding its chemical properties, synthesis, and reactivity, as well as the cellular responses to the DNA damage it may cause, is crucial for its safe and effective use in research and development. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, application, and safety assessment of this compound. As with all alkylating agents, appropriate safety precautions should be strictly followed when handling this compound.

References

Genotoxicity of 2-Methoxyethyl Methanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyethyl methanesulfonate is a chemical compound belonging to the class of alkyl methanesulfonates. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their potential as alkylating agents, which can react with nucleophilic sites on macromolecules, including DNA. The interaction with DNA is a primary mechanism of genotoxicity, leading to mutations, chromosomal damage, and potentially carcinogenesis. Given the established genotoxic and carcinogenic properties of related short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), there is a strong basis for concern regarding the genotoxic potential of this compound.[1][2]

This technical guide summarizes the expected genotoxic profile of this compound based on the extensive data available for MMS and EMS. It covers key genotoxicity endpoints, provides detailed experimental protocols for the assays used to measure these endpoints, and illustrates the cellular pathways involved in the response to the DNA damage induced by these agents.

Mechanism of Action: DNA Alkylation and Cellular Responses

The primary mechanism of genotoxicity for alkyl methanesulfonates is their ability to act as alkylating agents.[3] The electrophilic alkyl group is transferred to nucleophilic sites on DNA bases. MMS and EMS primarily methylate and ethylate DNA, respectively, at various positions, with the N7 position of guanine and the N3 position of adenine being major targets.[3] This alkylation can lead to several detrimental outcomes:

  • DNA Base Mispairing: Alkylated bases can be misread by DNA polymerases during replication, leading to point mutations.

  • Replication Fork Stalling: The presence of DNA adducts can impede the progression of the DNA replication machinery, which can lead to the collapse of the replication fork and the formation of DNA strand breaks.[4]

  • Depurination: Alkylated bases can become unstable and detach from the deoxyribose sugar backbone, creating an apurinic/apyrimidinic (AP) site. These sites are non-instructional and can lead to mutations if not repaired.

  • DNA Strand Breaks: The processing of alkylated bases and AP sites by cellular DNA repair mechanisms, such as Base Excision Repair (BER), can involve the creation of transient single-strand breaks. If overwhelmed, these can be converted to more deleterious double-strand breaks.

Cells possess a sophisticated network of DNA damage response (DDR) pathways to counteract the effects of alkylating agents.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcomes Cellular Outcomes 2_Methoxyethyl_Methanesulfonate 2_Methoxyethyl_Methanesulfonate Alkylation Alkylation 2_Methoxyethyl_Methanesulfonate->Alkylation Bioactivation (if required) DNA_Adducts DNA Adducts (N7-Gua, N3-Ade) Alkylation->DNA_Adducts Replication_Stress Replication Stress & Stalled Forks DNA_Adducts->Replication_Stress BER Base Excision Repair (BER) DNA_Adducts->BER Repair of base damage Mutation Mutation DNA_Adducts->Mutation Miscoding lesions SSBs Single-Strand Breaks (SSBs) Replication_Stress->SSBs Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest DSBs Double-Strand Breaks (DSBs) SSBs->DSBs SSBs->BER Repair of SSBs HR Homologous Recombination (HR) DSBs->HR NHEJ Non-Homologous End Joining (NHEJ) DSBs->NHEJ DSBs->Cell_Cycle_Arrest Chromosomal_Aberration Chromosomal Aberration DSBs->Chromosomal_Aberration Survival Cell Survival (Error-free Repair) BER->Survival HR->Survival NHEJ->Mutation Error-prone NHEJ->Survival Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Severe Damage Cell_Cycle_Arrest->Survival Successful Repair

DNA Damage and Cellular Response Pathways.

In Vitro Genotoxicity

A standard battery of in vitro tests is used to assess the genotoxic potential of a chemical. These include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]

Quantitative Data for Analogues (MMS and EMS)

CompoundStrainMetabolic Activation (S9)Lowest Effective Concentration (LEC)Result
MMSTA100Without0.2 µ g/plate Positive
MMSTA1535Without1 µ g/plate Positive
EMSTA100Without100 µ g/plate Positive
EMSTA1535Without500 µ g/plate Positive

Data is illustrative and compiled from various sources.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection and Culture: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are grown overnight in nutrient broth.[5]

  • Metabolic Activation: For tests requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.

  • Exposure: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer are added to 2.0 mL of molten top agar.

  • Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control.

Ames_Test_Workflow Start Start Bacterial_Culture Overnight culture of mutant bacterial strain Start->Bacterial_Culture Test_Compound Prepare serial dilutions of test compound Start->Test_Compound S9_Mix Prepare S9 mix (for metabolic activation) Start->S9_Mix Mix_Components Mix bacteria, test compound, and S9 mix (or buffer) with molten top agar Bacterial_Culture->Mix_Components Test_Compound->Mix_Components S9_Mix->Mix_Components Plate Pour mixture onto minimal glucose agar plates Mix_Components->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Data Analyze for dose-dependent increase in revertants Count_Colonies->Analyze_Data End End Analyze_Data->End

Workflow for the Ames Test.
In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[6]

Quantitative Data for Analogues (MMS and EMS) in TK6 Cells

CompoundTreatment DurationMetabolic Activation (S9)Lowest Effective Concentration for Micronucleus InductionResult
MMS3 hoursWithout5 µg/mLPositive
EMS24 hoursWithout50 µg/mLPositive

Data is illustrative and compiled from various sources.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, TK6, CHO, V79) are cultured to an appropriate density.[6]

  • Exposure: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.

  • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Genotoxicity

In vivo studies are crucial to understand the genotoxic effects of a compound in a whole organism, considering metabolic activation, detoxification, and distribution.

In Vivo Micronucleus Assay

This assay is analogous to the in vitro version but is performed in rodents. It assesses chromosomal damage in hematopoietic cells.[7]

Quantitative Data for Analogues (MMS and EMS) in Rodent Bone Marrow

CompoundRoute of AdministrationDosing RegimenLowest Effective Dose for Micronucleus InductionResult
MMSIntraperitonealSingle dose20 mg/kgPositive[7]
EMSOral28 daily doses5 mg/kg/dayPositive[8]

Data is illustrative and compiled from various sources.[7][8]

Experimental Protocol: In Vivo Micronucleus Assay

  • Animal Dosing: Typically, mice or rats are administered the test compound, usually via oral gavage or intraperitoneal injection, at three or more dose levels.[7]

  • Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study. Peripheral blood can also be used.

  • Slide Preparation: Bone marrow cells are flushed, centrifuged, and the cell pellet is used to prepare smears on microscope slides.

  • Staining and Scoring: Slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature). At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.[9]

Quantitative Data for Analogues (MMS and EMS) in Rodent Liver

CompoundRoute of AdministrationTime PointLowest Effective Dose for DNA DamageResult
MMSIntraperitoneal4 hours50 mg/kgPositive
EMSOral24 hours50 mg/kgPositive[10]

Data is illustrative and compiled from various sources.[10]

Experimental Protocol: In Vivo Comet Assay

  • Animal Dosing and Tissue Collection: Animals are dosed as in the micronucleus assay. At appropriate time points (e.g., 2-6 hours and 24 hours post-dose), animals are euthanized, and target organs (e.g., liver, kidney, bone marrow) are collected.[9]

  • Single-Cell Suspension: Tissues are minced and processed to obtain a single-cell suspension.

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA containing strand breaks migrates from the nucleoid towards the anode, forming a "comet tail."

  • Staining and Scoring: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using an image analysis system. The extent of DNA damage is typically quantified as the percentage of DNA in the tail, tail length, and tail moment. A significant, dose-dependent increase in these parameters indicates a positive result.

Comet_Assay_Workflow Start Start Dosing Animal Dosing Start->Dosing Tissue_Collection Tissue Collection (e.g., Liver, Kidney) Dosing->Tissue_Collection Cell_Suspension Prepare Single-Cell Suspension Tissue_Collection->Cell_Suspension Embedding Embed Cells in Low-Melting Agarose on a Slide Cell_Suspension->Embedding Lysis Lyse Cells in High-Salt Solution Embedding->Lysis Unwinding_Electrophoresis Alkaline Unwinding and Electrophoresis Lysis->Unwinding_Electrophoresis Staining Stain DNA with Fluorescent Dye Unwinding_Electrophoresis->Staining Scoring Image Analysis and Scoring of Comets Staining->Scoring End End Scoring->End

Workflow for the In Vivo Comet Assay.

Conclusion

While direct experimental data on the genotoxicity of this compound is scarce, the extensive evidence from its structural analogs, MMS and EMS, strongly suggests that it is likely to be a genotoxic agent. As a methanesulfonate ester, it is predicted to act as a direct-acting alkylating agent, capable of inducing point mutations, chromosomal damage, and DNA strand breaks. The standard battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay, would be appropriate for definitively characterizing its genotoxic profile. The data and protocols presented in this guide, based on well-studied analogues, provide a robust framework for designing and interpreting such studies. For drug development professionals, proactive assessment of the genotoxic potential of this and related compounds is a critical component of safety and risk assessment.

References

A Comparative Analysis of Alkylating Agents: Methyl Methanesulfonate (MMS) vs. Ethyl Methanesulfonate (EMS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are potent monofunctional alkylating agents extensively utilized in genetic research and cancer studies to induce DNA lesions and study subsequent repair and mutagenic events. While both belong to the same class of chemical mutagens, their distinct alkyl group—methyl versus ethyl—confers subtle yet significant differences in their chemical reactivity, the spectrum of DNA adducts formed, their mutagenic potency, and the cellular responses they elicit. This technical guide provides a comprehensive comparison of MMS and EMS, detailing their mechanisms of action, toxicological profiles, and the DNA repair pathways involved in mitigating their damage. Furthermore, it presents detailed experimental protocols for their application in key assays and visualizes the complex biological pathways they influence.

Introduction

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA. This covalent modification of DNA can lead to mutations, cytotoxicity, and carcinogenicity. Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are two of the most widely used alkylating agents in biological research due to their efficacy in inducing a high frequency of mutations.[1] MMS is known primarily for inducing base substitutions and activating base excision repair pathways, while EMS is a classic mutagen for inducing G:C to A:T transition mutations.[1][2] Understanding the nuances between these two agents is critical for designing experiments that aim to investigate specific mutagenic outcomes or DNA repair mechanisms.

Physicochemical and Toxicological Properties

MMS and EMS are both organosulfur compounds, existing as colorless liquids at room temperature.[2] Their physical and chemical properties, along with key toxicological data, are summarized in Table 1. Notably, both are classified as suspected carcinogens and require careful handling in a laboratory setting.

PropertyMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)
Chemical Formula C₂H₆O₃SC₃H₈O₃S
Molar Mass 110.13 g/mol 124.16 g/mol [2]
Appearance Colorless liquidClear colorless liquid[2]
Boiling Point 202-203 °C85–86 °C /10 mmHg[2]
Vapor Pressure 0.328 mmHg at 25°C0.044 kPa @ 25˚C[2]
Water Solubility SolubleMiscible; hydrolyzes[2]
Primary Hazard Toxic, Carcinogen, MutagenMutagenic, Teratogenic, Carcinogenic
LD50 (Oral, Rat) 225 mg/kg1500 mg/kg
LD50 (Intraperitoneal, Mouse) 100 mg/kg400 mg/kg

Mechanism of Action and DNA Alkylation

The primary mechanism of action for both MMS and EMS is the alkylation of DNA bases. However, the nature of the alkyl group (methyl vs. ethyl) influences the preferred sites and types of DNA adducts formed.

MMS primarily methylates DNA at the N7 position of guanine (N7-methylguanine) and the N3 position of adenine (N3-methyladenine).[3][4] N7-methylguanine is generally considered a non-mutagenic lesion, but it can lead to depurination, creating an abasic (AP) site that can stall replication. N3-methyladenine is a cytotoxic lesion that blocks DNA replication.[5]

EMS, on the other hand, ethylates DNA at various positions, including the N7 of guanine and, significantly, the O6 position of guanine (O6-ethylguanine).[6] The formation of O6-ethylguanine is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation.[1] This difference in alkylation preference is a key determinant of their distinct mutagenic spectra.

Mutagenesis

The different DNA adducts produced by MMS and EMS result in different mutagenic outcomes.

  • MMS: The primary mutagenic lesions induced by MMS are apurinic sites arising from the spontaneous loss of N7-methylguanine and N3-methyladenine.[4] These AP sites can be bypassed by translesion synthesis (TLS) polymerases, which are often error-prone and can introduce various types of base substitutions. MMS is known to induce a broader spectrum of mutations, including transversions.[7]

  • EMS: The high propensity of EMS to generate O6-ethylguanine adducts leads to a very specific and potent mutagenic effect.[6] The mispairing of O6-ethylguanine with thymine results in a high frequency of G:C to A:T transitions, making EMS a preferred mutagen for generating point mutations in genetic screens.[2]

DNA Damage Response and Repair

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The type of DNA lesion dictates which repair pathway is predominantly activated.

Base Excision Repair (BER)

BER is the primary pathway for repairing the types of lesions induced by MMS.[3][4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base (e.g., N3-methyladenine). This creates an AP site, which is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Mismatch Repair (MMR)

The MMR pathway plays a crucial role in recognizing and correcting the mispaired O6-ethylguanine:thymine that arises after DNA replication in EMS-treated cells.[8]

Homologous Recombination (HR) and Translesion Synthesis (TLS)

Both MMS and EMS can cause replication fork stalling.[3][5] Homologous recombination (HR) is a major pathway for repairing double-strand breaks that can arise from collapsed replication forks.[3] Translesion synthesis (TLS) is a damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit often in an error-prone manner.[9]

DNA_Damage_Response cluster_MMS MMS-induced Damage cluster_EMS EMS-induced Damage cluster_Repair DNA Repair Pathways MMS MMS MMS_lesions N7-meG, N3-meA (Replication Blocks) MMS->MMS_lesions AP_site AP Site MMS_lesions->AP_site Depurination HR_TLS HR / TLS MMS_lesions->HR_TLS Replication Fork Stall BER Base Excision Repair (BER) AP_site->BER EMS EMS EMS_lesions O6-etG (Mispairing) EMS->EMS_lesions MMR Mismatch Repair (MMR) EMS_lesions->MMR Post-replication EMS_lesions->HR_TLS Replication Fork Stall DNA Integrity DNA Integrity BER->DNA Integrity MMR->DNA Integrity DNA Integrity / Mutation DNA Integrity / Mutation HR_TLS->DNA Integrity / Mutation

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-Methoxyethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

DISCLAIMER: 2-Methoxyethyl methanesulfonate is a hazardous chemical with known toxicological properties. It should only be handled by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment. Users must consult the full Safety Data Sheet (SDS) before beginning any experimental work. The information provided here is for educational and research purposes only. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

Introduction

This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an alkylating agent used in organic synthesis and proteomics research[1]. As a methanesulfonate (mesylate) ester, it is a good leaving group in nucleophilic substitution reactions. Its synthesis involves the reaction of 2-methoxyethanol with methanesulfonyl chloride. This document provides a detailed protocol for its laboratory-scale synthesis, purification, and characterization.

Safety and Hazard Information

Extreme caution is required when handling this compound and its reagents.

Hazard Summary: Based on safety data sheets for methanesulfonate compounds, this compound is expected to be:

  • Harmful if swallowed [2].

  • Causes skin irritation and may cause an allergic skin reaction [2].

  • Causes serious eye irritation [2].

  • May cause genetic defects and cancer .

  • Suspected of damaging fertility or the unborn child .

  • May cause respiratory irritation [2].

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A vapor respirator is recommended. Work must be performed in a certified chemical fume hood.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical goggles are required. A face shield may be necessary depending on the scale.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Protective clothing may be necessary for larger quantities.

Emergency Procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
2-Methoxyethanol109-86-4C₃H₈O₂76.09Sigma-Aldrich
Methanesulfonyl Chloride124-63-0CH₃ClO₂S114.55Sigma-Aldrich
Pyridine (anhydrous)110-86-1C₅H₅N79.10Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Hydrochloric Acid (1M aq.)7647-01-0HCl36.46VWR
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01VWR
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich

Experimental Protocol

This protocol describes the synthesis of this compound from 2-methoxyethanol and methanesulfonyl chloride[3].

Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 2-Methoxyethanol in Pyridine/DCM B Cool to 0°C A->B C Add Methanesulfonyl Chloride dropwise B->C D Stir at 0°C to Room Temp C->D E Quench with 1M HCl D->E Reaction Complete F Separate Organic Layer E->F G Wash with NaHCO₃ & Brine F->G H Dry with MgSO₄ G->H I Filter and Concentrate H->I J Characterize Product I->J Purify via Chromatography (if necessary)

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethanol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) and anhydrous pyridine (1.5 eq) under a nitrogen or argon atmosphere.

    • Cool the reaction mixture to 0°C in an ice-water bath.

  • Addition of Reagent:

    • Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution dropwise via a syringe or dropping funnel. Maintain the internal temperature below 5°C.

    • A precipitate (pyridinium hydrochloride) will form upon addition.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

  • Aqueous Workup:

    • Cool the mixture back to 0°C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). This will dissolve the pyridinium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

    • The final product, this compound, should be a colorless to light yellow liquid.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Product Data and Properties

PropertyValue
CAS Number 16427-44-4[1]
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 126 °C at 12 mmHg
Specific Gravity ~1.25 (20/20 °C)
Refractive Index ~1.43

Signaling Pathway and Mechanism of Action

As an alkylating agent, this compound reacts with nucleophiles. In a biological context, this includes nucleophilic sites on DNA and proteins. The methanesulfonate group is an excellent leaving group, facilitating an Sɴ2 reaction where the ethyl methoxy moiety is transferred to the nucleophile. This covalent modification can lead to cytotoxicity and genotoxicity, which is the basis for the compound's hazardous nature and its use in certain research applications.

Mechanism compound 2-Methoxyethyl Methanesulfonate product Alkylated Nucleophile compound->product Sɴ2 Reaction leaving_group Methanesulfonate Anion compound->leaving_group nucleophile Biological Nucleophile (e.g., DNA, Protein) nucleophile->product effect Cellular Disruption (Cytotoxicity, Mutagenesis) product->effect

Caption: General mechanism of action for an alkylating agent like this compound.

References

Application Notes and Protocols: 2-Methoxyethyl Methanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, also known as 2-methoxyethyl mesylate, is a versatile and efficient alkylating agent employed in organic synthesis. Its utility stems from the presence of a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-methoxyethyl moiety onto a wide range of nucleophiles, including phenols, amines, and carboxylates. The resulting 2-methoxyethylated compounds are of significant interest in medicinal chemistry and drug development, as this group can enhance pharmacokinetic properties such as solubility and metabolic stability. These reactions typically proceed via an SN2 mechanism, leading to a predictable inversion of stereochemistry at the reaction center.

Synthesis of this compound

The synthesis of this compound is readily achieved by the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxyethanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1.0 N Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a cooled (0 °C) solution of 2-methoxyethanol (0.8 mL) in anhydrous dichloromethane (50 mL) in a round-bottom flask, slowly add triethylamine (2 mL).

  • Add methanesulfonyl chloride (1.3 mL) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

  • Upon completion of the reaction (monitorable by TLC), wash the reaction mixture sequentially with 1.0 N NaOH solution and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product is often obtained in quantitative yield and can be used in subsequent steps without further purification.[1]

Applications in Nucleophilic Substitution Reactions

This compound is an effective electrophile for the alkylation of various nucleophiles. Below are protocols for its reaction with phenols, amines, and carboxylates.

O-Alkylation of Phenols

The reaction of this compound with phenols provides a straightforward method for the synthesis of 2-methoxyethyl aryl ethers.

Experimental Protocol: Alkylation of 3-Fluoro-4-nitrophenol

Materials:

  • This compound

  • 3-Fluoro-4-nitrophenol

  • Cesium carbonate (Cs₂CO₃)

  • 2-Butanone (MEK)

  • Ethyl acetate

  • Heptane

  • Silica gel

Procedure:

  • Dissolve this compound (1.54 g) in 2-butanone (150 mL).

  • Add cesium carbonate (6.50 g) and 3-fluoro-4-nitrophenol (1.52 g) to the solution.

  • Reflux the reaction mixture for 19 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/heptane to give the desired 2-methoxyethylated phenol ether.[1]

N-Alkylation of Amines (Adapted Protocol)

The following are adapted protocols for the N-alkylation of primary and secondary amines based on general procedures for alkylation with methanesulfonates. The reaction with primary amines may require an excess of the amine to minimize over-alkylation.

Experimental Protocol: Alkylation of a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline (2-3 equivalents)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of aniline (2.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add a solution of this compound (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Alkylation of a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Combine morpholine (1.2 eq) and sodium bicarbonate (1.5 eq) in DMF.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, or gently heat to 50 °C to increase the rate.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

O-Alkylation of Carboxylic Acids (Adapted Protocol)

The alkylation of carboxylic acids with this compound is typically carried out by first converting the carboxylic acid to its more nucleophilic carboxylate salt.

Experimental Protocol: Synthesis of 2-Methoxyethyl Benzoate

Materials:

  • Benzoic acid

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a separate flask, prepare the sodium benzoate by reacting benzoic acid (1.2 eq) with sodium hydride (1.2 eq) in anhydrous DMF at 0 °C to room temperature.

  • To this solution of the carboxylate salt, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by distillation or column chromatography.

Quantitative Data Summary

Reaction TypeNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Synthesis 2-MethoxyethanolTriethylamineDCM0 to RT1Quantitative[1]
O-Alkylation 3-Fluoro-4-nitrophenolCs₂CO₃2-ButanoneReflux1998[1]
N-Alkylation AnilineK₂CO₃Acetonitrile60-8012-24N/AAdapted
N-Alkylation MorpholineNaHCO₃DMFRT-5024-48N/AAdapted
O-Alkylation Benzoic AcidNaHDMF50-706-18N/AAdapted

Visualized Workflows and Relationships

Synthesis_and_Alkylation_Workflow cluster_synthesis Synthesis of this compound cluster_alkylation Alkylation of Nucleophiles MEOH 2-Methoxyethanol r1 Mesylation MEOH->r1 MsCl Methanesulfonyl Chloride MsCl->r1 Base1 Triethylamine Base1->r1 Solvent1 DCM Solvent1->r1 MEM 2-Methoxyethyl Methanesulfonate MEM_alk 2-Methoxyethyl Methanesulfonate MEM->MEM_alk r1->MEM Phenol Phenol (Nu-H) r2 SN2 Alkylation Phenol->r2 Amine Amine (Nu-H) Amine->r2 CarboxylicAcid Carboxylic Acid (Nu-H) CarboxylicAcid->r2 Base2 Base (e.g., Cs₂CO₃, K₂CO₃) Base2->r2 Solvent2 Solvent (e.g., MEK, DMF) Solvent2->r2 Product Alkylated Product (R-Nu-CH₂CH₂OCH₃) MEM_alk->r2 r2->Product

Caption: General workflow for the synthesis of this compound and its subsequent use in the alkylation of various nucleophiles.

SN2_Mechanism Nu Nucleophile (Nu:⁻) Substrate This compound (CH₃OCH₂CH₂-OMs) Nu->Substrate Backside Attack TransitionState Transition State [Nu---CH₂(CH₂OCH₃)---OMs]⁻ Substrate->TransitionState Product Alkylated Product (Nu-CH₂CH₂OCH₃) TransitionState->Product LeavingGroup Mesylate Anion (MsO⁻) TransitionState->LeavingGroup

Caption: SN2 mechanism for the alkylation of a nucleophile with this compound.

References

Application Notes and Protocols for DNA Alkylation using 2-Methoxyethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for 2-Methoxyethyl methanesulfonate, this document utilizes data and protocols for the closely related and well-characterized SN2 alkylating agent, Methyl Methanesulfonate (MMS). The mechanism of DNA alkylation by this compound is expected to be highly similar to that of MMS. Researchers should use the following information as a guideline and may need to optimize specific conditions for their experimental system when using this compound.

Introduction

This compound is a monofunctional alkylating agent that covalently modifies DNA, primarily by methylating nitrogen and oxygen atoms in the purine bases. This process, known as DNA alkylation, can lead to base mispairing, replication blocks, and the formation of apurinic/apyrimidinic (AP) sites.[1][2][3] The resulting DNA damage triggers a complex cellular response, including the activation of DNA repair pathways, cell cycle arrest, and in cases of extensive damage, apoptosis.[4] Due to its ability to induce DNA lesions, this compound and its analogs are valuable tools for studying DNA repair mechanisms, cell cycle checkpoints, and the cellular response to genotoxic stress. These compounds are also used to screen for genes involved in DNA damage response and to investigate the efficacy of potential cancer therapeutics.[1][2][4]

Mechanism of Action

As an SN2 type methylating agent, this compound transfers a methyl group to nucleophilic sites on the DNA bases.[5] The primary targets for alkylation in double-stranded DNA are the N7 position of guanine (approximately 80% of adducts) and the N3 position of adenine (approximately 10% of adducts). While N7-methylguanine is a relatively stable lesion, N3-methyladenine is cytotoxic as it can stall DNA replication.[1] In single-stranded DNA, alkylation can also occur at the N1 position of adenine and the N3 position of cytosine.[5]

The cellular response to this damage involves multiple DNA repair pathways. The Base Excision Repair (BER) pathway is primarily responsible for correcting the base lesions caused by alkylating agents.[3] Other pathways, such as homologous recombination and post-replication repair, are also implicated in the response to MMS-induced damage, particularly in repairing secondary lesions like double-strand breaks that can arise during replication of damaged DNA.[1][4]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[6] It is classified as a substance that may cause genetic defects and cancer.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[6]

First Aid Measures:

  • Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[6]

  • Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

  • Ingestion: Rinse mouth and seek medical attention.[6]

Storage: Store in a cool, dark, and tightly sealed container, away from oxidizing agents.[6]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Data Presentation

The following tables summarize quantitative data from studies using the model compound, Methyl Methanesulfonate (MMS), to induce DNA damage in various cell types. These values can serve as a starting point for designing experiments with this compound.

Table 1: MMS Concentration and Treatment Times for DNA Damage Induction in Mammalian Cells

Cell LineConcentrationTreatment TimeObserved EffectReference
TK6200 µM4 hoursIncreased DNA damage (Comet Assay)[8]
L1210Not specified2 hours50% reduction in colony formation[6]
AA83 mM0.5 hoursInduction of heat-labile sites[9]
CHO-S1.6 mg/mL4 hours80% DNA in comet tail[3]

Table 2: MMS-Induced DNA Damage in Saccharomyces cerevisiae

StrainConcentrationTreatment TimeObserved EffectReference
Wild Type0.035%Not specifiedGrowth inhibition[1]
rad53 mutant0.035%Not specifiedHigh sensitivity[1]

Table 3: MMS-Induced DNA Damage in Allium cepa Root Cells (Comet Assay)

MMS Concentration% Head DNA% Tail DNATail Moment (µm)Olive Tail Moment (µm)
0 µM96.3%3.7%0.2630.678
50 µM68.3%Not specifiedNot specified8.99
100 µM51.7%Not specifiedNot specified38.96
250 µM40.2%Not specifiedNot specified52.05
500 µM34.2%Not specifiedNot specified68.21
1000 µM32.4%Not specifiedNot specified75.38
2000 µM21.6%Not specifiedNot specified89.78
4000 µM8.3%91.7%235.84130.29

Data from:

Experimental Protocols

The following are generalized protocols for inducing and analyzing DNA damage using an alkylating agent like MMS. These should be adapted and optimized for the specific cell type and experimental goals when using this compound.

Protocol 1: Induction of DNA Alkylation in Cultured Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (or MMS)

  • Phosphate-buffered saline (PBS)

  • Cell counting device (e.g., hemocytometer)

  • Sterile culture plates or flasks

  • Appropriate personal protective equipment

Procedure:

  • Cell Seeding: Seed the desired number of cells into culture plates or flasks and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO2. The seeding density should be optimized for the specific cell line and duration of the experiment.

  • Preparation of Alkylating Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of the alkylating agent.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C.

  • Removal of Agent: After the incubation period, remove the medium containing the alkylating agent and wash the cells twice with sterile PBS.

  • Post-incubation: Add fresh, pre-warmed complete culture medium to the cells.

  • Downstream Analysis: The cells are now ready for downstream applications such as cell viability assays, DNA damage analysis (e.g., Comet assay), or cell cycle analysis.

Protocol 2: Analysis of DNA Strand Breaks using the Alkaline Comet Assay

Materials:

  • Treated and control cells from Protocol 1

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline unwinding and electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Prepare a base layer of 1% NMPA on the comet assay slides and allow it to solidify.

  • Cell Embedding: Harvest the treated and control cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C and immediately pipette onto the NMPA layer on the slide. Gently spread the mixture and allow it to solidify at 4°C.

  • Cell Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour in the dark.

  • Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank. Fill the tank with cold alkaline unwinding and electrophoresis buffer, ensuring the slides are covered. Let the slides sit for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.

  • Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice with fresh buffer.

  • Staining: Drain the slides and stain the DNA with an appropriate fluorescent dye according to the manufacturer's instructions.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, and tail moment).

Visualizations

DNA_Alkylation_Mechanism cluster_0 DNA Double Helix cluster_1 Alkylating Agent cluster_2 Alkylated DNA Adducts DNA Guanine (G) Adenine (A) N7_meG N7-methylguanine DNA->N7_meG Major Product N3_meA N3-methyladenine DNA->N3_meA Minor Product MMS 2-Methoxyethyl methanesulfonate MMS->DNA Alkylation (SN2)

Caption: Mechanism of DNA alkylation by this compound.

DNA_Damage_Response MMS 2-Methoxyethyl methanesulfonate DNA_Damage DNA Alkylation (N7-meG, N3-meA) MMS->DNA_Damage BER Base Excision Repair (BER) DNA_Damage->BER Repair Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation Cell Cycle Checkpoint Activation Replication_Fork_Stalling->Checkpoint_Activation Apoptosis Apoptosis Replication_Fork_Stalling->Apoptosis Extensive Damage Checkpoint_Activation->Cell_Cycle_Arrest

Caption: Simplified DNA damage response pathway to alkylating agents.

Experimental_Workflow start Start: Seed Cells treatment Treat with 2-Methoxyethyl methanesulfonate start->treatment wash Wash Cells (PBS) treatment->wash post_incubation Post-incubation wash->post_incubation analysis Downstream Analysis post_incubation->analysis viability Cell Viability Assay analysis->viability comet Comet Assay analysis->comet cell_cycle Cell Cycle Analysis analysis->cell_cycle end End viability->end comet->end cell_cycle->end

Caption: General experimental workflow for studying DNA damage.

References

Application Notes and Protocols for Protein Modification Using 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate (MMS) is a monofunctional alkylating agent capable of covalently modifying proteins. This property makes it a valuable tool in chemical biology and drug development for probing protein structure, function, and interactions. By introducing a 2-methoxyethyl group onto nucleophilic amino acid residues, MMS can be used to block reactive sites, introduce labels for downstream analysis, or modulate protein activity. These application notes provide an overview of the use of MMS for protein modification, including its reactivity, and detailed protocols for experimental application and analysis.

Mechanism of Action: this compound acts as an electrophile, reacting with nucleophilic side chains of amino acids. The methanesulfonate group is a good leaving group, facilitating the transfer of the 2-methoxyethyl group to the protein. The primary targets for alkylation are the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine. The reactivity towards different amino acids is pH-dependent.

Data Presentation

Table 1: Reactivity of this compound with Amino Acid Residues
Amino Acid ResidueNucleophilic GroupRelative Reactivity (pH 7.4)Mass Shift (Da)
CysteineThiol (-SH)++++74.09
HistidineImidazole+++74.09
Lysineε-Amino (-NH₂)++74.09
MethionineThioether (-S-CH₃)++74.09
AspartateCarboxyl (-COOH)+/-+74.09
GlutamateCarboxyl (-COOH)+/-+74.09
N-terminusα-Amino (-NH₂)++74.09

Note: Relative reactivity is a qualitative assessment. Actual reactivity depends on solvent accessibility, local pKa of the residue, and reaction conditions.

Table 2: Recommended Reaction Conditions for Protein Modification
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can lead to aggregation upon modification.
MMS Concentration 1 - 100 mM (10-1000 fold molar excess)The optimal concentration should be determined empirically.
pH 7.0 - 8.5Higher pH increases the nucleophilicity of thiol and amino groups.
Temperature 4 - 37 °CHigher temperatures increase the reaction rate but may compromise protein stability.
Incubation Time 30 minutes - 4 hoursReaction time should be optimized to achieve desired modification level.
Buffer Phosphate, HEPES, BicarbonateAvoid buffers with primary amines (e.g., Tris) as they can react with MMS.

Experimental Protocols

Protocol 1: In-Solution Modification of a Purified Protein with this compound

This protocol describes the modification of a purified protein in solution.

Materials:

  • Purified protein of interest

  • This compound (MMS)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Reagent (e.g., 1 M Dithiothreitol (DTT) or 1 M L-cysteine)

  • Desalting column or dialysis cassette (e.g., PD-10 column or 3.5 kDa MWCO cassette)

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • MMS Preparation: Prepare a fresh stock solution of MMS (e.g., 1 M in DMSO or ethanol).

  • Reaction Setup: Add the desired molar excess of MMS to the protein solution. For example, for a 100-fold molar excess, add 1 µL of a 100 mM MMS stock to 100 µL of a 10 µM protein solution.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours) with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent to scavenge unreacted MMS. Add DTT to a final concentration of 50 mM and incubate for 15 minutes.

  • Removal of Excess Reagents: Remove unreacted MMS and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: Analysis of MMS-Modified Proteins by Mass Spectrometry

This protocol outlines a general workflow for identifying the sites of modification using mass spectrometry.

Materials:

  • MMS-modified protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin tips

  • LC-MS/MS instrument

Procedure:

  • Reduction and Alkylation:

    • To the modified protein solution, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 spin tip according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. Set the instrument to perform data-dependent acquisition to fragment peptides and identify modification sites.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

    • Specify the mass shift of the 2-methoxyethyl group (+74.09 Da) as a variable modification on potential target residues (C, H, K, M, N-terminus).

    • Validate the identified modification sites by manual inspection of the MS/MS spectra.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Protein Modification Protein Purified Protein Reaction Incubation (pH 7.0-8.5, 4-37°C) Protein->Reaction MMS 2-Methoxyethyl Methanesulfonate (MMS) MMS->Reaction Quench Quenching (e.g., DTT) Reaction->Quench Purify Buffer Exchange (Desalting/Dialysis) Quench->Purify ModifiedProtein Modified Protein Purify->ModifiedProtein Analysis Downstream Analysis (MS, SDS-PAGE, etc.) ModifiedProtein->Analysis

Caption: Workflow for in-solution protein modification with MMS.

G cluster_pathway Alkylation Reaction Mechanism start Protein-Nucleophile (e.g., Cys-SH) transition Nucleophilic Attack start->transition mms This compound mms->transition product Modified Protein (Protein-S-CH₂CH₂OCH₃) transition->product leaving_group Methanesulfonate (CH₃SO₃⁻) transition->leaving_group

Caption: Simplified mechanism of protein alkylation by MMS.

G cluster_ms_workflow Mass Spectrometry Analysis Workflow ModProtein MMS-Modified Protein ReduceAlkylate Reduction (DTT) & Alkylation (IAA) ModProtein->ReduceAlkylate Digest Tryptic Digestion ReduceAlkylate->Digest Peptides Peptide Mixture Digest->Peptides Cleanup C18 Desalting Peptides->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Database Search & Site Identification LCMS->DataAnalysis

Caption: Workflow for identifying modification sites by mass spectrometry.

Application Notes and Protocols for 2-Methoxyethyl Methanesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxyethyl methanesulfonate (MMS) is a monofunctional alkylating agent widely used in cell culture experiments to induce DNA damage and study cellular responses to genotoxicity. MMS methylates DNA bases, primarily guanine at the N7 position and adenine at the N3 position. This damage can lead to replication fork stalling, the formation of single-strand breaks (SSBs), and, at high concentrations, double-strand breaks (DSBs).[1][2] Cells respond to MMS-induced DNA damage by activating complex signaling pathways that orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. These characteristics make MMS a valuable tool for studying DNA damage response (DDR) pathways, screening for potential sensitizer or protective compounds, and elucidating mechanisms of drug resistance.

This document provides detailed experimental protocols for utilizing MMS in cell culture, including methods for assessing cytotoxicity, DNA damage, and apoptosis. It also summarizes quantitative data from various studies and provides diagrams of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: Cytotoxicity of this compound (MMS) in Various Cell Lines
Cell LineAssayIncubation TimeIC50 ValueObserved Effects
HeLaMTT12, 24, 36, 48 hNot specifiedDose- and time-dependent decrease in cell viability.[3]
H1299 (p53-deficient)ApoptosisNot specifiedNot specifiedMMS at 400 and 800 µM induced apoptosis.[1]
Hep3B (p53-deficient)ApoptosisNot specifiedNot specifiedMMS at 400 and 800 µM induced apoptosis.[1]
HEK293MTS24 h (after 3h treatment)Not specifiedDose-dependent decrease in cell viability.[4]
HCT116 (p53 wild-type)Apoptosis24 hNot specifiedDose-dependent increase in apoptosis (30-450 µM MMS).[5]
HCT116 (p53-null)Apoptosis24 hNot specifiedReduced apoptosis compared to wild-type cells.[5]
TK6 (p53 wild-type)Not specifiedNot specified~50 µg/mlSignificant sensitivity observed.[6]
WI-L2-NS (p53 mutant)Not specifiedNot specified>50 µg/mlReduced sensitivity compared to wild-type cells.[6]
Table 2: Experimental Conditions for MMS-Induced DNA Damage and Apoptosis Assays
AssayCell LineMMS ConcentrationIncubation TimeKey Findings
Comet AssayMouse Fibroblasts0.5 mM15 minImpaired SSB repair in Pol β-defective cells in G1 phase.[2]
γH2AX Foci FormationMouse Fibroblasts1 mM1 hIncreased γH2AX foci in Pol β-defective cells.[2]
Apoptosis (Cleaved Caspase-3)HT1080100, 200, 300 µM24 hp53-dependent induction of apoptosis.[5]
Apoptosis (Cleaved Caspase-3)HCT11630, 100, 200, 300, 450 µM24 hp53-dependent induction of apoptosis.[5]

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of the viable cell number.[3][7][8][9]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (MMS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • MMS Treatment: Prepare serial dilutions of MMS in complete culture medium. Remove the old medium from the wells and add 100 µL of the MMS-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MMS, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Detection of DNA Damage (Alkaline Comet Assay)

The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[10][11]

Materials:

  • Microscope slides (pre-coated with 1% normal melting point agarose)

  • Low melting point (LMP) agarose (0.5% in PBS)

  • Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment: Treat cells with MMS at the desired concentrations and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of approximately 2 x 10^5 cells/mL in ice-cold PBS.

  • Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).[12] Immediately pipette 75-100 µL of this mixture onto a pre-coated slide and cover with a coverslip.

  • Solidification: Place the slides on a cold flat surface (4°C) for at least 10 minutes to solidify the agarose.

  • Cell Lysis: Carefully remove the coverslips and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.[13]

  • DNA Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-30 minutes.[14]

  • Electrophoresis: Apply a voltage of 1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.[10][14]

  • Neutralization: After electrophoresis, gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.[14]

  • Staining and Visualization: Stain the slides with a suitable DNA intercalating dye. Visualize the "comets" using a fluorescence microscope.

  • Image Analysis: Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).[12]

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][16][17]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Treatment: Treat cells with MMS at various concentrations for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualization

MMS_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture mms_treatment MMS Treatment cell_culture->mms_treatment Expose cells cytotoxicity Cytotoxicity Assay (e.g., MTT) mms_treatment->cytotoxicity dna_damage DNA Damage Assay (e.g., Comet Assay) mms_treatment->dna_damage apoptosis Apoptosis Assay (e.g., Annexin V/PI) mms_treatment->apoptosis viability_analysis Cell Viability (%) cytotoxicity->viability_analysis damage_quantification DNA Damage Quantification dna_damage->damage_quantification apoptosis_quantification Apoptosis Quantification (%) apoptosis->apoptosis_quantification

Figure 1. A generalized workflow for studying the effects of MMS in cell culture.

MMS_Signaling_Pathway cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response (DDR) cluster_cellular_outcome Cellular Outcome MMS 2-Methoxyethyl methanesulfonate (MMS) dna_lesions DNA Alkylation (N7-G, N3-A) MMS->dna_lesions ssb Single-Strand Breaks (SSBs) & Replication Stress dna_lesions->ssb atm_atr ATM / ATR Kinases ssb->atm_atr Sensed by chk1_chk2 Chk1 / Chk2 Kinases atm_atr->chk1_chk2 Phosphorylates p53 p53 Activation (Phosphorylation) atm_atr->p53 Phosphorylates chk1_chk2->p53 Phosphorylates mdm2 Mdm2 Inhibition p53->mdm2 Inhibits (via phosphorylation) p21 p21 Expression p53->p21 Induces Transcription apoptosis Apoptosis p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p21->cell_cycle_arrest Induces dna_repair DNA Repair (BER) cell_cycle_arrest->dna_repair Allows time for

References

Application Notes and Protocols for Assessing the Mutagenic Potential of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the mutagenic potential of 2-Methoxyethyl methanesulfonate (MMS), a suspected alkylating agent. The protocols detailed below are based on established genotoxicity assays and are intended to guide researchers in the accurate assessment of this compound's impact on genetic material.

Introduction to this compound

This compound (CAS No. 16427-44-4) is a chemical compound belonging to the methanesulfonate ester class. Due to its structural similarity to known mutagens such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), it is crucial to characterize its genotoxic potential. Alkylating agents like MMS are known to react with DNA, forming adducts that can lead to mutations if not repaired. This document outlines the protocols for three key in vitro mutagenicity assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro comet assay.

Safety Precautions: this compound is suspected to be a mutagen and potential carcinogen. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] All waste containing this compound must be disposed of according to institutional and national regulations for hazardous materials.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle

Histidine-auxotrophic (his- ) strains of S. typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause mutations that revert the bacteria to a prototrophic (his+) state, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Data Presentation

Data presented below is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.

Table 1: Ames Test Results for this compound

StrainConcentration (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
TA98 0 (Vehicle Control)25 ± 530 ± 6
1028 ± 435 ± 5
5035 ± 665 ± 8
10045 ± 7120 ± 15
50060 ± 9250 ± 25
TA100 0 (Vehicle Control)110 ± 12120 ± 15
10125 ± 15150 ± 18
50200 ± 20350 ± 30
100350 ± 35600 ± 50
500550 ± 45>1000 (toxic)
TA1535 0 (Vehicle Control)15 ± 418 ± 5
1018 ± 325 ± 6
5030 ± 555 ± 8
10055 ± 7110 ± 12
50080 ± 10220 ± 20*
TA1537 0 (Vehicle Control)12 ± 315 ± 4
1014 ± 418 ± 5
5018 ± 525 ± 6
10022 ± 635 ± 7
50025 ± 745 ± 8

* Indicates a significant increase in revertant colonies compared to the vehicle control (p < 0.05).

Experimental Protocol
  • Strain Preparation: Inoculate S. typhimurium strains TA98, TA100, TA1535, and TA1537 into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired concentrations.

  • S9 Mix Preparation (for metabolic activation): Prepare the S9 mix containing S9 fraction, buffer, and cofactors immediately before use and keep on ice.

  • Plate Incorporation Assay:

    • To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture and 0.1 ml of the test compound dilution (or vehicle control).

    • For metabolic activation, add 0.5 ml of the S9 mix to the top agar. For tests without metabolic activation, add 0.5 ml of phosphate buffer.

    • Vortex gently and pour the mixture onto minimal glucose agar plates.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background for at least one strain.

Diagram

ames_test_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Bacterial Strain Culture mix Mix: Bacteria + Compound + Top Agar (+/- S9) strain->mix compound Test Compound Dilutions compound->mix s9 S9 Mix (for metabolic activation) s9->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate 37°C, 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Data Analysis count->analyze

Ames Test Experimental Workflow

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage at the chromosomal level. It identifies agents that cause chromosomal breakage (clastogens) or interfere with the mitotic apparatus (aneugens).

Principle

Cells are treated with the test compound. After treatment, cytokinesis is blocked using cytochalasin B, resulting in binucleated cells. Micronuclei, which are small, membrane-bound DNA fragments from acentric chromosome fragments or whole lagging chromosomes, are scored in these binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation

Data presented below is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.

Table 2: In Vitro Micronucleus Assay Results for this compound in CHO-K1 Cells

Concentration (µM)Without S9 Mix (% Micronucleated Binucleated Cells ± SD)With S9 Mix (% Micronucleated Binucleated Cells ± SD)Cytokinesis-Block Proliferation Index (CBPI)
0 (Vehicle Control)1.5 ± 0.51.8 ± 0.61.85
102.0 ± 0.72.5 ± 0.81.82
505.5 ± 1.28.0 ± 1.51.75
10012.0 ± 2.518.5 ± 3.01.60
20025.0 ± 4.035.0 ± 5.51.45

* Indicates a significant increase in micronucleated cells compared to the vehicle control (p < 0.05).

Experimental Protocol
  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes in appropriate medium until they reach exponential growth.

  • Treatment: Seed cells into culture plates. After attachment, treat the cells with various concentrations of this compound (with and without S9 mix) for a short period (e.g., 3-6 hours). Include a vehicle control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 µg/ml).

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting and Staining: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and air dry. Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

Diagram

micronucleus_assay_workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis culture Culture Mammalian Cells treat Treat with Compound (+/- S9) culture->treat cytoB Add Cytochalasin B (Block Cytokinesis) treat->cytoB incubate Incubate for 1.5-2 Cell Cycles cytoB->incubate harvest Harvest, Fix, and Stain Cells incubate->harvest score Score Micronuclei in Binucleated Cells harvest->score analyze Calculate Frequency and CBPI score->analyze

In Vitro Micronucleus Assay Workflow

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version of the assay detects single-strand breaks, double-strand breaks, and alkali-labile sites.

Principle

Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The slides are then placed in an alkaline solution to unwind the DNA and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Data Presentation

Data presented below is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.

Table 3: In Vitro Alkaline Comet Assay Results for this compound in TK6 Cells

Concentration (µM)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)
0 (Vehicle Control)3.5 ± 1.21.2 ± 0.4
258.2 ± 2.53.5 ± 1.1
5015.8 ± 4.18.2 ± 2.3
10028.5 ± 6.315.6 ± 4.5
20045.1 ± 8.925.8 ± 6.7

* Indicates a significant increase in DNA damage compared to the vehicle control (p < 0.05).

Experimental Protocol
  • Cell Treatment: Treat a suspension of cells (e.g., TK6 human lymphoblastoid cells) with various concentrations of this compound for a defined period (e.g., 1-4 hours) at 37°C. Include vehicle and positive controls (e.g., hydrogen peroxide or MMS).

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on a cold surface.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for a set time (e.g., 20-30 minutes) in the cold.

  • Neutralization and Staining: Gently remove the slides, neutralize with a Tris buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Score at least 50-100 randomly selected cells per slide. Key parameters to measure are % Tail DNA and Olive Tail Moment.

Diagram

comet_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis treat Treat Cells with Compound embed Embed Cells in Agarose on Slide treat->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding (pH > 13) lyse->unwind electro Electrophoresis unwind->electro stain Neutralize & Stain electro->stain visualize Visualize Comets (Fluorescence Microscopy) stain->visualize analyze Image Analysis (% Tail DNA, OTM) visualize->analyze

In Vitro Comet Assay Workflow

Mechanism of Action and Signaling Pathways

Alkylating agents like this compound are expected to exert their mutagenic effects by transferring an alkyl group to nucleophilic sites on DNA bases. The primary mechanism involves the formation of DNA adducts, which can lead to mispairing during DNA replication or the formation of apurinic/apyrimidinic (AP) sites. These lesions can subsequently be converted into single- and double-strand breaks, triggering a DNA damage response (DDR).

Diagram of DNA Damage and Repair Pathway

dna_damage_pathway MMS 2-Methoxyethyl Methanesulfonate DNA DNA MMS->DNA Alkylation Adducts DNA Adducts (e.g., N7-G, N3-A) DNA->Adducts Replication DNA Replication Adducts->Replication Mispairing BER Base Excision Repair (BER) Adducts->BER Repair SSB Single-Strand Breaks (SSBs) Replication->SSB Replication Fork Collapse Mutation Point Mutations Replication->Mutation BER->SSB Repair Intermediates DSB Double-Strand Breaks (DSBs) SSB->DSB Unrepaired Aberration Chromosomal Aberrations DSB->Aberration Apoptosis Apoptosis DSB->Apoptosis Severe Damage

MMS-Induced DNA Damage and Cellular Responses

This pathway illustrates that exposure to this compound can lead to the formation of DNA adducts. These adducts, if not properly repaired by pathways such as Base Excision Repair (BER), can lead to single-strand breaks (SSBs) and, subsequently, more severe double-strand breaks (DSBs) during DNA replication. These events can result in point mutations, chromosomal aberrations, or, in cases of extensive damage, programmed cell death (apoptosis).

References

In Vitro Applications of 2-Methoxyethyl Methanesulfonate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate (MMS) is a monofunctional alkylating agent widely utilized in in vitro research to study cellular responses to DNA damage. By transferring a methyl group to DNA, primarily at the N7 position of guanine and the N3 position of adenine, MMS induces a variety of cellular stress responses. These include the activation of DNA damage repair pathways, cell cycle arrest, and, at sufficient concentrations, the induction of apoptosis. Its well-characterized mechanism of action makes it an invaluable tool for investigating the intricacies of DNA repair, cell cycle checkpoints, and programmed cell death. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of MMS in a laboratory setting.

Mechanism of Action

MMS is a direct-acting alkylating agent that does not require metabolic activation. Its primary mode of action is the methylation of DNA bases, leading to the formation of adducts that distort the DNA helix. This damage is recognized by the cell's DNA damage response (DDR) network, which initiates a cascade of signaling events to coordinate DNA repair, cell cycle arrest, and potentially apoptosis.

The cellular response to MMS-induced DNA damage is multifaceted. The initial DNA lesions can stall replication forks and inhibit transcription. The DDR is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn mediate cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis. MMS has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.

In Vitro Applications

MMS is a versatile tool with a broad range of in vitro applications in cellular and molecular biology, toxicology, and drug development.

  • Induction of DNA Damage: MMS is commonly used as a positive control in genotoxicity assays to induce DNA strand breaks and base modifications.

  • Cell Cycle Analysis: Treatment with MMS can induce cell cycle arrest at various checkpoints, most notably the G2/M and intra-S phase checkpoints, making it a useful agent for studying cell cycle regulation.

  • Apoptosis Induction: MMS is a potent inducer of apoptosis and is frequently used to investigate the molecular mechanisms of programmed cell death.

  • DNA Repair Studies: By inducing specific types of DNA lesions, MMS facilitates the study of various DNA repair pathways, including base excision repair (BER) and homologous recombination (HR).

  • Drug Discovery and Screening: MMS can be used to screen for compounds that sensitize cancer cells to DNA-damaging agents or that inhibit DNA repair pathways.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound (MMS) on various cell lines.

Table 1: Cytotoxicity of MMS in Human Cancer Cell Lines

Cell LineAssayExposure Time (h)IC50
HeLaMTT Assay12> 2 mM
HeLaMTT Assay24~1.5 mM
HeLaMTT Assay36~1.0 mM
HeLaMTT Assay48~0.8 mM
A549PI Staining24Not specified

Data for HeLa cells is estimated from graphical representations in the cited literature.[1] Specific IC50 values were not provided. For A549 cells, a dose-dependent increase in cell death was observed, but a precise IC50 was not calculated in the referenced study.[2]

Table 2: Effect of MMS on Cell Viability

Cell LineConcentrationExposure Time (h)% Cell Viability (approx.)
HeLa0.5 mM2480%
HeLa1.0 mM2460%
HeLa2.0 mM2440%
HeLa0.5 mM4865%
HeLa1.0 mM4845%
HeLa2.0 mM4825%
A5490.5 mM2475%
A5491.0 mM2455%
A5492.0 mM2430%

Data is estimated from graphical representations in the cited literature.[1][2]

Table 3: Induction of Apoptosis by MMS

Cell LineConcentrationExposure Time (h)% Apoptotic Cells (Annexin V+)
A5491.0 mM24~20% (Early + Late)
A5492.0 mM24~40% (Early + Late)

Data is estimated from graphical representations in the cited literature.[2]

Table 4: Effect of MMS on Cell Cycle Distribution

Cell LineConcentrationExposure Time (h)% G0/G1% S% G2/M
A549 (Control)04862.1018.2319.67
A54925 µg/ml Cedrol4878.279.3311.73

Note: The provided data for A549 cell cycle distribution is for a different compound (Cedrol) as specific quantitative data for MMS was not found in the initial searches. This table is included as a template for how such data would be presented.[3]

Table 5: DNA Damage Quantification by Comet Assay

Cell LineConcentrationExposure TimeComet ParameterValue (Mean ± SEM)
Human Fibroblasts0.5 mM30 min% Tail DNAIncreased vs. control
TK6150 µM4 h% Tail DNASignificantly increased vs. control
TK6200 µM4 h% Tail DNAFurther increased vs. 150 µM

Specific numerical values for comet parameters like tail moment or % DNA in tail were not consistently available in a comparable format across different studies. The table indicates a dose-dependent increase in DNA damage.[4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method for determining the cytotoxic effects of MMS on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (MMS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of MMS in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the MMS dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with MMS and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of MMS for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry.

Materials:

  • Cells treated with MMS and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of MMS for the appropriate duration.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

DNA Damage Detection (Alkaline Comet Assay)

This protocol outlines the detection of DNA single-strand breaks and alkali-labile sites using the alkaline comet assay.

Materials:

  • Cells treated with MMS and control cells

  • Comet assay slides

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a base layer of 1% NMPA on a comet slide and allow it to solidify.

  • Treat cells with MMS for the desired time and concentration.

  • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C).

  • Quickly pipette the cell/agarose mixture onto the NMPA layer on the slide, spread with a coverslip, and place on ice to solidify.

  • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

  • Allow the DNA to unwind for 20-40 minutes in the buffer.

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • After electrophoresis, gently remove the slides and neutralize them by washing three times for 5 minutes each with neutralization buffer.

  • Stain the DNA with an appropriate fluorescent dye.

  • Visualize and score the comets using a fluorescence microscope and specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).

Visualizations

MMS_DNA_Damage_Response MMS 2-Methoxyethyl methanesulfonate (MMS) DNA_Damage DNA Alkylation (N7-Guanine, N3-Adenine) MMS->DNA_Damage Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling Apoptosis Apoptosis DNA_Damage->Apoptosis Extensive Damage ATM_ATR ATM / ATR Kinases Replication_Fork_Stalling->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation DNA_Repair DNA Repair (BER, HR) ATM_ATR->DNA_Repair Activation Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest Activation p53_dependent p53-dependent Apoptosis->p53_dependent p53_independent p53-independent Apoptosis->p53_independent

Caption: Signaling pathway of MMS-induced DNA damage response.

Experimental_Workflow_Apoptosis start Start: Seed Cells treat Treat with MMS (Dose- and Time-course) start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis detection.

Logical_Relationship_Cell_Fate MMS_Dose MMS Dose Low_Dose Low Dose MMS_Dose->Low_Dose High_Dose High Dose MMS_Dose->High_Dose Repairable_Damage Repairable Damage Low_Dose->Repairable_Damage leads to Extensive_Damage Extensive Damage High_Dose->Extensive_Damage leads to DNA_Damage_Level Level of DNA Damage Survival_Repair Cell Survival (DNA Repair, Cell Cycle Arrest) Repairable_Damage->Survival_Repair results in Apoptosis Apoptosis Extensive_Damage->Apoptosis results in Cell_Fate Cell Fate Survival_Repair->Cell_Fate Apoptosis->Cell_Fate

Caption: Logical relationship between MMS dose and cell fate.

References

Application Notes and Protocols for 2-Methoxyethyl Methanesulfonate in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate is an alkylating agent belonging to the class of methanesulfonate esters. While specific research on this particular compound in drug discovery is limited in publicly available literature, its structural similarity to well-characterized alkylating agents, such as Methyl Methanesulfonate (MMS), suggests its potential utility as a tool compound for studying DNA damage and repair mechanisms, and for evaluating the efficacy of novel cancer therapeutics.[1][2] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, which can lead to strand breakage, cross-linking, and ultimately, cell death.[3] This document provides an overview of the potential applications of this compound in drug discovery, along with generalized protocols for its investigation.

Predicted Mechanism of Action

Based on its chemical structure, this compound is predicted to act as a monofunctional alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the 2-methoxyethyl group to nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine.[4] This alkylation can stall replication forks and, if the damage is not repaired, can lead to the formation of DNA strand breaks and the induction of apoptosis.[1][4]

Potential Applications in Drug Discovery

  • Induction of DNA Damage: As a DNA alkylating agent, this compound can be used to induce DNA damage in cellular models to study the DNA Damage Response (DDR) pathway.[5]

  • Screening for DDR Inhibitors: It can be employed in high-throughput screening assays to identify small molecules that inhibit key proteins in the DDR pathway, such as PARP or ATM/ATR kinases.

  • Validation of Novel Cancer Targets: By inducing a specific type of DNA damage, it can be used to validate novel therapeutic targets involved in DNA repair and cell cycle control.

  • Synergistic/Combination Studies: It can be used in combination with other anticancer agents to investigate potential synergistic effects in killing cancer cells.

Data Presentation: Cytotoxicity of Related Alkylating Agents

The following tables summarize the cytotoxic effects of related alkylating agents on various cancer cell lines. This data can serve as a reference for designing dose-response studies with this compound.

Table 1: Cytotoxicity of Methyl Methanesulfonate (MMS)

Cell LineAssay TypeExposure Time (hours)IC50 / Effect
10T1/2 (Mouse Embryo Fibroblasts)Colony FormationNot SpecifiedDose-dependent reduction in colony formation
V79 (Chinese Hamster Lung Fibroblasts)Not SpecifiedNot SpecifiedDose-dependent DNA damage
HeLa (Human Cervical Cancer)Not SpecifiedNot SpecifiedDose-dependent DNA damage
Hep-G2 (Human Liver Cancer)Not SpecifiedNot SpecifiedDose-dependent DNA damage
Human LymphocytesNot SpecifiedNot SpecifiedMost sensitive to DNA damage

Data is qualitative as specific IC50 values were not consistently provided in the search results.

Table 2: Cytotoxicity of 2-Chloroethyl (methylsulfonyl)methanesulfonate (ClEtSoSo)

Cell LineKey CharacteristicsEffect
BE (Human Colon Carcinoma)Mer- (deficient in O6-alkylguanine-DNA alkyltransferase)More sensitive to ClEtSoSo
HT-29 (Human Colon Carcinoma)Mer+ (proficient in O6-alkylguanine-DNA alkyltransferase)More resistant to ClEtSoSo
VA-13 (SV40 Transformed Human Embryo)Deficient in O6-alkylguanine-DNA alkyltransferaseMore sensitive (Dose modification factor of 5)
IMR-90 (Normal Human Embryo Fibroblasts)Proficient in O6-alkylguanine-DNA alkyltransferaseMore resistant

Signaling Pathway

Alkylating agents like MMS are known to activate the DNA Damage Response (DDR) pathway. Upon DNA alkylation, sensor proteins like PARP and the MRN complex recognize the damage and activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a variety of downstream effector proteins, including CHK1, CHK2, and p53, leading to cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response DNA Damage Response to Alkylating Agents cluster_0 DNA Damage Induction cluster_1 Damage Sensing and Signaling cluster_2 Effector Response Alkylating_Agent 2-Methoxyethyl methanesulfonate DNA DNA Alkylating_Agent->DNA Alkylation DNA_Damage DNA Alkylation (N7-Guanine, N3-Adenine) DNA->DNA_Damage Sensors Sensor Proteins (PARP, MRN Complex) DNA_Damage->Sensors Recognition Transducers Transducer Kinases (ATM, ATR) Sensors->Transducers Activation Effectors Effector Proteins (CHK1, CHK2, p53) Transducers->Effectors Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Caption: DNA Damage Response pathway activated by alkylating agents.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat_Cells Treat with 2-Methoxyethyl methanesulfonate Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: DNA Damage Assessment (Comet Assay)

This protocol is for the detection of DNA strand breaks in individual cells.[6]

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with normal melting point agarose and allow to dry.

  • Embedding Cells: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Allow to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[7][8]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

Application Notes and Protocols for Busulfan as a Biochemical for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following application notes and protocols are centered on the use of Busulfan , a bifunctional methanesulfonate alkylating agent, for proteomics applications. This is provided as a scientifically supported alternative to "2-Methoxyethyl methanesulfonate," for which there is a lack of published data in the field of proteomics. Busulfan shares a similar reactive group and is well-documented in proteomics literature, making it a relevant and practical substitute for studying protein alkylation and its downstream effects.

Introduction

Busulfan (1,4-butanediol dimethanesulfonate) is a potent, bifunctional alkylating agent widely used in chemotherapy. Its mechanism of action involves the covalent modification of nucleophilic sites on biomolecules, including DNA and proteins. In the context of proteomics, Busulfan serves as a valuable tool for:

  • Studying the cellular response to protein alkylation: By treating cells or tissues with Busulfan, researchers can induce protein modifications and subsequently use mass spectrometry-based proteomics to identify changes in protein expression, localization, and post-translational modifications, providing insights into cellular stress and damage response pathways.

  • Identifying protein adducts: Mass spectrometry can be employed to pinpoint the specific amino acid residues that are alkylated by Busulfan, offering a detailed understanding of its protein targets.[1][2]

  • Investigating drug-protein interactions: As a therapeutic agent, understanding which proteins Busulfan directly interacts with is crucial for elucidating its mechanism of action and potential off-target effects.

Mechanism of Action

Busulfan possesses two reactive methanesulfonate ester groups. These groups can react with nucleophilic side chains of amino acids, primarily through an S(_N)2 reaction mechanism, leading to the formation of stable covalent adducts. While its interaction with DNA is a primary contributor to its cytotoxic effects, Busulfan also directly alkylates proteins.

Mass spectrometry studies have identified that Busulfan preferentially forms adducts with the following amino acid residues:

  • Aspartic acid (Asp)

  • Glutamic acid (Glu)

  • Histidine (His)[1][2]

As a bifunctional agent, a single Busulfan molecule can react with two nucleophilic sites, potentially leading to intra-protein or inter-protein cross-links.

Quantitative Data Presentation

Treatment of biological systems with Busulfan leads to significant alterations in the proteome. The following table summarizes representative quantitative proteomics data from a study investigating the effects of Busulfan on the mouse testis proteome. In this study, label-free quantification proteomics revealed a significant number of downregulated proteins 30 days after Busulfan treatment.[3][4]

Protein NameGene SymbolFold Change (Busulfan vs. Control)p-value
Lactate dehydrogenase A-like 6BLDHAL6BDownregulated< 0.05
Ubiquitin-specific protease 7USP7Downregulated< 0.05
Sperm-associated antigen 6SPAG6Downregulated< 0.05
A-kinase anchoring protein 4AKAP4Downregulated< 0.05
Outer dense fiber of sperm tails 2ODF2Downregulated< 0.05

Note: Specific fold-change values were not available in the referenced abstracts. The table reflects the reported downregulation of these proteins.

Experimental Protocols

Protocol for In-Vitro Protein Alkylation with Busulfan for Mass Spectrometry Analysis

This protocol describes the direct incubation of a purified protein or protein mixture with Busulfan to identify adducted peptides.

Materials:

  • Purified protein or protein lysate (e.g., Human Serum Albumin)

  • Busulfan

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 desalting spin columns

Procedure:

  • Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 1-2 mg/mL.

  • Busulfan Incubation: Add Busulfan to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically. Incubate at 37°C for 2-24 hours.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation of Cysteines (Optional but Recommended): To prevent re-formation of disulfide bonds and to alkylate any remaining free cysteines, add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the IAA reaction by adding DTT to a final concentration of 5 mM.

  • Buffer Exchange: Remove excess reagents by buffer exchange into 50 mM ammonium bicarbonate using a desalting column.

  • Trypsin Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.

  • Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Resuspend the dried peptides in 0.1% formic acid in water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Proteomic Analysis of Cells Treated with Busulfan

This protocol outlines a typical workflow for investigating changes in protein expression in cultured cells following Busulfan treatment.

Materials:

  • Cell culture medium and reagents

  • Busulfan

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • DTT

  • IAA

  • Sequencing-grade trypsin

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 desalting spin columns

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with a predetermined concentration of Busulfan (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Protein Digestion (In-Solution): a. Take a standardized amount of protein (e.g., 50 µg) from each sample. b. Perform reduction, alkylation, and trypsin digestion as described in steps 3-7 of Protocol 4.1.

  • Peptide Desalting: Desalt the resulting peptide mixtures using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. For quantitative proteomics, methods such as label-free quantification (LFQ) or tandem mass tagging (TMT) can be employed.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to determine proteins that are differentially expressed between the Busulfan-treated and control groups.

Visualizations

Signaling Pathway

Busulfan treatment has been shown to impact various cellular signaling pathways, including those related to DNA damage response and inflammation. One such pathway is the TNF signaling pathway, which can lead to apoptosis or inflammation.

TNF_Signaling_Pathway Busulfan Busulfan Treatment Cellular_Stress Cellular Stress & Protein Alkylation Busulfan->Cellular_Stress TNF_alpha TNF-α Cellular_Stress->TNF_alpha induces TNFR1 TNFR1 TNF_alpha->TNFR1 binds TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 recruits NF_kB_Pathway NF-κB Pathway TRADD_TRAF2->NF_kB_Pathway activates FADD_Casp8 FADD/Caspase-8 TRADD_TRAF2->FADD_Casp8 activates Inflammation Inflammation NF_kB_Pathway->Inflammation Apoptosis Apoptosis FADD_Casp8->Apoptosis

Caption: Busulfan-induced TNF signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a quantitative proteomics study investigating the effects of Busulfan.

Proteomics_Workflow start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treatment: Group 1: Vehicle Control Group 2: Busulfan start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification digestion In-Solution Digestion: 1. Reduction (DTT) 2. Alkylation (IAA) 3. Trypsin Digestion quantification->digestion desalting Peptide Desalting (C18 Cleanup) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis: - Protein Identification - Label-Free Quantification - Statistical Analysis lcms->data_analysis end End: List of Differentially Expressed Proteins data_analysis->end

Caption: Quantitative proteomics workflow with Busulfan.

References

Application Notes and Protocols for Ring-Opening Polymerization using 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Methoxyethyl Methanesulfonate as an initiator for the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. This class of polymers, known as poly(2-oxazoline)s (PAOx), has garnered significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and magnetic resonance imaging due to their biocompatibility and tunable properties.

Introduction

Cationic ring-opening polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The choice of initiator is crucial as it influences the initiation efficiency, polymerization kinetics, and the nature of the polymer end-groups. Alkyl sulfonates, such as tosylates and triflates, are commonly employed as initiators for the CROP of 2-oxazolines. This compound, a member of the alkyl sulfonate family, serves as an effective initiator, introducing a 2-methoxyethyl group at the alpha-terminus of the polymer chain.

The polymerization proceeds via a nucleophilic attack of the nitrogen atom of the 2-oxazoline monomer on the electrophilic carbon of the initiator. This results in the formation of an oxazolinium active species, which then propagates by attacking subsequent monomer units. The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition.

Key Applications

  • Synthesis of functional polymers: The 2-methoxyethyl end-group can be further functionalized for bioconjugation or surface attachment.

  • Preparation of block copolymers: The living nature of the polymerization allows for the synthesis of amphiphilic block copolymers for drug delivery systems.[1]

  • Development of biocompatible materials: Poly(2-oxazoline)s are known for their stealth properties, reducing non-specific protein adsorption.

Experimental Data

The following table summarizes representative data for the polymerization of 2-ethyl-2-oxazoline (EtOx) initiated by a methanesulfonate-containing initiator. While specific data for this compound is not widely published, the data for a poly(ethylene oxide) macroinitiator with a methanesulfonate (mesylate) end-group provides a relevant analogue for predicting the behavior of the system.[1]

InitiatorMonomer[M]/[I] RatioSolventTemperature (°C)Time (h)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI
Acetal-PEO-SO₂CH₃2-Ethyl-2-oxazoline50Acetonitrile80245,0004,8001.15
Acetal-PEO-SO₂CH₃2-Ethyl-2-oxazoline100Acetonitrile804810,0009,5001.20

Note: Data is adapted from a study using a PEO-methanesulfonate macroinitiator and serves as an illustrative example.[1]

Experimental Protocols

Materials
  • Monomer: 2-substituted-2-oxazoline (e.g., 2-ethyl-2-oxazoline, EtOx). The monomer should be dried over calcium hydride and distilled under reduced pressure before use.

  • Initiator: this compound. Synthesized by reacting 2-methoxyethanol with methanesulfonyl chloride in the presence of a base. The initiator should be purified and stored under an inert atmosphere.

  • Solvent: Anhydrous polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Terminating agent: Methanolic solution of a nucleophile (e.g., potassium hydroxide or piperidine).

  • Inert gas: Argon or Nitrogen.

Protocol for Homopolymerization of 2-Ethyl-2-oxazoline

This protocol describes a typical procedure for the synthesis of poly(2-ethyl-2-oxazoline) with a target degree of polymerization of 100.

  • Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • Add 10 mL of anhydrous acetonitrile to the flask via a syringe.

    • Add 1.0 g (10.1 mmol) of freshly distilled 2-ethyl-2-oxazoline to the solvent.

    • Add 14.2 mg (0.101 mmol) of this compound as the initiator.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Allow the reaction to proceed for 48 hours under stirring.

  • Termination:

    • After the desired time, cool the reaction mixture to room temperature.

    • Add a 1 M solution of piperidine in methanol (0.5 mL) to terminate the polymerization.

    • Stir for an additional 2 hours at room temperature.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this step twice.

    • Dry the final polymer under vacuum at 40 °C to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using appropriate standards.

    • Confirm the polymer structure and end-groups by ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up and Analysis prep_monomer Dry and Distill Monomer setup Reactor Setup under Inert Gas prep_monomer->setup prep_initiator Synthesize and Purify Initiator prep_initiator->setup prep_solvent Dry Solvent prep_solvent->setup add_reagents Add Solvent, Monomer, and Initiator setup->add_reagents polymerize Heat and Stir (e.g., 80°C) add_reagents->polymerize terminate Terminate with Nucleophile polymerize->terminate purify Precipitate, Redissolve, and Dry terminate->purify characterize Analyze by GPC and NMR purify->characterize

Caption: Workflow for the synthesis of poly(2-oxazoline).

Signaling Pathway: Cationic Ring-Opening Polymerization Mechanism

G initiator 2-Methoxyethyl Methanesulfonate active_species Oxazolinium Cation initiator->active_species Initiation monomer 2-Oxazoline Monomer monomer->active_species propagating_chain Propagating Polymer Chain active_species->propagating_chain Propagation terminated_chain Terminated Polymer propagating_chain->terminated_chain Termination nucleophile Nucleophile (e.g., Piperidine) nucleophile->terminated_chain monomer2 n Monomer Units monomer2->propagating_chain

Caption: Mechanism of CROP initiated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2-Methoxyethyl methanesulfonate synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, including reagent quality, reaction conditions, and workup procedures. This guide addresses the most common problems in a question-and-answer format.

Q1: My reaction shows a low conversion of the starting material, 2-methoxyethanol. What are the likely causes?

A1: Low conversion is often due to issues with the reagents or the reaction setup. Key factors to consider are:

  • Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly reactive with water. Any moisture in the solvent, glassware, or starting alcohol will consume the MsCl, reducing the amount available for the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inadequate Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to a halt in the reaction. It is recommended to use a slight excess of the base (1.1-1.5 equivalents).[1]

  • Low Reagent Purity: The purity of both 2-methoxyethanol and methanesulfonyl chloride is critical. Impurities can interfere with the reaction. Use freshly opened or purified reagents whenever possible.[1][2]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully measure and dispense all reagents.[1]

Q2: I observe the formation of significant side products in my reaction mixture. How can I minimize them?

A2: Side product formation is a common issue. Here are the primary side products and how to mitigate their formation:

  • Alkyl Chloride Formation: This can occur if the reaction temperature is too high or the reaction time is prolonged. Maintaining a low reaction temperature (e.g., 0 °C) is critical.[1]

  • Elimination (Alkene Formation): While less common with this substrate, using a less hindered base like pyridine can sometimes help if elimination is suspected. Maintaining a low temperature is also crucial.[1]

  • Hydrolysis of the Product: The desired methanesulfonate ester can be hydrolyzed back to the starting alcohol under aqueous or basic conditions during workup. It is important to perform the aqueous workup quickly and avoid strongly basic conditions.[1]

Q3: I am experiencing significant product loss during the workup and purification steps. What can I do to improve recovery?

A3: Product loss during workup is a frequent challenge. Consider the following points:

  • Incomplete Extraction: Ensure proper partitioning of the product into the organic layer during extraction. If the product has some water solubility, back-extracting the aqueous layer with a fresh portion of the organic solvent may be necessary.[1]

  • Product Loss During Solvent Removal: Use moderate temperature and pressure during rotary evaporation to avoid co-evaporation of the product, especially if it is relatively volatile.[1]

  • Hydrolysis during Aqueous Workup: As mentioned previously, minimize the time the reaction mixture is in contact with aqueous solutions, particularly if they are basic. A rapid workup with cold solutions is advisable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The reaction is typically carried out at a low temperature, around 0 °C, especially during the addition of methanesulfonyl chloride.[1] This helps to control the exothermic nature of the reaction and minimize the formation of side products. Keeping the temperature low reduces the incidence of side-reactions.[2]

Q2: Which base is most suitable for this reaction?

A2: A non-nucleophilic amine base is preferred to avoid competing reactions with the methanesulfonyl chloride. Triethylamine (TEA) is commonly used. Pyridine can also be employed. The base is essential for scavenging the HCl produced during the reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a 3:1 mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The reaction is considered complete when the starting alcohol spot is no longer visible on the TLC plate.[1]

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Mesylation Reactions

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureMinimizes side reactions.[1][2]
Solvent Anhydrous Dichloromethane (DCM) or other aprotic solventsPrevents reaction of MsCl with water.
Base Triethylamine (TEA) or PyridineNeutralizes HCl byproduct.[1]
Stoichiometry (Alcohol:MsCl:Base) 1 : 1.1-1.2 : 1.2-1.5Ensures complete reaction of the alcohol.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methoxyethanol (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (cold)

  • Saturated sodium bicarbonate solution (cold)

  • Saturated sodium chloride solution (brine, cold)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (1.2-1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃ solution, and cold brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Method for Purity and Yield Determination (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of sulfonate esters.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane or ethyl acetate to a known concentration.

GC-MS Conditions (Typical):

  • Column: A capillary column such as a DB-WAX (30 m x 0.53 mm, 1.0 µm) or DB-624 (30 m x 0.32 mm, 1.8 µm) is often suitable.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]

  • Oven Temperature Program:

    • Initial temperature: 80-110°C, hold for 2-15 minutes.[4]

    • Ramp: Increase temperature at 10-25°C/min to 200-225°C.[4]

    • Final hold: Hold at 200-225°C for 15-16 minutes.[4]

  • Injector: Splitless mode at around 220°C.[4]

  • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-300).

Visualizations

SynthesisWorkflow Start Start: 2-Methoxyethanol Reaction Mesylation Reaction (2-Methoxyethanol, MsCl, TEA, DCM, 0°C) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring In-process control Workup Aqueous Workup (Quench, Wash) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Observed LowConversion Low Conversion of Starting Material? LowYield->LowConversion SideProducts Significant Side Products? LowYield->SideProducts WorkupLoss Product Loss During Workup? LowYield->WorkupLoss Moisture Check for Moisture (Dry glassware, anhydrous solvents) LowConversion->Moisture Yes Base Check Base (Stoichiometry, purity) LowConversion->Base Yes Reagents Check Reagent Purity (Alcohol, MsCl) LowConversion->Reagents Yes Temp Control Temperature (Maintain at 0°C) SideProducts->Temp Yes Time Optimize Reaction Time SideProducts->Time Yes Extraction Improve Extraction (Back-extract aqueous layer) WorkupLoss->Extraction Yes Evaporation Moderate Evaporation Conditions WorkupLoss->Evaporation Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 2-Methoxyethyl Methanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Methoxyethyl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved by the reaction of 2-Methoxyethanol with a methanesulfonylating agent, such as methanesulfonyl chloride (MeSO₂Cl) or methanesulfonic anhydride ((MeSO₂)₂O), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base is crucial for neutralizing the hydrochloric acid or methanesulfonic acid byproduct.

Q2: What are the most common side reactions to be aware of during the synthesis?

The primary side reactions of concern are the formation of alkyl chlorides when using methanesulfonyl chloride and the generation of other potentially genotoxic sulfonate ester impurities.[1] Specifically, the formation of a chlorinated byproduct from the starting alcohol is a known complication in mesylation reactions.[1]

Q3: How can the formation of the 2-chloroethyl methoxy ether byproduct be minimized?

The formation of the corresponding alkyl chloride is a known side reaction when using methanesulfonyl chloride.[1] To mitigate this, consider the following:

  • Use Methanesulfonic Anhydride: Substituting methanesulfonyl chloride with methanesulfonic anhydride eliminates the source of the chloride ion, thereby preventing the formation of the alkyl chloride byproduct.[1]

  • Control Reaction Temperature: Keeping the reaction temperature low can reduce the incidence of side reactions.[2]

Q4: What are the concerns regarding genotoxic impurities in this synthesis?

Sulfonate esters are a class of compounds that can be genotoxic. While the desired product is a sulfonate ester, the formation of other, smaller, and more volatile sulfonate esters as impurities is a significant concern, particularly in pharmaceutical applications.[3][4] Studies on the formation of methyl methanesulfonate (MMS) from methanol and methanesulfonic acid have highlighted the conditions that can lead to these impurities.[3][4][5][6]

Q5: How can the formation of unwanted sulfonate ester impurities be controlled?

The formation of sulfonate ester impurities is influenced by several factors. To control their formation:

  • Lower the Reaction Temperature: Formation of these impurities is significantly reduced at lower temperatures.[3][5][6]

  • Introduce a Small Amount of Water: The presence of small amounts of water can decrease the formation of sulfonate ester byproducts.[3][5][6]

  • Control Acidity: Partially neutralizing the acidic byproduct with a base can dramatically reduce impurity formation. In the presence of a slight excess of a weak base, the formation of these impurities may not be detected.[3][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Ensure stoichiometric amounts of reagents are used.- Extend the reaction time.- Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material.[2]
Degradation of the product.- Maintain a low reaction temperature.- Ensure a proper work-up procedure to isolate the product promptly.
Presence of an unexpected peak corresponding to a chlorinated byproduct in GC-MS or NMR Use of methanesulfonyl chloride as the sulfonylating agent.- Confirm the identity of the byproduct by mass spectrometry.- To avoid this side reaction in future syntheses, consider using methanesulfonic anhydride instead of methanesulfonyl chloride.[1]
Detection of volatile, low molecular weight sulfonate ester impurities (e.g., methyl methanesulfonate) Reaction of methanesulfonic acid byproduct with residual alcohols (e.g., methanol if used as a solvent or impurity).- Lower the reaction temperature.[3][5][6]- Ensure the reaction is not overly acidic; use an appropriate amount of base.- The presence of a small amount of water can help minimize the formation of these impurities.[3][5][6]
Difficulty in purifying the final product Presence of residual triethylamine or pyridine.- During work-up, wash the organic phase with a dilute acid solution (e.g., 1N HCl) to remove the amine base.- Traces of triethylamine can be removed by placing the product under high vacuum.[2]
Presence of unreacted methanesulfonyl chloride or anhydride.- Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize and hydrolyze any remaining sulfonylating agent.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: To a solution of 2-Methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 to 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography.

Visualizations

Synthesis_Pathway 2-Methoxyethanol 2-Methoxyethanol Target_Product 2-Methoxyethyl methanesulfonate 2-Methoxyethanol->Target_Product Main Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Target_Product Byproduct_HCl HCl

Caption: Primary reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway 2-Methoxyethanol 2-Methoxyethanol Chlorinated_Byproduct 2-Chloroethyl methoxy ether 2-Methoxyethanol->Chlorinated_Byproduct Side Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Chlorinated_Byproduct

Caption: Formation of the chlorinated byproduct as a side reaction.

Troubleshooting_Workflow start Synthesis Issue (e.g., Low Yield, Impurities) check_impurities Analyze crude product (GC-MS, NMR) start->check_impurities chlorinated_byproduct Chlorinated byproduct detected? check_impurities->chlorinated_byproduct Impurities Present review_protocol Action: - Check stoichiometry - Extend reaction time - Improve work-up check_impurities->review_protocol No Impurities, Low Yield other_impurities Other impurities? chlorinated_byproduct->other_impurities No use_anhydride Action: Use methanesulfonic anhydride chlorinated_byproduct->use_anhydride Yes optimize_conditions Action: - Lower temperature - Control acidity - Add trace water other_impurities->optimize_conditions Yes other_impurities->review_protocol No end Resolved use_anhydride->end optimize_conditions->end review_protocol->end

References

Technical Support Center: Purification of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methoxyethyl methanesulfonate (MEMS) following its synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Aqueous Work-up Hydrolysis of the Product: Methanesulfonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions. Prolonged contact with aqueous layers can lead to product loss.- Perform the aqueous washes quickly and at a reduced temperature (e.g., using an ice bath). - Ensure that any acidic or basic aqueous solutions are neutralized before prolonged storage of the organic layer. - Use saturated brine for the final wash to aid in phase separation and reduce the amount of dissolved water in the organic layer.
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer.- Perform multiple extractions (2-3 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - If product solubility in the chosen solvent is a concern, consider switching to a different solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product.
Product Contaminated with Salts (e.g., Triethylamine Hydrochloride) Insufficient Washing: The salt byproduct from the synthesis has not been adequately removed.- Wash the organic layer thoroughly with water to dissolve and remove the salt. - A wash with a dilute acid (e.g., 1M HCl) can help to remove any remaining amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid.
Persistent Solvent in the Final Product After Rotary Evaporation High Boiling Point of the Product: The product itself may have a relatively high boiling point, making it difficult to remove all the solvent without significant heating.- Use a high-vacuum pump to remove the final traces of solvent. - Avoid excessive heating during rotary evaporation to prevent product decomposition. - Consider using a lower boiling point solvent for extraction if compatible with the work-up procedure.
Co-elution of Impurities During Column Chromatography Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the product from impurities.- Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. - A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to separate closely eluting compounds.
Product Decomposition During Distillation Excessive Temperature: Heating the product to its atmospheric boiling point can cause decomposition.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. The boiling point of this compound is reported to be 126 °C at 12 mmHg. - Use a well-controlled heating mantle and monitor the temperature of the distilling vapor closely.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Common impurities include unreacted starting materials such as 2-methoxyethanol and methanesulfonyl chloride, byproducts like triethylamine hydrochloride (if triethylamine is used as the base), and potentially other sulfonate esters formed from alcohol impurities.[1][2]

Q2: How can I monitor the progress of the purification?

A2: The purity of the fractions during purification can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][4] GC is particularly suitable for this compound, and a purity of >97.0% is commercially available.[5]

Q3: Is vacuum distillation a suitable method for purifying this compound?

A3: Yes, vacuum distillation is a highly suitable method for purifying this compound. It allows for the distillation to be carried out at a lower temperature, which minimizes the risk of thermal decomposition.[3] The reported boiling point is 126 °C at 12 mmHg.[5]

Q4: What should I do if my purified product is still not pure enough?

A4: If the product does not meet the required purity after the initial purification step, a second purification method can be employed. For example, if distillation was used first, column chromatography on silica gel can be performed to remove impurities with similar boiling points.[3] Conversely, if chromatography was used, distillation can remove impurities with different boiling points.

Q5: How can I remove residual water from the product before distillation?

A5: After the aqueous work-up, the organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] The drying agent should be filtered off before removing the solvent and proceeding to distillation.

Data Presentation

The following table provides representative data on the purity of this compound at different stages of purification.

Purification Stage Method Purity (%) Key Impurities Removed
Crude Product Aqueous Work-up85-90Water-soluble salts, residual acid/base
After Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient>97Unreacted starting materials, polar byproducts
After Vacuum Distillation 126 °C @ 12 mmHg>98Non-volatile impurities, some isomeric byproducts

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate). Shake vigorously and allow the layers to separate.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer)

      • 1M HCl (optional, to remove amine bases)

      • Saturated NaHCO₃ solution (to neutralize any acid)

      • Saturated NaCl (brine) solution (to aid phase separation)

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at approximately 126 °C at a pressure of 12 mmHg.[5]

    • Monitor the purity of the collected fractions using GC.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC or GC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification synthesis Crude Reaction Mixture quench Quench with Water synthesis->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Water, Acid, Base, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distillation Vacuum Distillation concentrate->distillation chromatography Column Chromatography concentrate->chromatography pure_product Pure 2-Methoxyethyl Methanesulfonate distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product check_purity Assess Purity (GC/TLC) start->check_purity low_yield Low Yield? check_purity->low_yield Purity OK impure Impurities Present? check_purity->impure Purity Not OK hydrolysis Check for Hydrolysis (Prolonged Aqueous Contact?) low_yield->hydrolysis Yes extraction_issue Incomplete Extraction? low_yield->extraction_issue Yes end_ok Product is Pure low_yield->end_ok No salt_contamination Salt Contamination? impure->salt_contamination Yes organic_impurities Organic Impurities? impure->organic_impurities Yes end_repurify Re-purify hydrolysis->end_repurify extraction_issue->end_repurify salt_contamination->organic_impurities No wash_more Perform Additional Washes salt_contamination->wash_more Yes distill Vacuum Distillation organic_impurities->distill Boiling Point Difference chromatograph Column Chromatography organic_impurities->chromatograph Polarity Difference wash_more->check_purity distill->check_purity chromatograph->check_purity

References

Technical Support Center: Stability of 2-Methoxyethyl Methanesulfonate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxyethyl methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound in a refrigerator.[1] Some suppliers suggest storage in a cool, dark place at temperatures below 15°C.[2] While the product is considered chemically stable at room temperature for short periods, refrigeration minimizes potential degradation over time.[3]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The primary degradation pathway for this compound in the presence of water (hydrolysis) is the cleavage of the ester bond to form 2-methoxyethanol and methanesulfonic acid. This is a common solvolysis reaction for methanesulfonate esters. The reaction is significantly accelerated by increased temperatures.

cluster_hydrolysis Hydrolysis cluster_products MEMS 2-Methoxyethyl methanesulfonate H2O + H₂O MEMS->H2O Products Degradation Products H2O->Products ME 2-Methoxyethanol Products->ME MSA Methanesulfonic Acid Products->MSA

Caption: Hydrolysis of this compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on studies of structurally similar methanesulfonate esters, the hydrolysis rate appears to be less sensitive to changes in pH within the neutral to slightly alkaline range (pH 7-10) compared to other types of esters like carboxylates.[4] However, extreme pH conditions (highly acidic or highly alkaline) are generally expected to accelerate the hydrolysis of most esters.

Q4: Is this compound stable at elevated temperatures?

A4: The stability of methanesulfonate esters is temperature-dependent and varies based on the specific alkyl group. For instance, studies on other small alkyl methanesulfonates have shown that while some are stable at temperatures up to 50°C in solution, others, like methyl and isopropyl methanesulfonate, degrade at temperatures of 40°C and 50°C.[5] It is therefore recommended to handle solutions of this compound at controlled room temperature or below and to avoid prolonged heating.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent assay results for a stock solution Degradation of this compound in solution.Prepare fresh stock solutions before use. If a stock solution must be stored, keep it refrigerated and for a limited time. Perform a stability study under your specific storage conditions to determine an appropriate expiry.
Appearance of unexpected peaks in chromatogram Formation of degradation products (2-methoxyethanol and methanesulfonic acid).Confirm the identity of the degradation products by running standards. Adjust experimental conditions (e.g., lower temperature, use of a specific pH buffer) to minimize degradation.
Loss of potency of the compound in a formulation Hydrolysis of the methanesulfonate ester.Evaluate the water content of your formulation. Consider using a non-aqueous solvent if appropriate for your application. Conduct stability studies at different temperatures to understand the degradation kinetics.

Quantitative Stability Data (for Analogous Compounds)

No specific quantitative stability data for this compound was found in the public literature. The following tables present data for structurally related methanesulfonate esters to provide an indication of expected stability.

Table 1: Hydrolysis Rate of Ethyl Methanesulfonate (EMS) at 25°C

Solution Rate Constant (k) Reference
Water2.35 x 10⁻⁴ min⁻¹[6]
Diluted Parenteral Formulation1.32 x 10⁻⁴ min⁻¹[6]
Undiluted Parenteral Formulation67.4 x 10⁻⁴ min⁻¹[6]

Table 2: Thermal Stability of Various Methanesulfonate Esters in Acetonitrile/Water (80:20 v/v)

Compound 298 K (25°C) 313 K (40°C) 323 K (50°C) Reference
Methyl methanesulfonate (MMS)StableDegradesDegrades[5]
Ethyl methanesulfonate (EMS)StableStableStable[5]
Propyl methanesulfonate (PMS)StableStableStable[5]
Isopropyl methanesulfonate (IMS)StableDegradesDegrades[5]

Experimental Protocols

Protocol 1: General Stability Study of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

prep Prepare Solution (e.g., 1 mg/mL in buffered aq. solution) aliquot Aliquot into Vials prep->aliquot storage Store at Different Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage sampling Sample at Time Points (e.g., 0, 24, 48, 72 hours) storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) sampling->analysis quantify Quantify Remaining Analyte and Degradation Products analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for a stability study.

1. Objective: To determine the rate of hydrolysis of this compound under defined conditions (e.g., pH 7.4 phosphate buffer at 25°C).

2. Materials:

  • This compound

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

  • Appropriate column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water gradient)

  • Standards for this compound and 2-methoxyethanol

3. Procedure:

  • Solution Preparation: Accurately prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 100 µg/mL).

  • Incubation: Store the solution at the desired temperature (e.g., 25°C) in a calibrated incubator or water bath.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Analysis: Immediately analyze the aliquot using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS). The method should be able to separate the parent compound from its degradation products.

  • Quantification: Determine the concentration of remaining this compound at each time point by comparing the peak area to a calibration curve prepared with fresh standards.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Development of a Stability-Indicating HPLC Method

stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) select Select Column and Mobile Phase stress->select optimize Optimize Separation Conditions (Gradient, Flow Rate, Temperature) select->optimize validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) optimize->validate specificity Specificity: Peak Purity and Resolution > 2 validate->specificity

Caption: HPLC method development workflow.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Procedure:

  • Stress Testing: To generate degradation products, subject solutions of this compound to stress conditions as per ICH guidelines (e.g., heat, acid, base, oxidation, and light).

  • Method Development:

    • Column Selection: Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase Selection: Use a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Detection: Use a UV detector at a wavelength where this compound has absorbance. If it lacks a chromophore, use a mass spectrometer (LC-MS).

  • Optimization: Inject a mixture of the stressed and unstressed samples. Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of its degradation products.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxyethyl methanesulfonate. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the reaction of 2-methoxyethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct of the reaction.

Q2: Why is it important to use anhydrous conditions for this reaction?

Methanesulfonyl chloride is highly reactive towards water. Any moisture present in the reaction setup, including in the solvent, glassware, or starting materials, will lead to the hydrolysis of the methanesulfonyl chloride. This consumption of the reagent will result in lower yields of the desired this compound. Therefore, it is critical to use oven-dried glassware and anhydrous solvents.[1]

Q3: What is the role of the base in this reaction, and how much should be used?

A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl produced during the reaction.[1] An insufficient amount of base can cause the reaction to stall. It is recommended to use a slight excess of the base, typically between 1.1 and 1.5 equivalents relative to the 2-methoxyethanol.[1]

Q4: What are the common side products in this synthesis, and how can they be minimized?

A common side product is the corresponding alkyl chloride, formed by the reaction of the alcohol with the chloride ions generated from methanesulfonyl chloride. To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0 °C) and avoid unnecessarily long reaction times.[1] Using methanesulfonic anhydride instead of methanesulfonyl chloride can also prevent the formation of alkyl chloride side products.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, 2-methoxyethanol, and will therefore have a higher Rf value on the TLC plate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Moisture Contamination: Methanesulfonyl chloride has reacted with water instead of the alcohol.Ensure all glassware is oven-dried and use anhydrous solvents. Store reagents under inert atmosphere.[1]
Insufficient Base: The generated HCl is not being effectively neutralized, halting the reaction.Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine.[1]
Impure Reagents: Impurities in 2-methoxyethanol or methanesulfonyl chloride are interfering with the reaction.Use high-purity, freshly opened, or purified reagents.
Low Reaction Temperature: The reaction rate is too slow at the current temperature.While starting at 0°C is recommended to control exothermicity, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[2]
Significant Side Product Formation Formation of Alkyl Chloride: Reaction temperature is too high or reaction time is too long.Maintain a low reaction temperature (0 °C) and monitor the reaction by TLC to avoid extending the reaction time unnecessarily.[1]
Elimination Products (Alkenes): Use of a sterically hindered base in combination with certain substrates.Use a less hindered base like pyridine and maintain low reaction temperatures.[1]
Difficulties During Workup Hydrolysis of the Product: The methanesulfonate ester is sensitive to hydrolysis, especially under strongly basic conditions.Perform the aqueous workup quickly and avoid using strong bases for neutralization. Use a saturated sodium bicarbonate solution for washing.[1]
Incomplete Extraction: The product is not fully partitioning into the organic layer.Ensure thorough mixing during extraction. If necessary, perform a back-extraction of the aqueous layer with the organic solvent.[1]
Product Loss During Solvent Removal: The product may be volatile.Use moderate temperatures and pressures during rotary evaporation to remove the solvent.[1]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • 2-Methoxyethanol

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 - 1.5 equivalents) at 0 °C (ice bath).

  • Slowly add methanesulfonyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data Summary
Reactant Equivalents Typical Yield (%) Notes
2-Methoxyethanol1.0-Starting material
Methanesulfonyl Chloride1.1 - 1.2-A slight excess helps to ensure complete conversion of the alcohol.
Triethylamine/Pyridine1.2 - 1.5-An excess is used to fully neutralize the HCl byproduct.
Product -70-90%Yields can vary depending on the reaction scale, purity of reagents, and efficiency of the workup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions reagents Combine 2-Methoxyethanol, DCM, and Triethylamine at 0°C start->reagents add_mscl Slowly Add Methanesulfonyl Chloride at 0°C reagents->add_mscl stir Stir at 0°C, then Warm to Room Temperature add_mscl->stir monitor Monitor by TLC stir->monitor quench Quench with Cold Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Distillation) dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Product? moisture Moisture Contamination? problem->moisture Yes base Insufficient Base? moisture->base No solution_moisture Use Anhydrous Conditions and Oven-Dried Glassware moisture->solution_moisture Yes reagents Impure Reagents? base->reagents No solution_base Use 1.1-1.5 eq. of Base (e.g., Triethylamine) base->solution_base Yes solution_reagents Use High-Purity or Purified Reagents reagents->solution_reagents Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: 2-Methoxyethyl Methanesulfonate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions with 2-Methoxyethyl methanesulfonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing low to no yield in my substitution reaction with this compound?

Low yields are often due to one or more of the following factors:

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the mesylate leaving group.

  • Steric Hindrance: While this compound is a primary sulfonate, significant steric bulk on the nucleophile can slow down the reaction rate.

  • Inappropriate Solvent: The solvent plays a crucial role in SN2 reactions. Using a protic solvent can solvate the nucleophile, reducing its effectiveness.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow or stalled reaction.

  • Degradation of Reactant: this compound can be susceptible to hydrolysis if water is present in the reaction mixture.

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

Several side reactions can lead to a complex product mixture:

  • Elimination (E2): If a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can compete with the desired SN2 substitution, forming 2-methoxyethylene. This is more likely at elevated temperatures.

  • Over-alkylation of Amine Nucleophiles: When using primary amines as nucleophiles, the secondary amine product can be more nucleophilic than the starting primary amine and react further with the methanesulfonate, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]

  • Hydrolysis/Solvolysis: The presence of water or alcohol solvents can lead to the hydrolysis or solvolysis of the methanesulfonate, regenerating the starting alcohol (2-methoxyethanol) or forming an ether with the solvent.

  • Intramolecular Cyclization (potential): Although less common for this specific substrate under typical SN2 conditions, there is a theoretical possibility of intramolecular reaction involving the ether oxygen under certain conditions, though this is not a commonly reported pathway.

Q3: My amine nucleophile is giving me a mixture of primary, secondary, and tertiary amine products. How can I improve the selectivity for the desired secondary amine?

To minimize over-alkylation when reacting with a primary amine, you can:

  • Use a Large Excess of the Primary Amine: By using 2-3 equivalents or more of the primary amine, you increase the probability that the methanesulfonate will react with the intended nucleophile rather than the product.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the initial substitution over subsequent alkylations.

  • Consider a Protecting Group Strategy: If feasible, using a protecting group on the amine that can be removed after the substitution will prevent over-alkylation.

Q4: What is the optimal type of solvent for this reaction?

For SN2 reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, thus preserving its reactivity.[2] Suitable solvents include:

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Tetrahydrofuran (THF)[1]

Protic solvents like water, methanol, and ethanol should generally be avoided as the reaction solvent, as they can solvate the nucleophile and may also act as competing nucleophiles.

Q5: How can I be sure my this compound starting material is of good quality?

The starting material should be a clear, colorless to light yellow liquid. It is important to ensure it has not degraded. You can check for the presence of 2-methoxyethanol (a potential hydrolysis product) by analytical techniques such as NMR or GC. Always store this compound in a cool, dark, and dry place to prevent decomposition.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for nucleophilic substitution on an analogous primary methanesulfonate, 1-methoxypropan-2-yl methanesulfonate, which can serve as a starting point for optimizing your reaction with this compound.[1]

Table 1: Reaction with Azide Nucleophile

ParameterCondition
Nucleophile Sodium Azide (NaN₃)
Solvent Anhydrous DMF
Stoichiometry 1.5 eq. NaN₃
Temperature 60-80 °C
Time 12-24 hours

Table 2: Reaction with Amine Nucleophiles

ParameterCondition
Nucleophile Primary or Secondary Amine
Base Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Acetonitrile or THF
Stoichiometry 2.0-3.0 eq. Primary Amine, 1.5 eq. K₂CO₃
Temperature Reflux
Time 12-48 hours

Table 3: Reaction with Carboxylate Nucleophiles

ParameterCondition
Nucleophile Carboxylate Salt (e.g., Sodium Acetate)
Solvent Anhydrous DMF
Stoichiometry 1.2 eq. Carboxylate Salt
Temperature 50-70 °C
Time 6-18 hours

Visualizing the Troubleshooting Process

A logical approach to troubleshooting low yield is essential. The following workflow outlines a systematic process for identifying and resolving common issues.

TroubleshootingWorkflow start Low Yield Observed check_sm 1. Verify Starting Material Quality (NMR, GC) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Yes sm_bad Degradation Detected check_sm->sm_bad No analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LCMS, NMR) sm_ok->analyze_crude purify_sm Purify or Replace Starting Material sm_bad->purify_sm incomplete Incomplete Conversion? analyze_crude->incomplete side_products Side Products Detected? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent (Polar Aprotic) incomplete->optimize_conditions Yes elimination Elimination Product (E2) side_products->elimination Yes overalkylation Over-alkylation (Amines) side_products->overalkylation Yes hydrolysis Hydrolysis Product side_products->hydrolysis Yes success Yield Improved optimize_conditions->success address_e2 Address E2: - Lower Temperature - Use Less Basic/Bulky Nucleophile elimination->address_e2 address_overalkyl Address Over-alkylation: - Use Excess Primary Amine overalkylation->address_overalkyl address_hydrolysis Address Hydrolysis: - Use Anhydrous Conditions hydrolysis->address_hydrolysis address_e2->success address_overalkyl->success address_hydrolysis->success

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Signaling Pathway of a Successful SN2 Reaction

The desired reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the methanesulfonate (mesylate) leaving group departs.

SN2_Pathway Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---C---OMs]⁻ Reactants->TS Backside Attack Products Substituted Product (R-Nu) + Methanesulfonate (MsO⁻) TS->Products Leaving Group Departs

Caption: The concerted SN2 reaction pathway.

Experimental Protocols

The following are general protocols adapted for this compound based on established procedures for similar primary methanesulfonates.[1] Researchers should optimize these conditions for their specific nucleophile and setup.

Protocol 1: Synthesis of 2-Methoxyethyl Azide

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add sodium azide.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of N-(2-Methoxyethyl)aniline

  • Materials:

    • This compound (1.0 eq)

    • Aniline (2.0-3.0 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Anhydrous acetonitrile

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add aniline and potassium carbonate.

    • Heat the mixture to reflux and stir for 12-48 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Methoxyethyl Acetate

  • Materials:

    • This compound (1.0 eq)

    • Sodium acetate (1.2 eq)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add sodium acetate.

    • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product may be purified by distillation.

References

How to avoid elimination byproducts with 2-Methoxyethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively utilize 2-Methoxyethyl methanesulfonate in their experiments while minimizing the formation of elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Ms-OCH2CH2OCH3) is a chemical reagent commonly used in organic synthesis. It serves as an excellent alkylating agent to introduce a 2-methoxyethyl group onto a variety of nucleophiles. The methanesulfonate ("mesylate") group is a very good leaving group, facilitating nucleophilic substitution reactions.

Q2: What are the common side reactions when using this compound?

The most common side reaction is an elimination reaction, specifically a bimolecular elimination (E2), which competes with the desired bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of 2-methoxyethene as a byproduct instead of the desired substituted product. For primary substrates like this compound, SN1 and E1 reactions are generally not a concern due to the high energy of the primary carbocation intermediate.[1][2]

Q3: What factors influence the formation of elimination byproducts?

Several factors determine the ratio of substitution (SN2) to elimination (E2) products:

  • Strength and Steric Hindrance of the Base/Nucleophile: This is a critical factor.[3][4]

  • Reaction Solvent: The polarity and protic nature of the solvent play a significant role.[5][6][7]

  • Reaction Temperature: Higher temperatures tend to favor elimination.[8][9]

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide is designed to help you diagnose and resolve issues with the formation of elimination byproducts during your reaction with this compound.

Problem: High Yield of Elimination Byproduct Observed

Initial Assessment Workflow:

troubleshooting_workflow start High Elimination Byproduct Detected check_base Analyze Base/ Nucleophile Used start->check_base is_bulky Is the base strong and sterically hindered (e.g., t-BuOK, DBU)? check_base->is_bulky solution_base Switch to a non-bulky, strong nucleophile (e.g., NaN3, NaCN). is_bulky->solution_base Yes check_temp Review Reaction Temperature is_bulky->check_temp No end_node Optimized for SN2 Product solution_base->end_node is_high_temp Was the reaction run at elevated temperature? check_temp->is_high_temp solution_temp Lower the reaction temperature. Consider running at or below room temperature. is_high_temp->solution_temp Yes check_solvent Examine the Solvent is_high_temp->check_solvent No solution_temp->end_node is_protic Is the solvent polar protic (e.g., ethanol, methanol)? check_solvent->is_protic solution_solvent Change to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). is_protic->solution_solvent Yes is_protic->end_node No solution_solvent->end_node

Caption: Troubleshooting workflow for high elimination.

Detailed Troubleshooting Steps

1. Evaluate Your Choice of Base/Nucleophile

  • Issue: You are using a strong, sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). Bulky bases have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a proton from a beta-carbon, leading to E2 elimination.[1][3]

  • Solution: For a successful SN2 reaction with a primary substrate like this compound, a good nucleophile that is not an excessively strong or bulky base is recommended.

    • Recommended Nucleophiles for SN2: Halides (I⁻, Br⁻), Azide (N₃⁻), Cyanide (CN⁻), Acetate (CH₃COO⁻), and non-hindered alkoxides (e.g., ethoxide, methoxide).[10]

2. Adjust the Reaction Temperature

  • Issue: The reaction is being conducted at a high temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by an increase in entropy.[8] Consequently, higher temperatures will favor the E2 pathway over the SN2 pathway.[9]

  • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or even 0 °C can significantly suppress the formation of the elimination byproduct. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.

3. Select the Appropriate Solvent

  • Issue: The reaction is being run in a polar protic solvent (e.g., water, methanol, ethanol). These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction rate.[6][11]

  • Solution: Use a polar aprotic solvent. These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive for the SN2 attack.

    • Recommended Solvents for SN2: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone.[5][7]

Data Presentation

The choice of reaction conditions significantly impacts the ratio of substitution (SN2) to elimination (E2) products. The following table provides an overview of expected outcomes for a primary methanesulfonate.

SubstrateBase/NucleophileSolventTemperatureMajor ProductMinor Product
Primary MesylateNaCNDMSORoom TempSN2E2 (trace)
Primary MesylateCH₃ONaDMFRoom TempSN2E2
Primary Mesylatet-BuOKTHF60 °CE2SN2
Primary MesylateDBUAcetonitrile80 °CE2SN2

Caption: Influence of Reaction Conditions on Product Distribution.

Reaction Pathways

The desired SN2 pathway and the competing E2 pathway are illustrated below.

reaction_pathways cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) sn2_reagents 2-Methoxyethyl Methanesulfonate + Nu⁻ sn2_ts Transition State [Nu---C---OMs]⁻ sn2_reagents->sn2_ts Backside Attack sn2_product Substituted Product (R-Nu) + MsO⁻ sn2_ts->sn2_product Inversion of Stereochemistry e2_reagents 2-Methoxyethyl Methanesulfonate + Base⁻ e2_ts Transition State [Base---H---C---C---OMs]⁻ e2_reagents->e2_ts Proton Abstraction e2_product Elimination Product (Alkene) + Base-H + MsO⁻ e2_ts->e2_product Concerted Step

References

Technical Support Center: Monitoring 2-Methoxyethyl Methanesulfonate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) for monitoring reactions involving 2-Methoxyethyl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: Is this compound visible under UV light on a TLC plate?

A1: this compound itself does not possess a significant UV-active chromophore and is therefore generally not visible under a standard UV lamp (254 nm).[1][2] Visualization of this compound and its reaction products on a TLC plate will typically require the use of a chemical staining agent.[1][3]

Q2: What is the best way to visualize this compound on a TLC plate?

A2: Since this compound is not UV-active, a chemical stain is necessary for visualization.[1][2] Several options are available:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, which includes the ether and sulfonate functional groups in this compound. It typically produces yellow-brown spots on a purple background.[2]

  • p-Anisaldehyde Stain: This is another versatile stain that can be used for a wide range of functional groups. It often produces colored spots upon heating, which can help in differentiating between the starting material and the product.

  • Phosphomolybdic Acid (PMA) Stain: PMA is a general stain that is effective for a wide variety of organic compounds.

  • Pinacryptol Yellow Stain: This stain is reported to be useful for the detection of alkyl- and arylsulfonic acids.

Q3: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of a reaction with this compound?

A3: The choice of solvent system depends on the polarity of your starting material and product. This compound is a relatively polar compound. A good starting point for developing a solvent system is a mixture of a less polar solvent and a more polar solvent. A common combination for compounds of moderate polarity is a mixture of ethyl acetate and heptane or hexane.[4]

To find the optimal solvent system, you should aim for an Rf value of your starting material between 0.2 and 0.4.[5]

  • If your spots are too close to the baseline (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[6][7]

  • If your spots are too close to the solvent front (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[6][7]

Q4: How can I confirm that my reaction is complete using TLC?

A4: To monitor a reaction, you will typically spot three lanes on a single TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5][8] The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[8] The appearance of a new spot, corresponding to your product, should also be observed.

Troubleshooting Guide

This guide addresses common issues encountered when monitoring reactions of this compound by TLC.

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. Sample concentration is too low. 2. The chosen stain is not effective for your compounds. 3. The compound is volatile and evaporated from the plate.1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[6][9] 2. Try a different, more general stain like potassium permanganate or p-anisaldehyde. 3. Minimize the time the plate is heated after staining.
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded). 2. The compound is interacting too strongly with the silica gel. 3. The sample was not fully dissolved.1. Dilute the sample before spotting it on the TLC plate.[6] 2. Add a small amount of a polar solvent like methanol to your spotting solvent. For acidic or basic compounds, consider adding a trace amount of acetic acid or triethylamine to the mobile phase.[6] 3. Ensure your sample is completely dissolved before spotting.
Spots are too close to the baseline (Rf is too low). The mobile phase (eluent) is not polar enough to move the compounds up the plate.Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.[6][7]
Spots are too close to the solvent front (Rf is too high). The mobile phase is too polar.Decrease the polarity of your mobile phase by decreasing the proportion of the more polar solvent.[6][7]
Reactant and product spots have very similar Rf values. The chosen solvent system does not provide adequate separation.Try a different solvent system with different polarity characteristics. Experiment with different solvent mixtures. Utilizing a co-spot is crucial in this case to see if you have one elongated spot or two distinct, but close, spots.[10]
Uneven solvent front. 1. The edge of the TLC plate is touching the side of the developing chamber. 2. The bottom of the TLC plate is not level in the chamber.1. Ensure the TLC plate is centered in the chamber and not touching the sides. 2. Make sure the plate is resting flat on the bottom of the chamber.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the key steps for monitoring a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

  • Pencil and ruler

  • Forceps

Procedure:

  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for spotting.[5]

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Using a clean capillary tube, spot a dilute solution of your starting this compound on the first tick mark.

    • Lane 2 (Co-spot - C): On the second tick mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - R): With a fresh capillary tube, spot the reaction mixture on the third tick mark.

    • Ensure the spots are small and concentrated.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[11] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]

  • Dry the Plate: Allow the solvent to completely evaporate from the plate. A gentle stream of air or a heat gun can be used to speed up this process.

  • Visualize the Spots:

    • Dip the dried plate into the chosen staining solution (e.g., potassium permanganate) using forceps.

    • Quickly remove the plate and wipe off the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun or on a hot plate until colored spots appear.[12]

  • Analyze the Results:

    • Circle the visualized spots with a pencil.

    • Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.[8]

    • Calculate the Retention Factor (Rf) for each spot.

Calculating the Retention Factor (Rf):

The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)

Visualizations

TLC_Workflow cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spotting Spot the Plate (SM, Co-spot, Reaction) prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spotting develop Develop the Plate (in Chamber) spotting->develop mark_front Mark Solvent Front develop->mark_front dry_plate Dry the Plate mark_front->dry_plate visualize Visualize Spots (e.g., KMnO4 Stain + Heat) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (SM Disappearance, Product Appearance) calculate_rf->interpret TLC_Troubleshooting cluster_spots Spot Issues cluster_solutions Potential Solutions start TLC Issue? no_spots No Spots Visible start->no_spots Visibility streaking Streaking Spots start->streaking Shape rf_issue Rf Too High/Low start->rf_issue Position sol_conc Adjust Sample Concentration no_spots->sol_conc sol_stain Change Stain no_spots->sol_stain streaking->sol_conc sol_spotting Improve Spotting Technique streaking->sol_spotting sol_solvent Adjust Solvent Polarity rf_issue->sol_solvent

References

Technical Support Center: Quenching 2-Methoxyethyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyethyl methanesulfonate (MEMS). MEMS is a monofunctional alkylating agent used in chemical synthesis and pharmaceutical research. As a potent electrophile and a suspected mutagen, proper handling and quenching of reactions involving MEMS are critical for laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEMS) and why is quenching important?

A1: this compound (CAS 16427-44-4) is an ester of methanesulfonic acid. It acts as an alkylating agent, meaning it can transfer a 2-methoxyethyl group to nucleophilic molecules.[1] This reactivity makes it useful in organic synthesis. However, it also means that residual, unreacted MEMS in a reaction mixture can lead to unwanted side reactions, alkylation of the desired product, and pose a significant safety hazard due to its potential mutagenic properties. Quenching is the process of adding a chemical reagent to neutralize any remaining MEMS, rendering it inactive and safe for workup and disposal.

Q2: What are the most common and effective quenching agents for MEMS?

A2: The most effective quenching agents are nucleophiles that react readily with MEMS. Commonly used quenching agents for methanesulfonates include:

  • Sodium thiosulfate (Na₂S₂O₃): A highly effective and gentle quenching agent that rapidly reacts with alkylating agents.[2]

  • Aqueous solutions of amines: Such as Tris (tris(hydroxymethyl)aminomethane) or glycine. Primary and secondary amines are good nucleophiles that can effectively scavenge residual MEMS.

  • Hydrolysis (Water): MEMS can be hydrolyzed by water to methanesulfonic acid and 2-methoxyethanol. This process can be accelerated under basic or acidic conditions.

  • Sodium hydroxide (NaOH): A strong base that can be used to promote the hydrolysis of MEMS. However, the reaction can be exothermic and may not be suitable for all reaction conditions.

Q3: How do I choose the right quenching agent for my specific reaction?

A3: The choice of quenching agent depends on several factors:

  • Compatibility with your reaction mixture: The quenching agent should not react with your desired product or other components in the reaction mixture.

  • pH sensitivity of your product: If your product is sensitive to acidic or basic conditions, a neutral quenching agent like sodium thiosulfate is preferred.

  • Downstream processing: Consider how the quenching agent and its byproducts will be removed in subsequent purification steps.

  • Scale of the reaction: For large-scale reactions, the cost and ease of handling of the quenching agent may be important considerations.

Q4: How can I monitor the progress of the quenching reaction?

A4: The completion of the quenching reaction can be monitored using various analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the MEMS spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for detecting trace amounts of MEMS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of MEMS and the appearance of the quenched product.[3]

Q5: What are the safety precautions for handling and disposing of MEMS and quenched waste?

A5: MEMS is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, in a well-ventilated fume hood.[4][5] All waste containing MEMS, including the quenched reaction mixture, must be disposed of as hazardous waste according to your institution's guidelines.[6] Do not pour any solutions containing MEMS down the drain.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Reaction is too vigorous during quenching (e.g., excessive heat, gas evolution) 1. Quenching agent added too quickly. 2. Insufficient cooling of the reaction mixture. 3. Concentration of the quenching agent is too high.1. Add the quenching agent slowly and dropwise. 2. Ensure the reaction flask is adequately cooled in an ice bath. 3. Dilute the quenching agent before addition.
Incomplete quenching (residual MEMS detected) 1. Insufficient amount of quenching agent used. 2. Quenching time is too short. 3. Poor mixing of the reaction mixture. 4. The chosen quenching agent is not reactive enough under the reaction conditions.1. Add an additional portion of the quenching agent. 2. Extend the quenching time and continue to monitor the reaction. 3. Ensure vigorous stirring during the quenching process. 4. Consider using a more reactive quenching agent or adjusting the pH to accelerate hydrolysis.
Low yield of the desired product after quenching and workup 1. The quenching agent reacted with the desired product. 2. The pH change during quenching led to product degradation. 3. Product loss during the aqueous workup.1. Choose a more selective quenching agent. 2. Use a buffered quenching solution or a pH-neutral quenching agent like sodium thiosulfate. 3. Optimize the extraction procedure to minimize product loss.
Formation of unexpected side products 1. The quenching agent is participating in side reactions with other components in the mixture. 2. The reaction conditions (e.g., temperature, pH) during quenching are promoting side reactions.1. Select a quenching agent that is specific for MEMS. 2. Carefully control the temperature and pH during the quenching step.

Quantitative Data on Quenching Agents

The following table summarizes the typical reaction conditions for quenching alkyl methanesulfonates. Note that these are general guidelines, and optimization may be required for your specific experimental setup. The data for sodium thiosulfate is based on its reactivity with methyl methanesulfonate (MMS), a close analog of MEMS.[2]

Quenching AgentConcentrationTemperature (°C)Reaction TimeNotes
Sodium Thiosulfate (Na₂S₂O₃) 1-5% (w/v) aqueous solution0 - 2530 - 60 minHighly effective and mild. The reaction is a rapid covalent binding.[2]
Aqueous Ammonia (NH₃) 1-2 M0 - 251 - 2 hoursEffective, but the basic conditions might affect sensitive products.
Tris Buffer 0.5 - 1 M, pH 7.5-8.5251 - 3 hoursA good option for maintaining a stable pH during quenching.
Sodium Hydroxide (NaOH) 0.1 - 1 M0 - 251 - 24 hoursPromotes hydrolysis. The reaction can be slow at low temperatures and may require longer reaction times. The reaction can be violent with higher concentrations of NaOH.

Experimental Protocols

Protocol 1: General Quenching Procedure with Sodium Thiosulfate

This protocol describes a general method for quenching a reaction containing residual this compound using an aqueous solution of sodium thiosulfate.

Materials:

  • Reaction mixture containing unreacted this compound.

  • 5% (w/v) aqueous solution of sodium thiosulfate.

  • Ice bath.

  • Stir plate and stir bar.

  • Appropriate glassware.

  • Analytical tools for monitoring the reaction (e.g., TLC, GC-MS).

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add the 5% sodium thiosulfate solution dropwise to the reaction mixture. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30 minutes.

  • Take a small aliquot of the reaction mixture and analyze it to confirm the complete consumption of this compound.

  • If residual MEMS is detected, add another portion of the sodium thiosulfate solution and continue stirring for an additional 30 minutes before re-analyzing.

  • Once the quenching is complete, proceed with the standard aqueous workup and purification of your product.

Visualizations

Quenching_Workflow Troubleshooting Workflow for Incomplete Quenching start Incomplete Quenching Detected (Residual MEMS) check_amount Was a sufficient excess of quenching agent used? start->check_amount add_more Add additional quenching agent check_amount->add_more No check_time Was the quenching time sufficient? check_amount->check_time Yes add_more->check_time increase_time Increase quenching time check_time->increase_time No check_mixing Was mixing adequate? check_time->check_mixing Yes increase_time->check_mixing increase_mixing Increase stirring speed check_mixing->increase_mixing No check_reactivity Is the quenching agent reactive enough? check_mixing->check_reactivity Yes increase_mixing->check_reactivity change_agent Consider a more reactive quenching agent or adjusting pH check_reactivity->change_agent No end_success Quenching Complete check_reactivity->end_success Yes change_agent->end_success

Caption: Troubleshooting workflow for incomplete quenching of MEMS.

Quenching_Reaction Quenching of MEMS with Sodium Thiosulfate cluster_reactants Reactants cluster_products Products MEMS This compound (MEMS) CH₃SO₂(OCH₂CH₂OCH₃) Reaction + MEMS->Reaction Thiosulfate Sodium Thiosulfate Na₂S₂O₃ Thiosulfate->Reaction Product Quenched Product CH₃SO₂Na + NaS₂O₃(CH₂CH₂OCH₃) Reaction->Product

Caption: Reaction of MEMS with sodium thiosulfate.

References

Technical Support Center: 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving 2-Methoxyethyl methanesulfonate (CAS: 16427-44-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an alkylating agent.[1] It belongs to the class of methanesulfonate esters, which are often used in organic synthesis to introduce an alkyl group onto a substrate molecule. Due to its chemical nature, it is classified as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.

Q2: What are the primary hazards associated with this compound?

A2: this compound is a suspected carcinogen and reproductive toxicant. It is harmful if swallowed and causes skin and serious eye irritation. As an alkylating agent, it can react with DNA, which is the basis for its genotoxicity.[2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a cool, dark, and well-ventilated place. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Q4: What are the typical applications of this compound in a laboratory setting?

A4: this compound is primarily used as an alkylating agent in organic synthesis. This involves the transfer of the 2-methoxyethyl group to a nucleophile, such as an amine, phenol, or thiol. It has applications in the synthesis of various organic molecules and has been used in the synthesis of acetylcholine receptor ligands.

Quantitative Data Summary

PropertyValueSource
CAS Number 16427-44-4[1]
Molecular Formula C4H10O4S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 126 °C at 1.6 kPa
Relative Density 1.25
Solubility Expected to be soluble in water and many organic solvents.
Stability Stable under recommended storage conditions. Hydrolyzes in aqueous solutions; the rate is pH-dependent.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Low or no yield in an alkylation reaction.

  • Question: I am not observing the expected product formation in my alkylation reaction with this compound. What could be the cause?

  • Answer:

    • Inactive Reagent: The this compound may have hydrolyzed due to improper storage or exposure to moisture. It is recommended to use a fresh bottle or test the activity of the current batch.

    • Insufficient Base: Many alkylation reactions, especially with phenols or amines, require a base to deprotonate the nucleophile. Ensure that a suitable base (e.g., potassium carbonate, triethylamine) is used in the correct stoichiometric amount.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Consult literature for similar alkylation reactions to determine the optimal temperature.

    • Solvent Choice: The solvent can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile are often suitable for alkylation reactions.

    • Steric Hindrance: The nucleophile you are trying to alkylate may be sterically hindered, preventing the reaction.

Issue 2: Formation of multiple products or side reactions.

  • Question: My reaction is producing multiple products, and the desired product is in low yield. How can I improve the selectivity?

  • Answer:

    • Over-alkylation: Primary amines can be di-alkylated. To favor mono-alkylation, you can use a larger excess of the amine relative to the this compound.[6]

    • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Consider switching to a non-nucleophilic solvent.

    • Temperature Control: Higher temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer duration.

Issue 3: Difficulty in removing unreacted this compound after the reaction.

  • Question: How can I effectively remove the unreacted alkylating agent from my reaction mixture?

  • Answer:

    • Aqueous Workup: this compound can be hydrolyzed. Quenching the reaction with an aqueous solution (e.g., water or a dilute basic solution) can help in its removal. The rate of hydrolysis is pH-dependent.[5]

    • Destruction with Thiosulfate: For complete removal of residual alkylating agents, treatment with a solution of sodium thiosulfate can be effective.[7]

    • Chromatography: Standard column chromatography can be used to separate the desired product from the unreacted starting material.

Experimental Protocols

1. General Protocol for O-Alkylation of a Phenol

This protocol is a general guideline for the alkylation of a phenolic compound using this compound, adapted from a general procedure for phenol alkylation.[8]

  • Materials:

    • Phenolic compound

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone or Dimethylformamide (DMF), anhydrous

    • Reaction vessel with a magnetic stirrer and reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the phenolic compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous acetone or DMF as the solvent.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Protocol for Waste Destruction of this compound

This protocol is based on methods for the destruction of similar alkylating agents.[7]

  • Materials:

    • Waste containing this compound

    • 1 M Sodium thiosulfate (Na₂S₂O₃) solution

    • Stirring vessel

  • Procedure:

    • In a well-ventilated fume hood, add the waste containing this compound to a suitable container.

    • Slowly add an excess of 1 M sodium thiosulfate solution while stirring. The reaction is exothermic, so the addition should be controlled.

    • Continue stirring the mixture for several hours (or overnight for certainty) to ensure complete destruction of the alkylating agent.

    • Test for the absence of the alkylating agent using a suitable analytical method if necessary.

    • Dispose of the resulting solution in accordance with local regulations.

Visualizations

Troubleshooting_Workflow start Experiment Start issue Low or No Product Yield? start->issue check_reagent Check Reagent Quality (Hydrolysis?) issue->check_reagent Yes success Successful Reaction issue->success No check_base Verify Base Stoichiometry and Strength check_reagent->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_solvent Evaluate Solvent Choice (Aprotic Polar?) check_temp->check_solvent failure Re-evaluate Synthetic Strategy check_solvent->failure

Caption: Troubleshooting workflow for low product yield.

Safety_Handling_Flow start Handling 2-Methoxyethyl Methanesulfonate ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood spill Spill Response: - Absorb with Inert Material - Decontaminate with Thiosulfate - Dispose as Hazardous Waste start->spill waste Waste Disposal: - Collect in a Labeled Container - Treat with Thiosulfate - Follow Institutional Protocols start->waste storage Store in a Cool, Dark, Well-Ventilated Area ppe->storage fume_hood->storage incompatibles Keep Away From: - Strong Oxidizers - Strong Acids - Strong Bases storage->incompatibles

Caption: Key safety and handling procedures.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing to ensure patient safety. 2-Methoxyethyl methanesulfonate (2-MMS) is a potential GTI that may be formed during the synthesis of active pharmaceutical ingredients (APIs). Due to its potential carcinogenicity, regulatory bodies mandate strict control and monitoring of such impurities at trace levels. This guide provides a comparative overview of the most common and effective analytical methodologies for the detection and quantification of 2-MMS and other short-chain alkyl methanesulfonates. The methods discussed are primarily based on established and validated techniques for structurally similar and well-studied alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

Comparison of Key Analytical Techniques

The primary analytical challenge in detecting 2-MMS lies in achieving the required low detection limits while mitigating interference from the API matrix. The most powerful and commonly employed techniques for trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also a viable option, often requiring a derivatization step to enhance sensitivity.

Parameter GC-MS LC-MS/MS HPLC-UV (with Derivatization)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separation in the liquid phase followed by highly selective and sensitive mass-based detection.Separation in the liquid phase with UV detection after chemical modification to introduce a chromophore.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Very High, particularly in Multiple Reaction Monitoring (MRM) mode.[1]Moderate to High, dependent on the derivatizing agent and chromatographic separation.
Sensitivity (Typical LOQ) 0.05 - 1.0 ppm[2]0.3 - 0.4 µg/g (ppm)[1]~0.6 ppm[3]
Throughput ModerateHighModerate
Derivatization Often not required, but can be used.Generally not required.Typically required for sensitivity.[4]
Advantages Robust, well-established technique for volatile compounds.High sensitivity and selectivity, suitable for a wide range of compounds, minimal sample preparation.[1]Cost-effective instrumentation.
Limitations Not suitable for non-volatile or thermally labile compounds. Potential for matrix interference.Higher equipment cost. Potential for ion suppression from the matrix.Derivatization adds complexity and potential for variability. Not all impurities are easily derivatized.

Experimental Protocols

Detailed methodologies for the key analytical techniques, adapted from published methods for similar sulfonate esters, are provided below. These can serve as a starting point for the development and validation of a method for 2-MMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of volatile and semi-volatile impurities like 2-MMS.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the API sample into a suitable vial.

  • Add a known volume of a suitable solvent (e.g., dichloromethane).

  • Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Filter the sample solution through a 0.22 µm syringe filter into a GC vial.

Chromatographic Conditions: [2][4]

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent polar-deactivated polyethylene glycol column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Splitless mode at 220°C.

  • Oven Program: Initial temperature of 40°C (hold for 1 min), ramp to 130°C at 10°C/min.

  • MS Detector: Electron Ionization (EI) source at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 2-MMS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is particularly useful for non-volatile impurities or when derivatization is not desired.

Sample Preparation: [1]

  • Accurately weigh approximately 100 mg of the API sample into a volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile/water).

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic and MS Conditions: [1]

  • Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for 2-MMS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization

This method requires a chemical reaction to attach a UV-absorbing molecule to the analyte, enabling sensitive detection.

Derivatization and Sample Preparation: [4]

  • Dissolve the API sample in a suitable solvent.

  • Add a derivatizing agent (e.g., sodium dibenzyldithiocarbamate) and a pH regulator (e.g., NaOH solution).[4]

  • Heat the mixture to facilitate the reaction.

  • After cooling, the derivatized sample is diluted and injected into the HPLC system.

Chromatographic Conditions: [4]

  • Column: C18 column.

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1 mL/min.

  • UV Detection: At a wavelength appropriate for the chosen derivatizing agent (e.g., 277 nm).

Workflow and Process Diagrams

To visualize the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationships in method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification weigh Weigh API Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into LC/GC filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantify Analyte detect->quantify

A typical workflow for the analysis of 2-MMS.

method_selection start Start: Need to detect 2-MMS sensitivity High Sensitivity Required? start->sensitivity volatility Is 2-MMS Volatile? sensitivity->volatility No lcms Use LC-MS/MS sensitivity->lcms Yes gcms Use GC-MS volatility->gcms Yes hplc Consider HPLC-UV with Derivatization volatility->hplc No end Method Selected lcms->end gcms->end hplc->end

Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for the detection of this compound depends on several factors, including the required sensitivity, the nature of the API matrix, and the available instrumentation. LC-MS/MS is generally the preferred method due to its high sensitivity and selectivity, which often eliminates the need for derivatization. GC-MS is a robust alternative, particularly for volatile analytes. HPLC-UV with derivatization can be a cost-effective approach when the required sensitivity can be achieved. The provided experimental protocols for analogous compounds offer a solid foundation for developing and validating a reliable method for ensuring the safety and quality of pharmaceutical products.

References

Navigating the Analytical Landscape for 2-Methoxyethyl Methanesulfonate: A Comparative Guide to GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of potential genotoxic impurities (PGIs) is a critical aspect of pharmaceutical quality control. 2-Methoxyethyl methanesulfonate, a potential PGI, requires robust analytical methods for its determination at trace levels. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside alternative techniques, supported by experimental data from analogous compounds.

Performance Comparison: GC-MS vs. Alternative Techniques

The selection of an appropriate analytical technique is paramount for achieving the required sensitivity and selectivity. This section compares a proposed GC-MS method for this compound with established methods for other alkyl methanesulfonates and discusses potential alternative methodologies.

ParameterProposed GC-MS for this compoundEstablished GC-MS for MMS, EMS, IMS[1][2][3]HPLC-UV (with Derivatization) for MMS, EMS[4][5][6]
Limit of Detection (LOD) Estimated: ~0.1 ppm0.11 - 0.13 ppm~0.6 ppm
Limit of Quantitation (LOQ) Estimated: ~0.3 ppm0.34 - 0.38 ppmNot explicitly stated, but higher than GC-MS
Linearity (Correlation Coefficient) Expected: >0.99>0.999>0.999
Specificity High (Mass Spectrometric Detection)High (Mass Spectrometric Detection)Moderate to High (Dependent on derivatization and chromatography)
Sample Preparation Liquid-liquid extractionLiquid-liquid extractionDerivatization required
Throughput ModerateModerateLower (due to derivatization step)

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the analysis of analogous alkyl methanesulfonates, which can serve as a starting point for developing a method for this compound.

GC-MS Method for the Determination of Methyl, Ethyl, and Isopropyl Methanesulfonate in an Active Pharmaceutical Ingredient (API)[1][2]

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or similar.

2. Reagents and Standards:

  • Methanol (Diluent)

  • Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS), and Isopropyl methanesulfonate (IMS) reference standards.

3. Standard Solution Preparation:

  • Prepare a stock solution of each methanesulfonate at a suitable concentration in methanol.

  • Prepare working standard solutions by diluting the stock solutions to achieve concentrations in the range of 0.7 to 2.1 ppm.

4. Sample Preparation:

  • Accurately weigh approximately 500 mg of the API into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • If necessary, further dilute the solution to bring the expected concentration of the analytes within the calibration range.

5. GC-MS Conditions:

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 200°C.

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 15 minutes.

    • Ramp: 25°C/min to 225°C.

    • Hold at 225°C for 15 minutes.

  • MS Interface Temperature: 270°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selective Ion Monitoring (SIM).

Alternative Method: HPLC-UV with Derivatization for MMS and EMS[5]

For compounds lacking a UV chromophore, derivatization can enable detection by HPLC-UV.

1. Derivatization Reagent: N,N-diethyldithiocarbamate.

2. Sample Preparation:

  • Dissolve the sample (250 mg) in a mixture of water and acetonitrile.

  • Add 10.0 mol/L sodium hydroxide solution.

  • Add the N,N-diethyldithiocarbamate solution and react at 80°C for 1 hour.

3. HPLC Conditions:

  • Column: C18.

  • Mobile Phase: Gradient of acetonitrile and 5 mmol/L ammonium acetate solution.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 277 nm.

Visualizing the Workflow and Method Selection

To aid in understanding the analytical process, the following diagrams illustrate the proposed experimental workflow for GC-MS analysis and the logical considerations for method selection.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Methanol Sample->Dissolve Standard Prepare Standard Solutions Dilute Dilute to Working Concentration Standard->Dilute Inject Inject into GC-MS Dissolve->Inject Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report Method_Selection start Analyte: this compound volatility Is the analyte volatile/semi-volatile? start->volatility chromophore Does the analyte have a UV chromophore? gcms GC-MS is a suitable technique volatility->gcms Yes lcms Consider LC-MS/MS volatility->lcms No hplcuv Consider HPLC-UV with derivatization chromophore->hplcuv No

References

A Comparative Guide to LC-MS/MS Methods for the Quantification of 2-Methoxyethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of genotoxic impurities (GTIs) is paramount to ensure the safety and efficacy of pharmaceutical products. 2-Methoxyethyl methanesulfonate (2-MEMS), a potential GTI, requires sensitive and robust analytical methods for its detection at trace levels. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods applicable to the quantification of 2-MEMS, alongside alternative analytical techniques. The data and protocols presented are based on established methods for structurally similar methanesulfonate esters, providing a strong foundation for method development and validation for 2-MEMS.

Comparison of Analytical Methodologies

LC-MS/MS stands as the premier technique for the trace-level analysis of methanesulfonate esters due to its high sensitivity and selectivity. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), can also be employed, often requiring derivatization to enhance sensitivity.

Quantitative Performance Data

The following table summarizes the performance characteristics of various methods used for the quantification of methanesulfonate analogs, which can be considered representative for establishing a method for 2-MEMS.

MethodAnalyte(s)LOQLinearity (r²)Accuracy/Recovery (%)Reference
LC-MS/MS Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)0.4 µg/g>0.99982.95 - 97.28[1][2]
LC-MS/MS Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)~0.01 µg/mL>0.9980 - 120[3]
GC-MS Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)5 µg/gNot ReportedNot Reported
HPLC-UV (with derivatization) Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)Not ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for LC-MS/MS and sample preparation.

Sample Preparation (for APIs)

A generic sample preparation procedure for active pharmaceutical ingredients (APIs) involves a simple extraction to separate the analyte from the bulk drug substance.

  • Weighing: Accurately weigh approximately 100 mg of the API into a suitable centrifuge tube.

  • Dissolution/Extraction: Add 1 mL of a solvent in which the API is insoluble but the methanesulfonate esters are soluble (e.g., dichloromethane or a similar organic solvent).

  • Vortexing: Vortex the sample for 2 minutes to ensure thorough extraction of the impurity.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the insoluble API.

  • Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Protocol

This protocol is a composite based on methods developed for MMS and EMS and serves as a strong starting point for 2-MEMS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used, for instance, a Zorbax SB C18 (150 x 4.6 mm, 3.5 µm).[1][2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of water (containing a small amount of formic acid, e.g., 0.1%) and acetonitrile is typical.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

    • Column Temperature: Maintaining the column at an elevated temperature, such as 40°C, can improve peak shape and reproducibility.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is standard.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is the preferred method for methanesulfonate esters.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2][3] Specific precursor-to-product ion transitions for 2-MEMS would need to be determined by infusing a standard solution. For example, for MMS, a common transition is m/z 111 -> 79.

    • Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.

Visualizing the Workflow and Validation

To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis weigh_api Weigh API add_solvent Add Extraction Solvent weigh_api->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_separation HPLC Separation (C18 Column) collect_supernatant->hplc_separation ms_ionization Mass Spectrometry (ESI+) hplc_separation->ms_ionization msms_detection Tandem MS Detection (MRM) ms_ionization->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

Experimental workflow for 2-MEMS quantification.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod LOD linearity->lod loq LOQ linearity->loq

Key parameters for analytical method validation.

References

A Comparative Guide to the Validation of Analytical Methods for Methanesulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of methanesulfonate (mesylate) esters, which are considered potential genotoxic impurities (PGIs) in pharmaceutical products. The control of these impurities to levels at or below the Threshold of Toxicological Concern (TTC) is a critical aspect of drug safety and regulatory compliance.[1][2][3] This document outlines key analytical techniques, presents their performance characteristics in comparative tables, provides detailed experimental protocols, and illustrates workflows using logical diagrams.

Introduction to Analytical Challenges

Methanesulfonate esters are often monitored at trace levels (parts-per-million or ppm) relative to the active pharmaceutical ingredient (API).[1] The high concentration of the API can interfere with the detection of these impurities, necessitating highly selective and sensitive analytical techniques.[1] Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which delinates the necessary validation parameters.[1] The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][4][5] A TTC of 1.5 µ g/day is considered acceptable for most genotoxic impurities.[2][3]

Key Analytical Techniques

The most commonly employed techniques for the trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These hyphenated techniques offer the required selectivity and sensitivity to detect PGIs in complex matrices.[1] In some instances, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is used, often in conjunction with a derivatization step to enhance sensitivity.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile methanesulfonate esters.[1] Direct injection or headspace sampling can be used for sample introduction.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for non-volatile, polar, and thermally labile impurities.[2] It offers high sensitivity and specificity, often without the need for derivatization.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method can be employed for the analysis of methanesulfonate esters, but often requires a derivatization step to introduce a UV-absorbing chromophore, thereby enhancing the sensitivity of the analysis.[6]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of different analytical methods for the determination of methanesulfonate esters.

Table 1: Performance Characteristics of GC-MS Methods

AnalyteLOD (ppm)LOQ (ppm)Linearity (r²)Recovery (%)
Methyl Methanesulfonate (MMS)0.02 - 0.740.05 - 2.48> 0.9994.5 - 107.1
Ethyl Methanesulfonate (EMS)0.682.25> 0.9997.1 - 100.3
Isopropyl Methanesulfonate (IPMS)--> 0.9998.1 - 98.7
Data compiled from multiple sources.[7][8][9]

Table 2: Performance Characteristics of LC-MS/MS Methods

AnalyteLOD (µg/g)LOQ (µg/g)Linearity (r²)Recovery (%)
Methyl Methanesulfonate (MMS)0.30.4> 0.99980 - 120
Ethyl Methanesulfonate (EMS)0.30.4> 0.99980 - 120
Data compiled from a study on Emtricitabine API.[10]

Table 3: Performance Characteristics of HPLC-UV with Derivatization

AnalyteLOD (µg/mL)LOQ (µg/mL)Linearity (r²)Recovery (%)
Methyl Methanesulfonate (MMS)0.31.0> 0.99-
Ethyl Methanesulfonate (EMS)0.31.0> 0.99-
Data from a study using sodium dibenzyldithiocarbamate as a derivatization reagent.[6][11]

Experimental Protocols

GC-MS Method for Methanesulfonate Esters

This protocol is a generalized procedure based on common practices for the analysis of volatile and semi-volatile methanesulfonate esters.[1]

a. Sample Preparation:

  • Accurately weigh approximately 1000 mg of the API into a suitable centrifuge tube.[9]

  • Add a known volume of a non-polar solvent (e.g., n-hexane).[9]

  • Vortex the sample to ensure thorough mixing.

  • Centrifuge the sample to separate the solid API from the solvent.[1]

  • Carefully transfer the supernatant to a GC vial for analysis.

b. Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]

  • Oven Temperature Program:

    • Initial temperature: 80-110°C, hold for 2-15 minutes.[1]

    • Ramp: Increase temperature at 10-25°C/min to 200-225°C.[1]

    • Final hold: Hold at 200-225°C for 15-16 minutes.[1]

  • Injector: Splitless mode at 220°C.[1]

  • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.

LC-MS/MS Method for Methanesulfonate Esters

This protocol is suitable for non-volatile impurities or when derivatization is not desired.[1]

a. Sample Preparation:

  • Accurately weigh the API sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm filter before injection.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[10]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).[1]

  • Flow Rate: As per column manufacturer's recommendation.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[10]

HPLC-UV Method with Derivatization for Methanesulfonate Esters

This method is an alternative when GC-MS or LC-MS/MS is not available and requires a derivatization step to enhance UV detection.[6]

a. Derivatization and Sample Preparation:

  • Accurately weigh the sample into a reaction vial.

  • Add the derivatizing agent solution (e.g., sodium dibenzyldithiocarbamate in a suitable solvent).[6]

  • Add a pH regulator (e.g., NaOH aqueous solution) to facilitate the reaction and minimize interference from the drug matrix.[6]

  • Heat the mixture at a specific temperature for a defined period to complete the derivatization reaction.[6]

  • Cool the reaction mixture and inject an aliquot into the HPLC system.

b. Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent.

  • Detection: UV detector set at a wavelength appropriate for the derivatized analyte.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_validation Method Validation (ICH Q2(R1)) weigh Weigh API dissolve Dissolve/Extract weigh->dissolve separate Centrifuge/Filter dissolve->separate gcms GC-MS separate->gcms Inject lcms LC-MS/MS separate->lcms Inject hplcuv HPLC-UV (with Derivatization) separate->hplcuv Inject specificity Specificity gcms->specificity Validate lcms->specificity Validate hplcuv->specificity Validate linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

Caption: General workflow for analytical method validation.

logical_relationship PGI Potential Genotoxic Impurity (Methanesulfonate Ester) Control Control Strategy PGI->Control requires TTC Threshold of Toxicological Concern (e.g., 1.5 µg/day) API Active Pharmaceutical Ingredient API->Control in Validation Validated Analytical Method Control->Validation utilizes Safety Patient Safety Control->Safety ensures Validation->TTC must detect below

Caption: Logical relationship for PGI control.

References

A Comparative Guide to the Determination of 2-Methoxyethyl Methanesulfonate as a Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of 2-Methoxyethyl methanesulfonate (MEMS) as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). It includes an overview of regulatory expectations, detailed experimental protocols, and strategies for risk mitigation, including the use of alternative, safer compounds in drug synthesis.

Introduction to this compound (MEMS)

This compound (CAS 16427-44-4) is a sulfonate ester that can be formed as an impurity in pharmaceutical manufacturing processes, typically from the reaction of methanesulfonic acid with 2-methoxyethanol, a solvent that has seen use in various chemical syntheses.[1][2] Sulfonate esters are recognized as a class of potent alkylating agents, which raises concern for their potential to interact with DNA, leading to mutations and potentially cancer.[3][4] Consequently, they are classified as PGIs and their presence in drug substances is strictly controlled by regulatory agencies.

The parent alcohol, 2-methoxyethanol (2-ME), is a known reproductive and developmental toxin.[5][6] Its metabolite, methoxyacetaldehyde (MALD), has been shown to be clastogenic, meaning it can cause damage to chromosomes.[7][8] Given its chemical structure (a reactive alkylating agent) and its origin from a toxic precursor, MEMS is treated as a PGI that must be controlled to negligible levels in final drug products.

Regulatory Framework and Acceptance Criteria

Regulatory bodies including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the control of genotoxic impurities.[3] The central concept for controlling PGIs for which there is insufficient carcinogenicity data is the Threshold of Toxicological Concern (TTC) . The TTC represents a daily intake level below which there is a negligible risk of carcinogenicity or other toxic effects.[9]

For most genotoxic impurities, this threshold is set at 1.5 µg per person per day for lifetime exposure.[9] This TTC value is used to calculate the maximum allowable concentration of the impurity in the API, based on the maximum daily dose of the drug.

ParameterValueRegulatory Guideline
Threshold of Toxicological Concern (TTC) 1.5 µ g/day ICH M7
Associated Cancer Risk < 1 in 100,000 over a lifetimeEMA
Typical Required Detection Limits 1 - 5 ppm (relative to API)Industry Standard

Analytical Methodologies for MEMS Determination

Due to the low levels at which PGIs must be controlled, highly sensitive and specific analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for the trace-level analysis of sulfonate esters like MEMS.

Comparison of Key Analytical Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantitation (LOQ)
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Excellent for volatile and semi-volatile compounds like MEMS. High sensitivity, especially in Selected Ion Monitoring (SIM) mode. Robust and widely available.Requires the analyte to be thermally stable. High concentrations of non-volatile API can contaminate the inlet and column.~0.1 - 1 ppm
LC-MS/MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly specific mass detection.High sensitivity and selectivity, especially in Multiple Reaction Monitoring (MRM) mode. Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. Less prone to matrix interference from the API.Can be more complex to develop methods for. Potential for ion suppression from the sample matrix.~0.05 - 0.5 ppm
HPLC-UV (with Derivatization) Separation via liquid chromatography with detection by UV-Vis spectrophotometry. A chemical derivatization step is used to attach a UV-absorbing chromophore to the analyte.Utilizes more common laboratory equipment (HPLC-UV).Indirect detection method. Derivatization step adds complexity, time, and potential for variability. May have higher detection limits than mass spectrometry methods.[6][10]~0.5 - 5 ppm

Experimental Protocols

The following are detailed, representative protocols for the determination of MEMS in an API. These are synthesized from established methods for similar sulfonate esters and should be validated for the specific API matrix.

Protocol 1: GC-MS Method

This method is suitable for the direct analysis of MEMS, which is sufficiently volatile and thermally stable for gas chromatography.

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Autosampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent mid-polarity column.

2. Reagents and Materials:

  • MEMS Reference Standard.

  • API Sample.

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 10 µg/mL): Accurately weigh ~10 mg of MEMS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Prepare a series of working standards by serial dilution (e.g., 0.01 to 1.0 µg/mL).

  • Sample Solution (e.g., 10 mg/mL of API): Accurately weigh ~100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. The final concentration may need to be adjusted based on the required detection limit in ppm.

4. GC-MS Conditions:

  • Inlet Temperature: 220 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • MS Transfer Line: 230 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for MEMS (e.g., m/z 154, 123, 79).

5. Data Analysis:

  • Quantify MEMS in the sample by comparing the peak area to a calibration curve generated from the working standards. The concentration in ppm relative to the API is calculated as: ppm = (Concentration of MEMS in µg/mL / Concentration of API in mg/mL)

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and is particularly useful if the API is not soluble in GC-compatible solvents or if matrix effects interfere with GC analysis.

1. Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Electrospray Ionization (ESI) source.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

2. Reagents and Materials:

  • MEMS Reference Standard.

  • API Sample.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 10 µg/mL): Prepare as described in the GC-MS protocol, using the diluent. Create working standards by serial dilution.

  • Sample Solution (e.g., 10 mg/mL of API): Prepare as described in the GC-MS protocol, using the diluent. Centrifuge or filter the solution if necessary to remove undissolved API.

4. LC-MS/MS Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Linear ramp to 95% B over 7 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Ionization Source: ESI, Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor a specific precursor → product ion transition for MEMS (e.g., m/z 155 → 79, corresponding to [M+H]+ → [CH3SO2]+).

5. Data Analysis:

  • Quantify using a calibration curve as described for the GC-MS method.

Visualization of Workflows and Pathways

Experimental Workflow for MEMS Determination

G Figure 1. Analytical Workflow for MEMS Determination cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_api Weigh API Sample dissolve_api Dissolve in Solvent prep_api->dissolve_api prep_std Weigh MEMS Standard dissolve_std Create Stock Solution prep_std->dissolve_std analysis_gc GC-MS Analysis (SIM Mode) dissolve_api->analysis_gc analysis_lc LC-MS/MS Analysis (MRM Mode) dissolve_api->analysis_lc dilute_std Prepare Working Standards dissolve_std->dilute_std dilute_std->analysis_gc dilute_std->analysis_lc calibrate Generate Calibration Curve dilute_std->calibrate integrate Integrate Peak Areas analysis_gc->integrate analysis_lc->integrate quantify Quantify MEMS in Sample integrate->quantify calibrate->quantify report Report Result (ppm) quantify->report

Caption: General workflow for the determination of MEMS in an API sample.

Genotoxicity Mechanism of an Alkylating Agent

G Figure 2. Genotoxicity Pathway of Sulfonate Esters MEMS 2-Methoxyethyl Methanesulfonate (MEMS) Alkylation DNA Alkylation (e.g., at N7-guanine) MEMS->Alkylation Electrophilic Attack DNA Cellular DNA DNA->Alkylation Adduct DNA Adduct Formation Alkylation->Adduct Repair DNA Repair Mechanisms (e.g., BER, NER) Adduct->Repair Successful Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis High Damage Mutation Replication Error (Mutation) Adduct->Mutation Unrepaired / Miscoding Repair->DNA Cancer Carcinogenesis Mutation->Cancer

Caption: General mechanism of DNA damage by alkylating agents like MEMS.

Comparison with Alternatives and Control Strategies

A robust approach to managing genotoxic impurities involves not only testing but also proactive process control and, where possible, elimination through greener chemistry.

Alternative Solvents to 2-Methoxyethanol

The most effective way to prevent the formation of MEMS is to avoid the use of its precursor, 2-methoxyethanol. Safer, less toxic alternatives are available for many applications.

SolventCAS NumberKey PropertiesToxicological Profile
2-Methoxyethanol (2-ME) 109-86-4Bp: 124 °C, miscible with water.High Toxicity: Known reproductive and developmental toxin.[5]
1-Methoxy-2-propanol 107-98-2Bp: 120 °C, miscible with water.Low Toxicity: Considered a much safer alternative to 2-ME.[11]
Di(propylene glycol) methyl ether 34590-94-8Bp: 190 °C, miscible with water.Low Toxicity: Favorable safety profile.[11]
Ethanol 64-17-5Bp: 78 °C, miscible with water.Low toxicity, widely used. Can form ethyl sulfonate impurities.
2-Methyl-THF 96-47-9Bp: 80 °C, moderate water solubility.Generally considered a greener, safer alternative to other ethers like THF.[12]
Process Control Strategies to Mitigate MEMS Formation

If the use of 2-methoxyethanol cannot be avoided, the formation of MEMS can be minimized by carefully controlling the reaction and processing conditions.[4]

  • Control of Stoichiometry: Avoid using an excess of methanesulfonic acid when 2-methoxyethanol is present as a solvent.

  • Temperature Control: Esterification is promoted by higher temperatures. Conducting reactions at the lowest effective temperature can reduce the rate of MEMS formation.

  • Water Content: The presence of water can inhibit the formation of sulfonate esters by competing with the alcohol in reacting with the sulfonic acid.

  • pH Control: The formation of sulfonate esters from a sulfonic acid and an alcohol is an acid-catalyzed reaction. Neutralizing the sulfonic acid by forming a salt (e.g., with a pharmaceutical base) before or during processing in an alcohol solvent can effectively prevent ester formation.[4]

  • Limit Reaction/Storage Time: Minimize the time that methanesulfonic acid and 2-methoxyethanol are in contact, especially at elevated temperatures.[4]

By implementing these control strategies, the formation of MEMS can be significantly reduced, often to levels below the TTC, potentially reducing the burden of routine testing on the final API.

References

A Comparative Purity Analysis of 2-Methoxyethyl Methanesulfonate for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Methoxyethyl methanesulfonate, a key alkylating agent. We will explore its purity profile in comparison to a closely related alternative, 2-Ethoxyethyl methanesulfonate, and provide detailed experimental protocols and supporting data.

Comparison of Purity and Physicochemical Properties

The purity of this compound and its alternative, 2-Ethoxyethyl methanesulfonate, is critical for their application, particularly in sensitive areas like pharmaceutical development where even trace impurities can have significant consequences. The primary analytical method for determining the purity of these non-chromophoric, volatile compounds is Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification of impurities.

ParameterThis compound2-Ethoxyethyl methanesulfonateAnalytical Method
Typical Purity (%) >97.0>98.0Gas Chromatography (GC)
Molecular Formula C4H10O4SC5H12O4S-
Molecular Weight 154.18 g/mol 168.21 g/mol [1]-
Boiling Point Not readily availableNot readily available-
Potential Impurities 2-Methoxyethanol, Methanesulfonyl chloride, Methanesulfonic acid2-Ethoxyethanol, Methanesulfonyl chloride, Methanesulfonic acidGC-MS

Experimental Protocols for Purity Analysis

The following are detailed protocols for the determination of purity and potential impurities in this compound and its alternative.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Assay and Impurity Profiling

This method is adapted from established procedures for the analysis of alkyl methanesulfonates in active pharmaceutical ingredients.[2]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound or 2-Ethoxyethyl methanesulfonate sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or n-hexane, and dilute to the mark.

  • For the analysis of potential impurities, a more concentrated solution (e.g., 10 mg/mL) may be prepared.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 220 °C.

    • Final hold: Hold at 220 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

For the detection of non-UV active methanesulfonate esters at trace levels, a derivatization step is necessary to introduce a chromophore. This method is particularly useful for quantifying potential genotoxic impurities.[3][4][5]

1. Derivatization Procedure:

  • To a solution of the sample in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as sodium dibenzyldithiocarbamate.

  • The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration.

  • The reaction mixture is then cooled and can be directly injected or further diluted before analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a photodiode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the absorption maximum of the derivatized analyte.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the derivatized analyte in the sample to a calibration curve prepared from derivatized standards of known concentrations.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for the GC-MS and HPLC-UV methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Volume dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Calculation (% Area) integrate->quantify

GC-MS Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify Synthesis_Pathway cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities reactant1 2-Methoxyethanol product This compound reactant1->product reactant2 Methanesulfonyl Chloride reactant2->product impurity3 Methanesulfonic Acid (from hydrolysis) reactant2->impurity3 Hydrolysis impurity1 Unreacted 2-Methoxyethanol product->impurity1 Incomplete Reaction impurity2 Unreacted Methanesulfonyl Chloride product->impurity2 Incomplete Reaction

References

A Comparative Guide to the Characterization of 2-Methoxyethyl Methanesulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products and analytical characterization of 2-Methoxyethyl methanesulfonate (2-MEMS). As a potent alkylating agent, understanding its reactivity and the nature of its byproducts is critical in drug development and chemical synthesis to ensure the safety and purity of final products. This document contrasts 2-MEMS with a common alternative, 2-methoxyethyl tosylate, and presents supporting experimental data and detailed protocols for their analysis.

Introduction to this compound (2-MEMS)

This compound (CAS 16427-44-4) is a sulfonate ester that serves as a reactive chemical intermediate.[1] Its utility stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions. However, this high reactivity also raises concerns about its potential to alkylate biological macromolecules, leading to genotoxicity, a significant consideration in pharmaceutical manufacturing where it may arise as a process-related impurity.[2][3]

Comparison with an Alternative: 2-Methoxyethyl Tosylate

A close structural and functional analogue to 2-MEMS is 2-methoxyethyl p-toluenesulfonate (2-methoxyethyl tosylate). Tosylates, like mesylates, are excellent leaving groups, and for many synthetic applications, they are used interchangeably.[4] The primary difference lies in the steric bulk and the slightly different electronic properties of the methyl versus the tolyl group, which can subtly influence reaction rates.[5]

Table 1: Comparison of Physical and Reactive Properties

PropertyThis compound (2-MEMS)2-Methoxyethyl p-Toluenesulfonate (2-METS)Reference(s)
CAS Number 16427-44-417178-10-8[1][6]
Molecular Formula C4H10O4SC10H14O4S[1][6]
Molecular Weight 154.18 g/mol 230.28 g/mol [1][6]
Leaving Group Methanesulfonate (Mesylate)p-Toluenesulfonate (Tosylate)[4]
Reactivity High, excellent leaving groupHigh, excellent leaving group[4][5]
Primary Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)[6]

Characterization of Reaction Products

The primary reaction of 2-MEMS and its tosylate analogue is nucleophilic substitution, where a nucleophile displaces the sulfonate leaving group. Common reaction products include ethers, esters, amines, and azides, depending on the nucleophile used. Additionally, hydrolysis and alcoholysis can occur, leading to the formation of 2-methoxyethanol and the corresponding sulfonic acid or its ester.

Table 2: Common Reaction Products of 2-Methoxyethyl Sulfonates

Nucleophile (Nu:)Product Structure (R = 2-methoxyethyl)Product Class
RO⁻ (Alkoxide)R-OR'Ether
RCOO⁻ (Carboxylate)R-OOCR'Ester
N₃⁻ (Azide)R-N₃Azide
R'₂NH (Amine)R-NR'₂Amine
H₂O (Water)R-OHAlcohol
R'OH (Alcohol)R-OR'Ether

Analytical Methodologies for Characterization

The detection and quantification of 2-MEMS, its reaction products, and potential impurities are crucial for process control and safety assessment. Due to the potential genotoxicity of alkyl sulfonates, highly sensitive analytical methods are required.

Table 3: Comparison of Analytical Techniques for the Determination of 2-Methoxyethyl Sulfonates and Related Impurities

ParameterHPLC-UV (with derivatization)GC-MSLC-MS/MSReference(s)
Principle Separation based on polarity, UV detection after reaction with a chromophore.Separation based on volatility and mass-to-charge ratio.Separation based on polarity, highly selective and sensitive mass detection.[7][8][9]
Specificity Good, dependent on derivatizing agent and chromatography.High, based on retention time and mass spectrum.Very High, based on parent and daughter ion transitions.[7][8][9]
LOD ~0.03 µg/mL~0.02 ppm~0.3 µg/g[10][11][12]
LOQ ~0.10 µg/mL~0.05 ppm~0.4 µg/g[10][11][12]
Linearity (R²) >0.999>0.99>0.999[8][13]
Precision (%RSD) <5.0%<10%<15%[9][13]
Accuracy (Recovery %) 87.5-102.1%90-105%80-120%[10][11]
Sample Preparation Derivatization required.Direct injection or headspace for volatile analytes.Simple dilution.[7][8][9]

Experimental Protocols

Synthesis of this compound (2-MEMS)

Objective: To synthesize 2-MEMS from 2-methoxyethanol and methanesulfonyl chloride.

Materials:

  • 2-Methoxyethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyethanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 2-MEMS, which can be purified by column chromatography if necessary.

Synthesis of 2-Methoxyethyl Tosylate (Alternative)

Objective: To synthesize 2-methoxyethyl tosylate from 2-methoxyethanol and p-toluenesulfonyl chloride.

Materials:

  • 2-Methoxyethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methoxyethanol (1.0 eq) in pyridine or DCM with triethylamine.[14]

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[14]

  • Stir the reaction at room temperature until completion (monitored by TLC).[14]

  • If pyridine is used as the solvent, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM. If DCM is the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[14]

GC-MS Analysis of Reaction Products

Objective: To identify and quantify 2-MEMS and its reaction byproducts in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Inject a 1 µL aliquot into the GC-MS.

Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the analytes by creating a calibration curve using standards of known concentrations.

Visualizations

G Synthesis and Reaction of this compound cluster_synthesis Synthesis cluster_reaction Nucleophilic Substitution cluster_degradation Degradation Pathways 2-Methoxyethanol 2-Methoxyethanol 2-MEMS 2-MEMS 2-Methoxyethanol->2-MEMS + MsCl, Base Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->2-MEMS Reaction Product Reaction Product 2-MEMS->Reaction Product + Nu- 2-Methoxyethanol_deg 2-Methoxyethanol 2-MEMS->2-Methoxyethanol_deg Hydrolysis (H2O) Methanesulfonic Acid Methanesulfonic Acid 2-MEMS->Methanesulfonic Acid Hydrolysis (H2O) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Reaction Product G Analytical Workflow for 2-MEMS Characterization cluster_techniques Techniques Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation Dilution/Extraction Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Data Acquisition Data Acquisition Analytical Technique->Data Acquisition GC-MS GC-MS Analytical Technique->GC-MS LC-MS/MS LC-MS/MS Analytical Technique->LC-MS/MS HPLC-UV HPLC-UV Analytical Technique->HPLC-UV Data Analysis Data Analysis Data Acquisition->Data Analysis Chromatogram/Spectrum Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification Library Search/Calibration

References

A Comparative Analysis of Methanesulfonate Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of key methanesulfonate alkylating agents, focusing on their performance, mechanisms of action, and relevant experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing these compounds in their work.

Introduction to Methanesulfonate Alkylating Agents

Methanesulfonate esters are a class of alkylating agents widely used in cancer chemotherapy and genetic research.[1] Their primary mechanism of action involves the covalent attachment of an alkyl group to the DNA, most commonly at the N7 position of guanine. This alkylation can lead to DNA damage, including the formation of cross-links, which disrupts DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells.[1][2] This guide will focus on a comparative analysis of four prominent methanesulfonate agents: Busulfan, Treosulfan, Methyl Methanesulfonate (MMS), and Ethyl Methanesulfonate (EMS).

Comparative Analysis: Busulfan vs. Treosulfan

Busulfan and Treosulfan are both utilized as conditioning agents in hematopoietic stem cell transplantation (HSCT). While structurally related, they exhibit distinct pharmacological profiles. Busulfan is a direct-acting alkylating agent, whereas Treosulfan is a prodrug that undergoes spontaneous conversion to a bifunctional alkylating agent with epoxide moieties.[3][4][5]

Performance and Efficacy

Clinical studies have demonstrated that treosulfan-based conditioning regimens can offer comparable or even superior outcomes to busulfan-based regimens in certain patient populations.

Table 1: Comparative Clinical Outcomes of Busulfan vs. Treosulfan in HSCT

OutcomeBusulfan-based RegimenTreosulfan-based RegimenKey FindingsCitations
Overall Survival (OS) Varies by studyGenerally comparable or improvedA meta-analysis showed improved OS with treosulfan-based regimens in patients with MDS and AML.[6]
Event-Free Survival (EFS) Varies by studyComparableNo significant difference in EFS was observed in some studies.[6][7]
Non-Relapse Mortality (NRM) 25.7% - 31.4% (at 2 years)26.8% - 28.8% (at 2 years)No significant differences were observed in a large retrospective analysis.[2][8]
Relapse Incidence (RI) 21% - 31% (at 2 years)26% - 28% (at 2 years)No significant differences were observed between the two agents.[2][8]
Acute Graft-vs-Host Disease (aGVHD) Higher incidenceLower incidenceTreosulfan-based regimens were associated with a lower risk of aGVHD.[6]
Chronic Graft-vs-Host Disease (cGVHD) ComparableComparableNo significant difference in the incidence of cGVHD was noted.[6]
Experimental Protocol: Preclinical Comparison of Busulfan and Treosulfan Conditioning in a Murine Model

This protocol outlines a general procedure for comparing the efficacy and toxicity of busulfan and treosulfan conditioning regimens in mice prior to bone marrow transplantation.

Objective: To compare the myeloablative and immunosuppressive effects of busulfan and treosulfan, as well as their impact on donor cell engraftment and recipient survival.

Materials:

  • Busulfan (dissolved in a suitable vehicle, e.g., DMSO/PBS)

  • Treosulfan (dissolved in a suitable vehicle)

  • Recipient mice (e.g., C57BL/6)

  • Donor bone marrow cells from a congenic strain (e.g., expressing a different CD45 allele for tracking)

  • Sterile cages, bedding, food, and water

  • Flow cytometer and relevant antibodies for chimerism analysis

Procedure:

  • Animal Acclimatization: Acclimate recipient mice to the facility for at least one week before the experiment.

  • Conditioning Regimen:

    • Divide recipient mice into three groups: Control (vehicle only), Busulfan, and Treosulfan.

    • Administer the conditioning agents via intraperitoneal (IP) injection for a specified number of days before transplantation (e.g., daily for 2-4 days). Dosing should be optimized based on preliminary studies, for example, a total dose of busulfan at 80 mg/kg and treosulfan at a therapeutically equivalent dose.

  • Bone Marrow Transplantation:

    • On the day of transplantation (Day 0), harvest bone marrow cells from donor mice.

    • Inject a defined number of donor bone marrow cells (e.g., 5 x 10^6 cells) intravenously into the conditioned recipient mice.

  • Post-Transplantation Monitoring:

    • Monitor the mice daily for signs of toxicity, such as weight loss, hunched posture, and reduced activity.

    • Provide supportive care, including sterile housing and acidified water, to minimize infections.

  • Analysis of Engraftment and Hematopoietic Reconstitution:

    • At various time points post-transplantation (e.g., 4, 8, and 12 weeks), collect peripheral blood from the recipient mice.

    • Perform flow cytometry to determine the percentage of donor-derived cells (chimerism) in different hematopoietic lineages (e.g., T cells, B cells, myeloid cells) using specific cell surface markers and the congenic CD45 marker.

  • Toxicity Assessment:

    • At the end of the study, or if mice show signs of severe toxicity, euthanize the animals and perform a complete necropsy.

    • Collect organs (e.g., liver, lungs, kidneys) for histopathological analysis to assess for treatment-related toxicity.

Comparative Analysis: Methyl Methanesulfonate (MMS) vs. Ethyl Methanesulfonate (EMS)

MMS and EMS are monofunctional alkylating agents widely used as mutagens in genetic research. They differ in the alkyl group they transfer (methyl vs. ethyl), which influences their reactivity and the types of DNA lesions they induce.

Genotoxicity and Mutagenic Spectrum

Both MMS and EMS are potent mutagens, but they exhibit different preferences for the types of mutations they induce.

Table 2: Comparative Genotoxicity of MMS and EMS

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Key FindingsCitations
Primary DNA Adducts N7-methylguanine, N3-methyladenineO6-ethylguanineEMS has a higher propensity to alkylate oxygen atoms in DNA bases.[9]
Predominant Mutation Type G:C to A:T transitionsG:C to A:T transitionsBoth primarily induce this transition, but the underlying mechanism differs due to the primary adducts formed.[9]
Mutagenic Potency in lacZ Transgenic Mice LowerHigherEMS induced a higher mutant frequency in the bone marrow of lacZ transgenic mice compared to MMS at equitoxic doses.[9]
HPRT Gene Mutation Frequency Statistically significant increase at 1.25 µg/mLStatistically significant increase at 1.40 µg/mLMMS shows a slightly higher potency in inducing HPRT gene mutations in this specific study.[1]
Experimental Protocol: Ames Test for Comparative Mutagenicity of MMS and EMS

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. This protocol is adapted for comparing the mutagenicity of MMS and EMS.

Objective: To determine and compare the dose-dependent mutagenic effects of MMS and EMS using different strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Methyl Methanesulfonate (MMS)

  • Ethyl Methanesulfonate (EMS)

  • S9 fraction (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth.

  • Preparation of Test Solutions: Prepare a series of dilutions of MMS and EMS in a suitable solvent (e.g., DMSO).

  • Plate Incorporation Assay:

    • To sterile tubes, add the following in order:

      • The test chemical solution (MMS or EMS at various concentrations).

      • The S. typhimurium tester strain culture.

      • S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).

    • Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Data Analysis: Compare the number of revertant colonies induced by MMS and EMS across the different concentrations and tester strains to assess their relative mutagenic potency.

Signaling Pathways and Mechanisms of Action

Methanesulfonate alkylating agents trigger the DNA Damage Response (DDR) pathway, a complex network of signaling cascades that sense DNA lesions, signal their presence, and promote their repair.

DNA Damage Response Pathway

Upon DNA alkylation by methanesulfonates, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) and RPA (Replication Protein A) recognize the DNA lesions. This leads to the activation of transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a range of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[10] Activation of these effectors orchestrates cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induces apoptosis.

DNA_Damage_Response cluster_agents Methanesulfonate Alkylating Agents cluster_damage DNA Damage cluster_response Cellular Response Busulfan Busulfan DNA_Alkylation DNA Alkylation (Guanine-N7, Adenine-N3, Guanine-O6) Busulfan->DNA_Alkylation DNA_Crosslinks DNA Inter/Intrastrand Cross-links Busulfan->DNA_Crosslinks Treosulfan Treosulfan Treosulfan->DNA_Alkylation Treosulfan->DNA_Crosslinks MMS MMS MMS->DNA_Alkylation EMS EMS EMS->DNA_Alkylation ATM_ATR ATM/ATR Activation DNA_Alkylation->ATM_ATR DNA_Crosslinks->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, MMR, HR) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 1. DNA Damage Response Pathway to Methanesulfonates.
Experimental Workflow: Investigating DNA Damage Response

A typical workflow to investigate the cellular response to methanesulfonate-induced DNA damage is outlined below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Methanesulfonate Agent Cell_Culture->Treatment Western_Blot Western Blot for Phospho-proteins (p-ATM, p-CHK1, p-p53) Treatment->Western_Blot Immunofluorescence Immunofluorescence for DNA Damage Foci (γH2AX) Treatment->Immunofluorescence Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2. Workflow for studying DNA damage response.

Conclusion

The selection of a methanesulfonate alkylating agent depends on the specific application. For clinical use in HSCT, treosulfan presents a promising alternative to busulfan, potentially offering a better safety profile with comparable or improved efficacy. In a research context, MMS and EMS are invaluable tools for inducing mutations, with their distinct mutagenic signatures allowing for targeted genetic studies. A thorough understanding of their mechanisms of action and the cellular responses they elicit is crucial for their effective and safe use in both clinical and research settings.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

In the fast-paced world of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxyethyl methanesulfonate, a potent alkylating agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₄H₁₀O₄S
Molar Mass 154.18 g/mol
Boiling Point 126 °C at 1.6 kPa
Relative Density 1.25

Disposal Pathways: A Two-Pronged Approach

There are two primary pathways for the proper disposal of this compound: in-laboratory chemical degradation and licensed hazardous waste disposal. The choice of method will depend on the quantity of waste, available facilities, and institutional policies.

In-Laboratory Chemical Degradation

For small quantities of this compound, chemical degradation to a less hazardous substance is a viable option. This procedure is based on the known reactivity of similar alkylating agents with sodium thiosulfate.

Experimental Protocol: Degradation of this compound with Sodium Thiosulfate

Objective: To neutralize the alkylating activity of this compound via nucleophilic substitution with sodium thiosulfate.

Materials:

  • This compound waste

  • Sodium thiosulfate (Na₂S₂O₃)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) for pH adjustment

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate glass reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Preparation of Thiosulfate Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For every 1 gram of this compound waste, a significant molar excess of sodium thiosulfate is recommended. A 5 to 10-fold molar excess is a conservative starting point.

  • Reaction Setup: In a suitable reaction vessel within a chemical fume hood, add the this compound waste.

  • Neutralization Reaction: Slowly add the 10% sodium thiosulfate solution to the this compound waste while stirring continuously. The reaction is expected to be exothermic; control the rate of addition to maintain a safe temperature.

  • pH Adjustment: Monitor the pH of the reaction mixture. If the solution becomes acidic, add sodium bicarbonate to maintain a neutral to slightly basic pH (pH 7-9).

  • Reaction Time and Temperature: Allow the reaction to proceed at room temperature with continuous stirring for a minimum of 24 hours to ensure complete degradation.

  • Verification (Recommended): Before final disposal, it is highly recommended to verify the absence of the starting material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Final Disposal of Treated Waste: Once the degradation is confirmed, the resulting solution can typically be disposed of as non-hazardous chemical waste, in accordance with local regulations.

Caution: This is a general protocol and should be validated on a small scale before being applied to larger quantities of waste.

Licensed Hazardous Waste Disposal

For larger quantities of this compound or when in-laboratory treatment is not feasible, disposal via a licensed hazardous waste contractor is mandatory.

Step-by-Step Procedure for Hazardous Waste Disposal:

  • Waste Determination: While there is no specific U or P-list RCRA code for this compound, it should be treated as a hazardous waste due to its characteristic toxicity as an alkylating agent. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Containerization:

    • Collect all this compound waste (pure substance, contaminated labware, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date of waste accumulation.

  • Segregation:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Spill and Decontamination Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. Only trained personnel with appropriate PPE should perform the cleanup.

Decontamination of Surfaces:

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Wipe the contaminated area with a solution of sodium thiosulfate (10% w/v) to neutralize any remaining residue.

  • Follow with a wash using soap and water.

  • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound decision Small Quantity & In-Lab Treatment Feasible? start->decision in_lab_treatment In-Laboratory Chemical Degradation decision->in_lab_treatment Yes hazardous_disposal Licensed Hazardous Waste Disposal decision->hazardous_disposal No protocol Follow Sodium Thiosulfate Degradation Protocol in_lab_treatment->protocol verification Verify Complete Degradation (e.g., GC-MS, HPLC) protocol->verification non_hazardous_disposal Dispose as Non-Hazardous Waste (per local regulations) verification->non_hazardous_disposal end Disposal Complete non_hazardous_disposal->end containerize Proper Containerization & Labeling hazardous_disposal->containerize segregate Segregate from Incompatibles containerize->segregate ehs_pickup Arrange Pickup by EHS/Licensed Contractor segregate->ehs_pickup ehs_pickup->end

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methoxyethyl methanesulfonate, a potent alkylating agent requiring stringent safety measures. Adherence to these procedures is paramount for the protection of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive Personal Protective Equipment (PPE) ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Respiratory Protection A full-face respirator with a combination organic vapor/P100 cartridge is recommended.[1][2]Protects against inhalation of vapors and potentially harmful aerosols. The P100 filter provides protection against any particulate matter.
Hand Protection Double gloving with a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard nitrile inner glove is required. Regularly inspect gloves for any signs of degradation or perforation.Provides robust protection against skin contact. The inner glove offers secondary protection in case of a breach of the outer glove.
Eye Protection A full-face respirator provides integrated eye protection. If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory.[3]Protects eyes from splashes and vapors.
Skin and Body Protection A disposable, chemical-resistant laboratory coat or coveralls should be worn over personal clothing.[3] Protective boots are also required.[3]Prevents contamination of personal clothing and skin.

Operational Plan: A Step-by-Step Guide to Safe Handling

Follow these procedural steps diligently to ensure the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] The storage area should be clearly labeled with the chemical name and associated hazards.

Preparation and Use
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Check: Before handling, ensure that all necessary PPE is readily available and in good condition. Verify the functionality of the fume hood.

  • Handling: Use only the minimum amount of the chemical required for the experiment. Avoid generating aerosols or vapors.[3]

  • Post-use: After use, securely close the container and decontaminate all surfaces and equipment.

Spill Response Plan: Immediate Actions for Containment and Cleanup

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Immediate Actions
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill.

Cleanup Procedure
  • PPE: Don the appropriate PPE as outlined in the table above before attempting any cleanup.

  • Absorption: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to absorb the chemical.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area using a suitable solution (see Disposal Plan for details).

Disposal Plan: Ensuring Safe Inactivation and Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential long-term health risks.

Decontamination of Equipment and Surfaces
  • Solution: Prepare a decontamination solution of 10% sodium thiosulfate or a solution of sodium dodecyl sulphate/isopropanol.[4]

  • Procedure: Thoroughly wipe down all contaminated surfaces and equipment with the decontamination solution. Allow for a sufficient contact time (at least 30 minutes) before rinsing with water.

Waste Disposal
  • Inactivation: Unused or waste this compound should be inactivated before disposal. This can be achieved through controlled hydrolysis by adding it to a solution of sodium hydroxide. This process should only be carried out by trained personnel in a chemical fume hood.

  • Waste Collection: All contaminated materials, including used PPE, absorbent materials from spills, and inactivated chemical waste, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow Start Start: Receipt of Chemical Inspect Inspect Container Start->Inspect Store Store in Designated Area Inspect->Store Prepare Prepare for Use in Fume Hood Store->Prepare Handle Handle with Full PPE Prepare->Handle Decontaminate_Work Decontaminate Work Area & Equipment Handle->Decontaminate_Work Dispose Dispose of Waste Decontaminate_Work->Dispose End End of Process Dispose->End

Figure 1: Workflow for handling this compound.

Spill Response Logic

This diagram outlines the decision-making process in the event of a spill.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Personnel Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major Cleanup Cleanup with Proper PPE & Materials MinorSpill->Cleanup ContactEHS Contact Environmental Health & Safety MajorSpill->ContactEHS Decontaminate_Spill Decontaminate Spill Area Cleanup->Decontaminate_Spill End_Spill End of Response ContactEHS->End_Spill Dispose_Spill Dispose of Spill Waste Decontaminate_Spill->Dispose_Spill Dispose_Spill->End_Spill

References

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2-Methoxyethyl methanesulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.